4-Bromo-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEABNLTWKPDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462236 | |
| Record name | 4-BROMO-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505097-65-4 | |
| Record name | 4-BROMO-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Unveiling of 4-Bromo-2H-pyran-2-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2H-pyran-2-one, a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related compounds. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and utilization of this versatile chemical entity.
Introduction: The Significance of this compound
The 2H-pyran-2-one scaffold is a core structural motif in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom at the 4-position not only modifies the electronic properties of the pyranone ring but also provides a versatile handle for further chemical transformations, such as cross-coupling reactions. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) are presented below. It is important to note that the choice of solvent can influence chemical shifts due to varying intermolecular interactions.[1][2][3][4][5]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to exhibit three distinct signals in the olefinic region, corresponding to the three protons on the pyranone ring. The bromine atom at the 4-position will exert a significant influence on the chemical shifts of the neighboring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 - 6.7 | Doublet | J₃,₅ ≈ 1.5 - 2.5 |
| H-5 | ~7.6 - 7.8 | Doublet of Doublets | J₅,₆ ≈ 9.5 - 10.5, J₃,₅ ≈ 1.5 - 2.5 |
| H-6 | ~6.3 - 6.5 | Doublet | J₅,₆ ≈ 9.5 - 10.5 |
Rationale behind the Predictions:
-
H-3: The presence of the electron-withdrawing bromine atom at the adjacent C-4 and the carbonyl group at C-2 will deshield this proton, shifting it downfield compared to the parent 2H-pyran-2-one. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. The large coupling constant is characteristic of a cis-vicinal coupling in a six-membered ring.
-
H-6: This proton is adjacent to the ring oxygen and is coupled to H-5, leading to a doublet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon and the carbon bearing the bromine atom are expected to be particularly revealing.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160 - 165 |
| C-3 | ~115 - 120 |
| C-4 (C-Br) | ~100 - 105 |
| C-5 | ~145 - 150 |
| C-6 | ~110 - 115 |
Rationale behind the Predictions:
-
C-2: The carbonyl carbon will resonate at a characteristic downfield position.
-
C-4: The direct attachment of the electronegative bromine atom will cause a significant downfield shift for this carbon.
-
The remaining carbon signals are assigned based on the expected electronic environment within the α,β-unsaturated lactone system.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for ATR-IR data acquisition and processing.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Predicted Mass Spectrum
The most characteristic feature of the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). [6][7][8][9]
| m/z | Predicted Relative Intensity | Assignment |
|---|---|---|
| 174 | ~100% | [M]⁺ (containing ⁷⁹Br) |
| 176 | ~98% | [M+2]⁺ (containing ⁸¹Br) |
| 146/148 | Variable | [M - CO]⁺ |
| 95 | Variable | [M - Br]⁺ |
| 67 | Variable | [C₄H₃O]⁺ |
Rationale behind the Predictions:
-
Molecular Ion (M⁺): The molecular weight of C₅H₃BrO₂ is 173.98 g/mol . The mass spectrum will show peaks at m/z 174 (for the molecule containing ⁷⁹Br) and m/z 176 (for the molecule containing ⁸¹Br) with a roughly 1:1 intensity ratio. [6][7][8]* Fragmentation: Common fragmentation pathways for pyranones include the loss of carbon monoxide (CO) and cleavage of the bromine atom. [10][11][12][13]The loss of CO would result in fragment ions at m/z 146 and 148. The loss of the bromine radical would lead to a fragment ion at m/z 95. Further fragmentation can lead to smaller, stable ions.
Experimental Protocol for MS Data Acquisition (EI)
Caption: Workflow for EI-MS data acquisition and processing.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles and comparative data, we have outlined the expected NMR, IR, and MS spectral features. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and related compounds. A comprehensive understanding of these spectroscopic properties is essential for advancing the chemical and pharmacological exploration of this promising class of heterocyclic molecules.
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2H-Pyran-2-one, 6-[2-E-(2-fluorophenyl)ethenyl]-4-methoxy-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]
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2H-Pyran-2-one, 4-(acetyloxy)-6-(2-phenylethenyl)-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-6-methyl-2H-pyran-2-one
Introduction: Unveiling a Versatile Heterocyclic Building Block
The 2H-pyran-2-one (or α-pyrone) scaffold is a privileged six-membered heterocyclic motif present in a wide array of natural products and biologically active compounds.[1][2] These unsaturated lactones serve not only as interesting biological probes but also as versatile intermediates in synthetic organic chemistry.[1] Within this class, 4-Bromo-6-methyl-2H-pyran-2-one has emerged as a particularly valuable and reactive building block. Its strategic placement of a bromine atom on an electron-deficient pyrone ring renders it an excellent substrate for a variety of transformations, most notably modern palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth analysis of the synthesis, chemical properties, and extensive reactivity of 4-Bromo-6-methyl-2H-pyran-2-one, offering field-proven insights for researchers in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Profile
4-Bromo-6-methyl-2H-pyran-2-one is typically a solid at room temperature.[4] Its core structure consists of a di-unsaturated δ-lactone ring, which imparts a unique electronic character influencing its stability and reactivity. The presence of the bromine atom at the C4 position is the key to its synthetic utility.
Table 1: Physicochemical Properties of 4-Bromo-6-methyl-2H-pyran-2-one
| Property | Value | Source |
| Molecular Formula | C₆H₅BrO₂ | [4][5][6] |
| Molecular Weight | 189.01 g/mol | [5][6] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| CAS Number | 132559-91-2 | [4][5][6] |
| Spectroscopic Data | GC-MS and FTIR data are available | [5] |
Synthesis of the Core Scaffold
The most common and direct route to 4-Bromo-6-methyl-2H-pyran-2-one involves the bromination of its readily available precursor, 4-hydroxy-6-methyl-2-pyrone (also known as triacetic acid lactone). This transformation is a foundational step for accessing the versatile bromo-substituted scaffold.
Caption: Synthetic route to 4-Bromo-6-methyl-2H-pyran-2-one.
Experimental Protocol: Synthesis from 4-Hydroxy-6-methyl-2-pyrone
While specific reaction conditions can be proprietary or vary, a general procedure adapted from related transformations provides a reliable framework.[7]
-
Reaction Setup: A flame-dried, round-bottomed flask is equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: The flask is charged with 4-hydroxy-6-methyl-2-pyrone. A suitable solvent like phosphorus tribromide (PBr₃), which also serves as the brominating agent, is added.[7]
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched, often with ice water. The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Final Product: The crude product is purified, typically by column chromatography on silica gel, to yield pure 4-Bromo-6-methyl-2H-pyran-2-one.
Core Reactivity: The Epicenter of Synthetic Utility
The reactivity of 4-Bromo-6-methyl-2H-pyran-2-one is dominated by the nature of its heterocyclic ring and the presence of the C-Br bond. The pyran-2-one ring is electron-deficient, which makes the C4 position particularly activated and susceptible to oxidative addition by transition metal catalysts, such as Palladium(0).[3] This activation is the cornerstone of its utility in cross-coupling chemistry.
Concurrently, the ring itself possesses three electrophilic centers (C2, C4, and C6), making it vulnerable to attack by strong nucleophiles, which can lead to ring-opening transformations.[1][8]
Caption: Key reactivity sites of the 4-Bromo-6-methyl-2H-pyran-2-one scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity
The most significant application of 4-Bromo-6-methyl-2H-pyran-2-one is its use in palladium-catalyzed cross-coupling reactions. These methods provide a powerful and efficient means to form new carbon-carbon and carbon-heteroatom bonds at the C4 position.
1. Sonogashira Coupling: This reaction couples the bromo-pyrone with terminal alkynes, yielding 4-alkynyl-6-methyl-2-pyrones.[3] These products are often biologically active and serve as valuable synthetic intermediates. The reaction is typically catalyzed by a palladium complex (e.g., Pd/C with PPh₃) and a copper(I) co-catalyst (CuI) in the presence of a base like triethylamine (Et₃N).[3]
2. Suzuki-Miyaura Coupling: The Suzuki reaction involves coupling with organoboron compounds (boronic acids or esters). This method is highly versatile for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl or 4-vinyl substituted pyrones.
3. Negishi Coupling: The Negishi coupling utilizes organozinc reagents. A key advantage is the ability to couple with alkyl groups, which can be challenging with other methods due to issues like β-hydride elimination. Using specific palladium catalysts, such as Pd(dppf)Cl₂, allows for the efficient synthesis of 4-alkyl-6-methyl-2-pyrones.[3]
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The Strategic deployment of 4-Bromo-2H-pyran-2-one: A Nexus in Advanced Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the myriad of building blocks available to the discerning chemist, 4-Bromo-2H-pyran-2-one has emerged as a versatile and powerful linchpin, particularly in the synthesis of bioactive natural products and novel pharmaceutical agents. This guide, intended for researchers and professionals in the chemical and life sciences, provides a comprehensive overview of the synthesis, reactivity, and application of this pivotal intermediate, grounded in established scientific principles and field-proven methodologies.
The Synthetic Utility of the 2-Pyrone Scaffold
The 2-pyrone ring system is a recurring motif in a vast array of natural products, exhibiting a broad spectrum of biological activities, including antifungal, antibiotic, and cytotoxic properties.[1] The inherent reactivity of the 2-pyrone core, which can behave as a conjugated diene, a Michael acceptor, and a precursor to aromatic systems, makes it a valuable scaffold in synthetic chemistry.[2] The introduction of a bromine atom at the C4-position significantly enhances the synthetic utility of the pyranone ring, providing a reactive handle for a diverse range of chemical transformations.
Synthesis of this compound: A Practical Approach
The most common and practical laboratory synthesis of this compound and its derivatives commences with the readily available 4-hydroxy-2-pyrones. A robust and frequently employed method involves the bromination of 4-hydroxy-6-methyl-2-pyrone.[1][3]
Experimental Protocol: Bromination of 4-Hydroxy-6-methyl-2-pyrone
This protocol outlines a general procedure for the bromination of 4-hydroxy-2-pyrones, which can be adapted for the synthesis of this compound.
Materials:
-
4-Hydroxy-6-methyl-2-pyrone
-
Phosphorus oxybromide (POBr₃) or a similar brominating agent
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxy-6-methyl-2-pyrone and the anhydrous solvent.
-
Stir the mixture under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add the brominating agent (e.g., POBr₃) to the cooled suspension.
-
After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-6-methyl-2H-pyran-2-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the phosphorus-based brominating agent with atmospheric moisture.
-
Anhydrous Solvent: Ensures the reactivity of the brominating agent is not compromised by water.
-
Slow Addition at Low Temperature: Controls the initial exothermic reaction between the hydroxy-pyrone and the brominating agent.
-
Reflux: Provides the necessary activation energy to drive the reaction to completion.
-
Aqueous Workup: Decomposes any remaining brominating agent and facilitates the separation of the product.
The Reactivity Landscape of this compound
The bromine substituent at the C4-position of the 2-pyrone ring serves as a versatile functional handle, enabling a wide array of subsequent transformations. The electron-withdrawing nature of the pyrone ring system activates the C-Br bond towards various reactions, most notably palladium-catalyzed cross-coupling reactions and Diels-Alder cycloadditions.
A Gateway to Functionalized Pyrones: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Heck reactions. These transformations allow for the introduction of diverse carbon-based substituents at the C4-position, leading to a wide range of functionalized 2-pyrones. The palladium-catalyzed Sonogashira coupling, in particular, has proven to be a highly efficient method for the synthesis of 4-alkynyl-2H-pyran-2-ones.[4][5][6]
Mechanism of the Sonogashira Coupling:
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[6][7]
Figure 1: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | Et₃N | THF | 60 | 6 | 85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | i-Pr₂NEt | DMF | 80 | 4 | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | Et₃N | THF | 25 | 12 | 92 |
Constructing Cyclic Systems: The Diels-Alder Reaction
The 2-pyrone ring can function as a diene in [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex bicyclic systems.[8][9][10] The presence of the bromine atom at C4 can influence the reactivity and regioselectivity of the Diels-Alder reaction. Depending on the electronic nature of the dienophile, this compound can participate in both normal and inverse-electron-demand Diels-Alder reactions.
Workflow for a Diels-Alder Reaction and Subsequent Transformations:
Figure 2: A generalized workflow for the application of this compound in Diels-Alder reactions.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a typical Diels-Alder reaction between a 4-bromo-2-pyrone and an electron-deficient dienophile, N-phenylmaleimide.
Materials:
-
This compound derivative
-
N-Phenylmaleimide
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative and N-phenylmaleimide in the solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications in the Synthesis of Bioactive Molecules
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following are expected spectroscopic data based on the analysis of related compounds.[12][13][14][15][16]
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~6.5 (d, 1H), ~7.4 (d, 1H)
¹³C NMR (CDCl₃, 101 MHz):
-
δ (ppm): ~105 (C-Br), ~115 (CH), ~145 (CH), ~160 (C=O)
IR (KBr, cm⁻¹):
-
ν: ~1720 (C=O, lactone), ~1600, ~1550 (C=C)
Mass Spectrometry (EI):
-
m/z: [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a bromine-containing compound.
Conclusion
This compound stands as a testament to the power of strategic halogenation in expanding the synthetic utility of a common heterocyclic core. Its predictable reactivity in palladium-catalyzed cross-coupling and Diels-Alder reactions provides chemists with a reliable and versatile tool for the construction of complex and biologically relevant molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of such pivotal synthetic intermediates will undoubtedly continue to rise. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this compound in their synthetic endeavors.
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Burns, M. J., et al. (2010). Pd-catalysed regioselective C–H functionalisation of 2-pyrones. Dalton Transactions, 39(39), 10391-10400. [Link]
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Burns, M. J., et al. (2010). Supplementary Information for Pd-catalysed regioselective C–H functionalisation of 2-pyrones. Dalton Transactions. [Link]
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Reiser, O. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. University of Regensburg. [Link]
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Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44(21), 4085-4088. [Link]
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Wiley-VCH. (2007). Supporting Information. [Link]
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Reiser, O. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. University of Regensburg. [Link]
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Various Authors. (n.d.). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. ResearchGate. [Link]
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Ackermann, L. (2021). Alkynyl triazenes enable divergent syntheses of 2-pyrones. Chemical Science, 12(23), 8054-8060. [Link]
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Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. [Link]
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Sames, D., et al. (2018). Synthesis of a Highly Functionalized 2-Pyranone from a Silyl Ketene. ACS Omega, 3(8), 10038-10044. [Link]
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Fu, Z., et al. (2024). Facile construction of 2-pyrones under carbene catalysis. Organic & Biomolecular Chemistry. [Link]
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SpectraBase. (n.d.). 2H-Pyran-2-one, 4-bromo-6-methyl-. SpectraBase. [Link]
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Various Authors. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]
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Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. [Link]
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Poli, G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496. [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
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Usachev, B. I., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 540-559. [Link]
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Usachev, B. I., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]
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Vaddamanu, N. (2014). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Purdue University. [Link]
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da Silva, A. B. F., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4983. [Link]
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El-Dean, A. M. K., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]
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Cho, C. H., et al. (2007). One step preparation of bromo-2-pyrones via bromo-decarboxylation of 2-pyrone-carboxylic acids. Tetrahedron Letters, 48(35), 6141-6144. [Link]
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SpectraBase. (n.d.). 2H-Pyran-2-one, 4-bromo-6-methyl-. SpectraBase. [Link]
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Jilalat, A., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
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Štirn, Ž., et al. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters, 10(7), 537-548. [Link]
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American Chemical Society. (2024). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ACS Publications. [Link]
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A Technical Guide to the Biological Activity of 4-Bromo-2H-pyran-2-one Derivatives: From Synthetic Hub to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2H-pyran-2-one ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Within this class, 4-Bromo-2H-pyran-2-one has emerged not as a potent agent itself, but as an exceptionally versatile synthetic intermediate. The bromine atom at the C4-position serves as a crucial handle for a variety of cross-coupling reactions, enabling the systematic and efficient generation of diverse derivative libraries.
This technical guide provides an in-depth exploration of the biological activities demonstrated by derivatives synthesized from this 4-bromo precursor. We will delve into the key therapeutic areas where these compounds show promise, including oncology, infectious diseases, and enzyme inhibition. By synthesizing data from multiple studies, this document explains the causality behind experimental design, provides detailed protocols for biological evaluation, and elucidates the critical structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives.
The this compound Scaffold: A Versatile Synthetic Hub
The strategic placement of a bromine atom on the pyran-2-one ring transforms the molecule into a powerful building block for combinatorial chemistry and targeted synthesis. This position is readily amenable to modern organometallic cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties. The choice of reaction dictates the class of derivative produced, providing a logical framework for exploring chemical space.
Key synthetic transformations include:
-
Suzuki Coupling: For the introduction of aryl and heteroaryl groups.
-
Sonogashira Coupling: For the introduction of alkynyl groups.[1]
-
Negishi Coupling: For the introduction of alkyl, alkenyl, and aryl groups.[1]
-
Buchwald-Hartwig Amination: For the introduction of substituted amino groups.
These reactions allow for the fine-tuning of steric and electronic properties, which is fundamental to optimizing biological activity.
Caption: Inhibition of the G1/S cell cycle transition by targeting CDK2.
Antimicrobial and Biofilm Inhibition Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyran-2-one derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. [2]The α,β-unsaturated enone system within the pyran-2-one core is considered essential for this activity. [2] A particularly innovative strategy is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. Derivatives of 4-(alkyloxy)-6-methyl-2H-pyran-2-one have been specifically designed as QS inhibitors to target the LasR protein in Pseudomonas aeruginosa, successfully reducing biofilm formation. [3] Table 2: Selected Antimicrobial Activities of 2H-pyran-2-one Derivatives
| Compound Class | Target Organism | Endpoint | Potency (MIC) | Reference |
|---|---|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | Growth Inhibition | 1.56 µg/mL | [2] |
| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | Growth Inhibition | 0.75 µg/mL | [2] |
| 4-(alkyloxy)-6-methyl-2H-pyran-2-one (Compound 8) | Pseudomonas aeruginosa | Biofilm Inhibition | Strong | [3]|
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To quantify the antimicrobial potency of test compounds.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Resazurin dye (optional, for viability visualization)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final inoculum to ~2.5 x 10^5 CFU/mL.
-
Controls:
-
Well 11 (Growth Control): Contains inoculum but no compound.
-
Well 12 (Sterility Control): Contains medium only, no inoculum.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be read by eye or with a plate reader.
Trustworthiness:
-
Positive Control: A standard antibiotic (e.g., Ampicillin) should be tested to ensure the bacteria are susceptible and the assay is working correctly.
-
Standardized Inoculum: The use of a McFarland standard is critical for reproducibility.
Caption: Workflow for antimicrobial compound screening.
Enzyme Inhibition
The structural features of pyran-2-one derivatives make them suitable candidates for interacting with enzyme active sites. Research has shown that specific derivatives can act as potent and selective inhibitors of key enzymes involved in disease progression. For example, 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones were identified as inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme critical for DNA repair and a target in cancer therapy. [4]Several compounds in this series showed potency comparable or superior to known inhibitors. [4] Table 3: Selected Enzyme Inhibition by Pyran-4-one Derivatives
| Compound Class | Target Enzyme | Disease Relevance | Potency (IC50) | Reference |
|---|---|---|---|---|
| 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones | DNA-PK | Cancer | 0.2 - 0.4 µM | [4] |
| 4-(alkyloxy)-6-methyl-2H-pyran-2-one | LasR (QS Receptor) | Bacterial Infection | N/A | [3]|
This protocol describes a general method for measuring the inhibition of a kinase enzyme using a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the IC50 of a compound against a specific kinase.
Materials:
-
Recombinant human DNA-PK enzyme
-
Kinase substrate (e.g., a specific peptide)
-
DNA activator
-
ATP
-
Assay buffer
-
Test compounds in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare solutions of enzyme, substrate/DNA, and ATP in assay buffer at 2x the final desired concentration.
-
Compound Plating: Add test compounds in serial dilution to the 384-well plate. Include positive control (known inhibitor, e.g., NU7026) and negative control (DMSO) wells.
-
Enzyme Addition: Add the 2x enzyme solution to all wells and incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add the 2x substrate/DNA/ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination & Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. Higher kinase activity results in less ATP and lower luminescence.
-
Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence with a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the high (no enzyme) and low (DMSO) controls. Plot percent inhibition against the log of compound concentration to determine the IC50.
Structure-Activity Relationship (SAR) Insights
By comparing the activity of various derivatives, clear SAR trends can be established. These insights are crucial for guiding the rational design of next-generation compounds with improved potency and selectivity.
-
Substitution at C6: For anticancer activity, an aromatic ring (e.g., phenyl, styryl) at the C6 position appears critical for potent activity. Simple alkyl groups lead to a significant loss of potency. [5]* Substitution at C4:
-
For anticancer APO analogs, a secondary amine at the C4 position is preferred over a tertiary amine. Furthermore, aromatic amines are crucial for high potency. [5] * For QS inhibition, an alkyloxy chain at the C4 position is key for interacting with the LasR binding pocket. [3]* The Pyran-2-one Core: The α,β-enone system within the pyran ring is considered a key pharmacophore, especially for antimicrobial activity, likely acting as a Michael acceptor. [2]
-
Caption: Key structure-activity relationships for 2H-pyran-2-one derivatives.
Conclusion and Future Directions
This compound is a cornerstone intermediate that provides access to a rich chemical space of biologically active molecules. Its derivatives have demonstrated significant and varied therapeutic potential, most notably in the fields of oncology and infectious disease. The established SAR provides a clear roadmap for medicinal chemists to design more potent and selective agents.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent anticancer and antimicrobial compounds.
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Expansion of Chemical Diversity: Utilizing other cross-coupling reactions and synthetic methodologies to explore novel substitutions and further refine SAR.
The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutic agents.
References
-
Yao, Z. et al. (2004). 2-Pyrones possessing antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry, 12(15), 4285-4299. [Link]
-
El-Sawy, E. R. et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5925-5935. [Link]
-
Contreras, J. M. et al. (1998). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Bioorganic & Medicinal Chemistry Letters, 8(22), 3219-3224. [Link]
-
Gouda, M. A. et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2269-2287. [Link]
-
Singh, S. et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1276, 134789. [Link]
-
Jilalat, I. et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]
-
Abdel-Aziz, A. A.-M. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]
-
Singh, G. et al. (2013). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Journal of Heterocyclic Chemistry, 50(S1), E237-E243. [Link]
-
Mohareb, R. M. et al. (2023). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Bulletin of the Chemical Society of Ethiopia, 37(2), 405-424. [Link]
-
Ciacci, C. et al. (1993). Antileukemic activity of 4-pyranone derivatives. Anti-cancer drug design, 8(5), 421-427. [Link]
-
Kotb, E. R. et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25, 2115-2127. [Link]
-
Dong, Y. et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2341-2344. [Link]
-
Abdel-Aziz, A. A.-M. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]
-
Lee, J. H. et al. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913-2917. [Link]
-
Hollick, J. J. et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(18), 3073-3077. [Link]
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An In-depth Technical Guide to 4-BROMO-PYRAN-2-ONE (CAS 505097-65-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological significance, safety and handling, and commercial availability of 4-BROMO-PYRAN-2-ONE, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery.
Chemical Identity and Structure
4-BROMO-PYRAN-2-ONE, identified by the CAS number 505097-65-4 , is a brominated derivative of 2H-pyran-2-one. The presence of the bromine atom and the unsaturated lactone ring system makes it a versatile intermediate for a variety of chemical transformations.
Molecular Formula: C₅H₃BrO₂[1]
Molecular Weight: 174.98 g/mol [1]
SMILES Code: O=C1C=C(Br)C=CO1[2]
The structural framework of 4-BROMO-PYRAN-2-ONE, featuring an electron-withdrawing bromine atom on the pyranone ring, suggests a predisposition for nucleophilic substitution and addition reactions, making it a valuable building block in the synthesis of more complex molecules.
Physicochemical Properties
While experimental data for some properties of 4-BROMO-PYRAN-2-ONE are not extensively reported in publicly available literature, predicted values based on its structure provide valuable insights.
| Property | Value | Source |
| Boiling Point | 233.7±33.0 °C (Predicted) | [1] |
| Density | 1.882±0.06 g/cm³ (Predicted) | [1] |
Synthesis and Reactivity
The synthesis of 4-BROMO-PYRAN-2-ONE is not extensively detailed in readily available literature. However, the synthesis of related brominated pyran-2-ones often involves the bromination of a corresponding pyran-2-one precursor. For instance, the synthesis of 3-bromo-2H-pyran-2-one has been achieved through the bromination of 5,6-dihydro-2H-pyran-2-one followed by elimination.[3] A similar strategy, starting from a suitable pyran-2-one intermediate, could potentially be employed for the synthesis of the 4-bromo isomer.
The reactivity of 4-BROMO-PYRAN-2-ONE is dictated by the electrophilic nature of the pyran-2-one ring and the presence of the bromine atom. Pyran-2-one derivatives are known to be powerful building blocks in the synthesis of a wide range of heterocyclic compounds.[4] They can undergo various reactions, including cycloadditions and reactions with nucleophiles that can lead to ring-opening or substitution.[4] The bromine atom at the 4-position can potentially be displaced by nucleophiles or participate in cross-coupling reactions, further expanding its synthetic utility.
Experimental Protocol: Conceptual Synthesis Pathway
While a specific protocol for 4-BROMO-PYRAN-2-ONE is not available, a general conceptual workflow for the bromination of a pyranone can be outlined as follows. This is a hypothetical pathway and requires experimental validation.
Caption: Conceptual workflow for the synthesis of 4-BROMO-PYRAN-2-ONE.
Biological Activity and Potential Applications
The biological activities of 4-BROMO-PYRAN-2-ONE have not been specifically reported. However, the pyran-2-one scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[4] Derivatives of pyran-2-one have been investigated for their potential as antimicrobial, antiviral, antitumor, and anti-inflammatory agents.
The presence of a bromine atom can often enhance the biological activity of a molecule. Therefore, 4-BROMO-PYRAN-2-ONE represents a lead compound for further investigation and derivatization in drug discovery programs. Its utility as a synthetic intermediate allows for the generation of libraries of novel compounds for biological screening.
Signaling Pathway Hypothesis
Given the diverse biological activities of pyran-2-one derivatives, it is plausible that 4-BROMO-PYRAN-2-ONE or its derivatives could interact with various cellular signaling pathways. The exact mechanism would depend on the specific molecular targets. A hypothetical interaction is depicted below.
Caption: Hypothetical mechanism of action for a 4-BROMO-PYRAN-2-ONE derivative.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Suppliers
4-BROMO-PYRAN-2-ONE (CAS 505097-65-4) is available from several chemical suppliers, primarily for research and development purposes.
North America:
-
Ambeed: A supplier of building blocks and other chemical intermediates.[5]
Europe:
Asia:
-
BLD Pharm: Offers 4-Bromo-2H-pyran-2-one and provides access to analytical data such as NMR.[6]
-
ChemicalBook: Lists several Chinese suppliers for this compound.[1]
-
FUJIFILM Wako Pure Chemical Corporation: A Japanese supplier of reagents.[7]
It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.
References
-
Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]
-
ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]
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The Enigmatic Brominated 2-Pyrones: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
Abstract
The 2-pyrone scaffold is a privileged motif in numerous biologically active natural products. The introduction of bromine atoms onto this heterocyclic core gives rise to a class of compounds with unique chemical reactivity and significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemistry of brominated 2-pyrones. We will delve into their origins in marine natural products, trace the evolution of synthetic methodologies for their preparation, and explore their utility as versatile building blocks in organic synthesis, particularly in Diels-Alder reactions. Furthermore, this guide will examine their promising antimicrobial and cytotoxic activities, offering insights for researchers, scientists, and drug development professionals.
Introduction: The 2-Pyrone Core and the Influence of Bromine
The α-pyrone, or 2H-pyran-2-one, is a six-membered heterocyclic lactone that is a common structural feature in a vast array of natural products isolated from diverse sources, including plants, fungi, bacteria, and marine organisms.[1][2][3] These compounds exhibit a wide spectrum of biological activities, such as antimicrobial, antifungal, cytotoxic, and neurotoxic effects.[4][5][6] The introduction of a bromine atom to the 2-pyrone ring dramatically influences its electronic properties and reactivity. Bromine, being an electronegative yet polarizable halogen, can act as both an electron-withdrawing and an electron-donating group through inductive and resonance effects, respectively. This dual nature imparts a unique "ambiphilic" character to brominated 2-pyrones, making them highly versatile synthons in organic chemistry.[7][8]
Discovery and Natural Occurrence: A Marine Legacy
The story of brominated 2-pyrones is intrinsically linked to the exploration of marine natural products. While the 2-pyrone moiety is widespread, the brominated variants are predominantly found in marine organisms, a testament to the unique halogenation biochemistry present in these environments.
Pioneering Isolations from Marine Algae
One of the earliest discoveries of naturally occurring brominated pyrones was from the marine red alga Phacelocarpus labillardieri. In the 1980s and early 1990s, researchers isolated a series of brominated macrocyclic γ-pyrones from this alga, showcasing the novel structural diversity that marine ecosystems can produce. These discoveries paved the way for further investigations into halogenated metabolites from marine sources.
The Historical Development of Synthetic Strategies
The synthetic accessibility of brominated 2-pyrones has been a key factor in unlocking their chemical and biological potential. Over the decades, several methods have been developed, each with its own advantages and limitations.
Early Approaches: Direct Bromination of 2-Pyrone
One of the foundational methods for the synthesis of brominated 2-pyrones was the direct bromination of the parent 2-pyrone. In a seminal 1969 paper published in the Journal of Organic Chemistry, Pirkle and Dines detailed their investigation into this reaction.[9] They found that the bromination of 2-pyrone does not proceed through a simple electrophilic substitution but rather via a more complex addition-elimination mechanism. This early work provided fundamental insights into the reactivity of the 2-pyrone ring system.
Bromo-decarboxylation of 2-Pyrone-carboxylic Acids
A significant advancement in the synthesis of brominated 2-pyrones came with the development of bromo-decarboxylation methods. This approach typically starts from coumalic acid (2-pyrone-5-carboxylic acid), which is more readily available than 2-pyrone itself. The reaction, often employing N-bromosuccinimide (NBS) and a catalyst, allows for the direct conversion of the carboxylic acid to a bromine-substituted 2-pyrone with concomitant loss of carbon dioxide.[10] This method has proven to be a practical and efficient route to various brominated 2-pyrones, including the synthetically valuable 3,5-dibromo-2-pyrone.[7]
The mechanism of this Hunsdiecker-type reaction is believed to proceed through a concerted decarboxylation-bromination pathway, avoiding the formation of free radical intermediates in some cases.[11][12][13]
Caption: Proposed mechanism for bromo-decarboxylation of coumalic acid.
Key Brominated 2-Pyrones: Synthesis and Characterization
3-Bromo-2-pyrone
3-Bromo-2-pyrone is a versatile building block in organic synthesis. A reliable and detailed protocol for its preparation is available from Organic Syntheses, a testament to its importance.[14]
Experimental Protocol: Synthesis of 3-Bromo-2-pyrone [14]
-
Step A: 3-Bromo-5,6-dihydro-2H-pyran-2-one
-
In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, addition funnel, and drying tube, dissolve 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one in 350 mL of methylene chloride.
-
Charge the addition funnel with a solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride.
-
Add the bromine solution dropwise to the stirred solution of the pyrone at a rate that maintains the reaction temperature between 18-22 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, then with saturated aqueous sodium thiosulfate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dibromo-tetrahydro-2H-pyran-2-one.
-
Dissolve the crude product in 300 mL of anhydrous diethyl ether and add 12.1 g (0.119 mol) of triethylamine dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Filter the mixture to remove triethylammonium bromide and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford 3-bromo-5,6-dihydro-2H-pyran-2-one.
-
-
Step B: 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one
-
In a 1-L, round-bottomed flask under a nitrogen atmosphere, combine 15.8 g (0.089 mol) of 3-bromo-5,6-dihydro-2H-pyran-2-one, 16.5 g (0.093 mol) of N-bromosuccinimide, and 0.8 g (3.3 mmol) of benzoyl peroxide in 455 mL of carbon tetrachloride.
-
Reflux the mixture for 3 hours, then cool to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Step C: 3-Bromo-2H-pyran-2-one
-
Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in 200 mL of anhydrous diethyl ether and cool to 0 °C.
-
Add 10.1 g (0.100 mol) of triethylamine dropwise.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 3-bromo-2-pyrone as a tan solid.
-
5-Bromo-2-pyrone
5-Bromo-2-pyrone is another important isomer, often obtained as a byproduct in the synthesis of 3-bromo-2-pyrone.[14] Its distinct substitution pattern leads to different reactivity and biological activity profiles.
3,5-Dibromo-2-pyrone
This di-brominated pyrone is a particularly interesting compound due to its enhanced reactivity in Diels-Alder reactions. A practical, one-step synthesis from coumalic acid using NBS and lithium acetate has been reported, providing good yields of this valuable synthon.[7]
Table 1: Spectroscopic Data for Key Brominated 2-Pyrones
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 3-Bromo-2-pyrone | 6.15 (dd, 1H), 7.51 (dd, 1H), 7.69 (dd, 1H) | 106.5, 112.6, 144.0, 150.1, 158.0 |
| 5-Bromo-2-pyrone | 6.31 (dd, 1H), 7.38 (dd, 1H), 7.62 (dd, 1H) | 100.7, 117.4, 145.9, 149.6, 159.3 |
| 3,5-Dibromo-2-pyrone | 7.80 (d, 1H, J=2.4 Hz), 7.86 (d, 1H, J=2.4 Hz) | 101.9, 114.1, 144.3, 147.9, 155.8 |
Note: NMR data is compiled from references[14] and other spectroscopic databases. Exact chemical shifts may vary depending on the solvent and instrument.
Reactivity and Synthetic Applications: The Diels-Alder Reaction
A cornerstone of the synthetic utility of brominated 2-pyrones is their participation in the Diels-Alder reaction. The [4+2] cycloaddition of a conjugated diene with a dienophile is a powerful tool for the construction of six-membered rings.[1][15][16][17][18]
The Ambiphilic Nature of Brominated 2-Pyrones
As mentioned earlier, the bromine substituents on the 2-pyrone ring render them "ambiphilic" or "chameleon" dienes. This means they can react with both electron-rich and electron-deficient dienophiles. This versatility significantly expands their synthetic scope compared to the parent 2-pyrone.[7][8] 3,5-Dibromo-2-pyrone, in particular, is a highly reactive diene in this regard.
Caption: General scheme of the Diels-Alder reaction with 3,5-dibromo-2-pyrone.
The Diels-Alder reaction with brominated 2-pyrones typically proceeds with high regio- and stereoselectivity, providing access to complex bicyclic lactones. These adducts can then be further manipulated, for example, by reductive debromination, to yield a wide range of functionalized cyclohexene derivatives.
Biological Activities and Therapeutic Potential
The 2-pyrone scaffold is a well-established pharmacophore, and the introduction of bromine can enhance or modulate the biological activity of these compounds.
Antimicrobial Activity
Derivatives of 2-pyrones have demonstrated potent inhibitory activity against a range of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as fungi like Schizosaccharomyces pombe and Botrytis cinerea.[4][5] While comprehensive structure-activity relationship (SAR) studies specifically for brominated 2-pyrones are still emerging, the lipophilicity and electronic effects imparted by bromine are known to influence antimicrobial potency in other classes of compounds.[19] The ability of these compounds to be readily functionalized, for instance, by using 4-bromo-6-methyl-2-pyrone in cross-coupling reactions, allows for the generation of libraries of analogues for antimicrobial screening.[4]
Cytotoxic and Anticancer Potential
The cytotoxicity of 2-pyrone derivatives against various cancer cell lines has been a major focus of research. For example, certain synthetic 2-pyrones have shown promising growth inhibitory activities in human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.[4][5] The brominated 2-pyrone core serves as a valuable starting point for the synthesis of more complex molecules with potential as anticancer agents. The ability to perform Sonogashira, Suzuki, and Negishi cross-coupling reactions on brominated 2-pyrones opens up avenues for creating diverse libraries of compounds for high-throughput screening in cancer drug discovery programs.[4][5]
Future Perspectives and Conclusion
The journey of brominated 2-pyrones, from their discovery in marine organisms to their synthesis and application in medicinal chemistry, highlights their significance as a unique class of heterocyclic compounds. The historical development of their synthesis has provided chemists with a robust toolbox for their preparation and derivatization. Their ambiphilic nature in Diels-Alder reactions makes them powerful intermediates for the construction of complex molecular architectures.
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Cho, C. G., Park, J. S., Jung, I. H., & Lee, H. (2001). One step preparation of bromo-2-pyrones via bromo-decarboxylation of 2-pyrone-carboxylic acids. Tetrahedron Letters, 42(6), 1065-1067. [Link]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2H-pyran-2-one
Abstract
4-Bromo-2H-pyran-2-one is a versatile heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its unique electronic structure, characterized by an α,β-unsaturated lactone system and a bromine substituent, imparts a distinct reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, grounded in mechanistic principles and supported by established experimental protocols. We will explore its behavior as a Michael acceptor, a diene in cycloaddition reactions, and a substrate for metal-catalyzed cross-coupling, offering researchers, scientists, and drug development professionals the foundational knowledge to effectively utilize this reagent in complex molecule synthesis.
Introduction and Molecular Overview
2H-pyran-2-ones, or α-pyrones, are a significant class of six-membered heterocyclic compounds.[1] Their structure, featuring a conjugated diene within a lactone ring, makes them precursors for a wide array of chemical transformations.[1][2] The introduction of a bromine atom at the C4 position, as in this compound, significantly modulates the electron density and reactivity of the pyrone ring system, enhancing its utility as a synthetic intermediate.[2] This guide will dissect the electronic properties of this molecule to identify and rationalize the behavior of its key reactive sites.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the interplay of several electronic effects: the electron-withdrawing nature of the carbonyl group, the electron-donating character of the ring oxygen atom, the conjugated π-system, and the inductive and mesomeric effects of the bromine substituent.
Resonance analysis reveals the key sites susceptible to nucleophilic and electrophilic attack. The carbonyl group polarizes the C2-C3 double bond, creating a significant partial positive charge on the C2 (carbonyl carbon) and C6 carbons. The bromine at C4 further withdraws electron density through induction.
-
Electrophilic Sites: These are electron-deficient centers prone to attack by nucleophiles.
-
C6 Position: This is the most prominent electrophilic site for conjugate (Michael) addition due to its β-position relative to the electron-withdrawing carbonyl group.[1][3]
-
C2 Position (Carbonyl Carbon): Susceptible to direct nucleophilic attack, typical of esters, which can lead to ring-opening.[1]
-
C4 Position: The carbon atom bearing the bromine is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), where the C-Br bond undergoes oxidative addition.[2]
-
-
Nucleophilic Sites: These are electron-rich centers that can react with electrophiles.
-
The Diene System (C3, C4, C5, C6): The conjugated π-system as a whole can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions.[4][5] 2-Pyrones are generally considered electron-rich dienes suitable for reactions with electron-poor dienophiles.
-
Oxygen Atoms: The carbonyl and ring ether oxygen atoms possess lone pairs and can act as Lewis bases or participate in hydrogen bonding.
-
The following diagram illustrates the principal reactive sites of the molecule.
Caption: Key electrophilic and nucleophilic sites of this compound.
Reactivity as an Electrophile
Michael Addition at the C6 Position
The most characteristic reaction of 2-pyrones as electrophiles is the conjugate or Michael addition.[6] The C5-C6 double bond is activated by the C2-carbonyl group, making the C6 carbon highly susceptible to attack by soft nucleophiles. The presence of the bromine at C4 enhances this electrophilicity.
Mechanism: The reaction proceeds via the attack of a nucleophile on the C6 carbon, forming an enolate intermediate. This enolate is then protonated to yield the 3,6-dihydropyran-2-one adduct.
Caption: Generalized workflow for a Michael addition reaction.
Experimental Protocol: Oxa-Michael Addition of 4-Hydroxy-2-pyrone
While not involving 4-bromo-2-pyrone directly as the electrophile, a related protocol demonstrates the principle of Michael additions with the pyrone scaffold, where a 4-hydroxy-2-pyrone acts as the nucleophile.[6] A similar strategy can be envisioned where 4-bromo-2-pyran-2-one would serve as the Michael acceptor for various nucleophiles.
-
Reagents: 4-Hydroxy-6-methyl-2-pyrone (1 eq.), methyl propiolate (1.1 eq.), triethylamine (0.2 eq.).
-
Solvent: Dichloromethane (DCM).
-
Procedure: To a solution of 4-hydroxy-6-methyl-2-pyrone in DCM, add triethylamine and methyl propiolate.
-
Reaction Conditions: Stir the mixture at 45 °C for 16 hours.[6]
-
Workup: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired O-alkenylated 2-pyrone product.[6]
-
Expected Yield: This reaction is reported to proceed in high yield (e.g., 82%).[6]
Palladium-Catalyzed Cross-Coupling at the C4 Position
The C4-Br bond provides a synthetic handle for the introduction of various substituents via transition-metal-catalyzed cross-coupling reactions. This dramatically expands the synthetic utility of the pyrone scaffold.
Key Reactions:
-
Sonogashira Coupling: To introduce alkynyl groups.[2]
-
Suzuki Coupling: To introduce aryl or vinyl groups.
-
Stille Coupling: To introduce organotin-derived groups.
Experimental Protocol: Sonogashira Cross-Coupling of 4-Bromo-6-methyl-2-pyrone
This protocol describes the efficient synthesis of 4-alkynyl-6-methyl-2-pyrones.[2]
-
Reagents: 4-Bromo-6-methyl-2-pyrone (1 eq.), terminal alkyne (1.2 eq.), Pd/C (5 mol%), triphenylphosphine (Ph₃P, 10 mol%), copper(I) iodide (CuI, 2 mol%), triethylamine (Et₃N).
-
Solvent: Acetonitrile (MeCN).
-
Procedure: To a mixture of the bromo-pyrone, Pd/C, Ph₃P, and CuI in MeCN/Et₃N, add the terminal alkyne.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) until TLC or GC-MS indicates complete consumption of the starting material.
-
Workup: Filter the reaction mixture to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography to afford the 4-alkynyl-2-pyrone.
| Catalyst System | Substrate Scope | Typical Yields | Reference |
| Pd/C, Ph₃P, CuI | Terminal Alkynes | Good to Excellent | [2] |
| Pd(dppf)Cl₂ | Trialkylboranes | Good | [2] |
Table 1: Comparison of catalyst systems for cross-coupling reactions on 4-bromo-2-pyrones.
Reactivity as a Nucleophile: The Diene in Diels-Alder Reactions
The conjugated diene system of this compound participates readily in [4+2] cycloaddition reactions, serving as the 4π-electron component. These reactions are powerful tools for the construction of complex bicyclic and aromatic systems.
Mechanism: The reaction typically proceeds through a concerted pericyclic transition state. The initial cycloadduct is often a bicyclic lactone (an oxabicyclo[2.2.2]octene derivative). This intermediate is frequently unstable and undergoes a retro-Diels-Alder reaction, extruding carbon dioxide (CO₂) to yield a substituted benzene ring.[5]
Caption: General pathway for the Diels-Alder reaction of 2-pyrones.
Experimental Protocol: Diels-Alder Reaction with an Alkyne Dienophile
This generalized procedure illustrates the synthesis of substituted anilines from 2-pyrones.[4]
-
Reagents: Substituted 2H-pyran-2-one (1 eq.), alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, 1-2 eq.).
-
Solvent: Toluene or xylene (high-boiling point).
-
Procedure: Dissolve the pyrone in the solvent and add the alkyne.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for several hours to days, monitoring by TLC.
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting aromatic compound by column chromatography or recrystallization.
The reactivity in Diels-Alder reactions is substituent-dependent. Electron-donating groups on the pyrone and electron-withdrawing groups on the dienophile generally accelerate the reaction (Normal Electron-Demand Diels-Alder).
Conclusion and Outlook
This compound is a multifunctional synthetic building block with well-defined regions of electrophilicity and nucleophilicity. Its C6 and C2 positions are primary targets for nucleophilic attack, while the C4-Br bond is ideal for constructing new carbon-carbon bonds via cross-coupling. Furthermore, its conjugated π-system serves as a competent diene in Diels-Alder cycloadditions, providing a reliable route to highly substituted aromatic compounds. Understanding this dual reactivity allows chemists to strategically design complex synthetic routes for applications in medicinal chemistry, materials science, and natural product synthesis.
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Banerjee, B., & Roy, S. C. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5494–5529. [Link]
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Posner, G. H., Afarinkia, K., & Dai, H. (1996). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 73, 231. [Link]
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- Lahmidi, S., et al. (2019). SYNTHESE, REACTIVITE ET PROPRIETES BIOLOGIQUES DES DERIVES DE LA PYRAN-2-ONE. Journal Marocain de Chimie Hétérocyclique, 18(2), 1-35.
- Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52.
- De, D., & Krawczuk, P. J. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 10, 1159–1165.
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The Versatile Scaffold: Unlocking the Potential of 4-Bromo-2H-pyran-2-one in Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Pyrone Nucleus
The 2-pyrone ring system, a six-membered unsaturated lactone, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anti-HIV, anticancer, anti-inflammatory, and antimicrobial properties.[3] The inherent reactivity of the 2-pyrone ring, with its conjugated diene system and electrophilic centers, makes it a versatile building block for the synthesis of complex molecular architectures.[1]
Within this class of compounds, 4-Bromo-2H-pyran-2-one stands out as a particularly valuable intermediate. The bromine atom at the C4-position serves as a strategic functional handle, enabling a wide range of synthetic transformations. This guide provides an in-depth technical overview of the synthesis, reactivity, and diverse applications of this compound in modern drug discovery, offering researchers and drug development professionals a comprehensive resource to leverage the potential of this versatile scaffold.
Synthesis of the Core Scaffold: this compound
The efficient synthesis of this compound is crucial for its widespread application. While various methods exist for the synthesis of substituted 2-pyrones, a common and effective route to the 4-bromo derivative involves the bromination of a readily available precursor, 4-hydroxy-2H-pyran-2-one. A related transformation for the synthesis of the analogous 4-bromo-6-methyl-2-pyrone from 4-hydroxy-6-methyl-2-pyrone utilizes reagents like phosphorus trichloride (PCl₃) or a Vilsmeier-Haack type reaction.[4] This suggests a plausible and analogous pathway for the synthesis of the parent this compound.
A detailed protocol for a related bromo-decarboxylation to produce a dibrominated pyrone from coumalic acid further illustrates the feasibility of introducing bromine onto the pyrone ring.[5][6]
Illustrative Synthetic Workflow
Caption: Synthetic route to this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound lies in the reactivity of the C-Br bond. The electron-deficient nature of the pyrone ring activates the C4-position, making it highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This allows for the facile introduction of a wide range of substituents, enabling extensive exploration of the chemical space around the 2-pyrone core.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity
The bromine atom at the C4-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Negishi couplings.[4] These reactions are fundamental in modern medicinal chemistry for the construction of C-C bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl moieties by coupling with boronic acids or their esters. This is a widely used method to generate libraries of 4-aryl-2H-pyran-2-ones for structure-activity relationship (SAR) studies.
-
Sonogashira Coupling: This allows for the installation of alkyne functionalities, which can serve as handles for further transformations or as key pharmacophoric elements.
-
Negishi Coupling: This reaction with organozinc reagents provides another efficient route to introduce alkyl, alkenyl, and aryl groups.
Caption: Palladium-catalyzed derivatization of the core scaffold.
Medicinal Chemistry Applications of the 4-Substituted-2H-pyran-2-one Scaffold
The ability to readily diversify the 4-position of the 2-pyrone ring has led to the discovery of potent and selective inhibitors for a range of biological targets.
Anticancer Agents
The 4-substituted-2H-pyran-2-one scaffold has emerged as a promising template for the development of novel anticancer agents.[5] A number of 4-aryl and 4-heteroaryl derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
For instance, studies on 4-amino-2H-pyran-2-one analogs have revealed that an aromatic ring at the 6-position and an aromatic amine at the 4-position are crucial for potent antitumor activity.[3] Certain compounds from this class have exhibited ED50 values in the nanomolar range against cancer cell lines.[3] Furthermore, fused pyran derivatives have shown noteworthy cytotoxicity against HCT-116 colon cancer cells with IC50 values in the sub-micromolar range.[7]
Table 1: Anticancer Activity of Representative Pyran Derivatives
| Compound | R-Group at C4 | Cancer Cell Line | IC50 (µM) | Reference |
| FP-(v)n | Aryl/Heteroaryl | HCT-116 (Colon) | 0.67 | [7] |
| Compound 27 | Substituted aromatic amine | Various | 0.059–0.090 | [3] |
| Pyrazolo[3,4-b]pyridine 9a | Fused Pyran System | Hela | 2.59 | [8] |
| Pyrazolo[3,4-b]pyridine 14g | Fused Pyran System | HCT-116 | 1.98 | [8] |
HIV Protease Inhibitors
The 4-hydroxy-2-pyrone scaffold has been identified as a non-peptidic inhibitor of HIV protease.[9] Structure-based design efforts have shown that the 4-hydroxy group can establish crucial hydrogen bonding interactions with the catalytic aspartate residues in the enzyme's active site. The ability to introduce diverse substituents at other positions of the pyrone ring, facilitated by intermediates like this compound, allows for the optimization of binding affinity by extending into the various subsites (S1', S2', S3) of the enzyme.[9][10]
Kinase Inhibitors
The 4H-pyran scaffold has been identified as a lead for the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[1] The synthesis of libraries of 4-substituted pyran derivatives is a viable strategy for developing potent and selective kinase inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step Suzuki-Miyaura coupling protocol.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving palladium(0) and palladium(II) species.
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of the C4-bromo substituent in palladium-catalyzed cross-coupling reactions provide a powerful platform for the generation of diverse molecular libraries. The demonstrated success of the 4-substituted-2H-pyran-2-one scaffold in yielding potent anticancer agents and its potential in developing inhibitors for other key therapeutic targets, such as viral proteases and kinases, underscores its significance. Future research in this area will likely focus on exploring a broader range of coupling partners, developing novel and more sustainable catalytic systems, and applying this versatile scaffold to an even wider array of biological targets, further solidifying the importance of this compound in the drug discovery pipeline.
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Published July 19, 2022. [Link]
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Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. National Institutes of Health. [Link]
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Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Royal Society of Chemistry Publishing. [Link]
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4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
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Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]
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The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Published July 25, 2017. [Link]
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Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. PubMed. Published February 15, 2022. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evaluation. PubMed. [Link]
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Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Publications. Published August 24, 2017. [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. Central Asian Journal of Medical and Natural Science. Published July 25, 2024. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]
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Stability and Storage of 4-Bromo-2H-pyran-2-one: A Guide to Preserving Chemical Integrity
An In-depth Technical Guide for Researchers
Executive Summary
4-Bromo-2H-pyran-2-one is a valuable heterocyclic building block in synthetic organic chemistry, prized for its reactive sites that allow for the construction of complex molecular architectures. The inherent reactivity of its α,β-unsaturated lactone (α-pyrone) system, combined with the bromo-substituent, makes it a versatile synthon. However, this reactivity also dictates its stability profile. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines authoritative protocols for its optimal storage and handling to ensure its chemical integrity for research and development applications.
Chemical Profile and Inherent Stability
This compound belongs to the α-pyrone class of compounds, which are generally stable heterocyclic scaffolds.[1] The core structure is an unsaturated six-membered lactone (a cyclic ester). The stability of this molecule is governed by the interplay of its key functional groups: the electrophilic α,β-unsaturated carbonyl system, the ester linkage within the ring, and the reactive carbon-bromine bond. While the pyrone ring itself is a robust scaffold, the compound is susceptible to degradation under specific environmental conditions. Understanding these susceptibilities is paramount for preventing sample degradation and ensuring experimental reproducibility.
Key Factors Influencing Stability and Degradation Pathways
The long-term stability of this compound is contingent upon strict control of its chemical environment. Several factors can initiate degradation, primarily through hydrolysis, thermal stress, and photochemical reactions.
Moisture and Hydrolytic Degradation
The ester linkage in the pyrone ring is the primary site for hydrolytic cleavage. The presence of moisture, especially when catalyzed by acidic or basic conditions, can lead to the opening of the lactone ring. This process is a common degradation pathway for lactones.
-
Mechanism: Nucleophilic attack by water on the carbonyl carbon (C2) initiates ring-opening, ultimately forming a 5-bromo-6-hydroxy-2-oxo-hexa-3,5-dienoic acid intermediate, which may undergo further transformations.
-
Causality: The electron-withdrawing nature of the conjugated system and the bromine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, exposure to moisture must be rigorously avoided.[2][3]
Thermal Stress
While many pyrone derivatives are thermally stable at ambient temperatures, elevated temperatures can promote decomposition.[4] Strong heating can provide the activation energy needed for various degradation reactions or polymerization.[4]
-
Causality: Thermal energy can lead to decarboxylation or complex intermolecular reactions. For compounds with boiling points determined under vacuum, this implies sensitivity to heat at atmospheric pressure.[5] The Safety Data Sheet (SDS) for related compounds advises avoiding strong heating.[4]
Photochemical Sensitivity
Conjugated π-systems, like that in this compound, can absorb UV light. This absorption can excite the molecule to a higher energy state, making it susceptible to photochemical reactions such as isomerization, dimerization, or reaction with atmospheric oxygen.
Chemical Incompatibility
The reactivity of this compound makes it incompatible with certain classes of chemicals.
-
Strong Oxidizing Agents: The electron-rich double bonds in the pyrone ring can be attacked by strong oxidizers, leading to ring cleavage or other oxidative degradation. This is a common incompatibility noted for pyrone derivatives.[2][5][6][7]
-
Strong Bases: Bases can catalyze rapid hydrolysis of the lactone ring.[6] They can also potentially promote elimination reactions involving the bromine substituent.
-
Strong Acids: While more stable under acidic than basic conditions, strong acids can still catalyze hydrolysis over time.[7]
The following diagram illustrates the logical flow of factors that can compromise the stability of the compound.
Caption: Key environmental factors leading to the degradation of this compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices derived from safety data for analogous compounds and fundamental chemical principles.
Quantitative Storage Recommendations
The following table summarizes the optimal conditions for storing this compound to ensure long-term stability.
| Parameter | Recommendation | Rationale & References |
| Temperature | 2°C to 8°C | Cool conditions slow down potential hydrolytic and thermal degradation pathways. Recommended for the parent 2H-Pyran-2-one compound. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[2][4][6] |
| Container | Tightly-sealed, amber glass vial | A tight seal is critical to exclude moisture and air.[3][4][6] Amber glass protects the light-sensitive compound from UV radiation.[3] |
| Location | Well-ventilated, cool, dry area | Standard practice for storing laboratory chemicals. Avoids localized temperature fluctuations and high humidity.[6][7] |
| Incompatibles | Store separately from strong oxidizing agents, strong bases, and strong acids. | Prevents accidental contact and reaction.[2][5][6][7] |
Step-by-Step Handling Protocol
Adherence to a strict handling workflow is crucial to prevent contamination and degradation during experimental use.
Sources
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2H-pyran-2-ones
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: The 2H-pyran-2-one scaffold is a privileged heterocycle found in numerous natural products and pharmacologically active compounds. The introduction of an aryl moiety at the C4-position significantly expands the chemical space for drug discovery and materials science. This document provides a comprehensive guide to the synthesis of 4-aryl-2H-pyran-2-ones from 4-Bromo-2H-pyran-2-one via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into reaction optimization and troubleshooting.
Scientific Rationale & Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] Its Nobel Prize-winning significance stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2]
For the synthesis of 4-aryl-2H-pyran-2-ones, the reaction couples this compound (the electrophile) with a suitable arylboronic acid or its ester derivative (the nucleophile). The transformation is orchestrated by a palladium catalyst and requires a base to proceed.[2][3]
The Catalytic Cycle
The reaction mechanism is a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[3][4]
-
Transmetalation: This step involves the transfer of the aryl group from the organoboron species to the palladium(II) complex. The base plays a critical role here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the ligand exchange on the palladium center.[5][6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyranone and aryl groups. The desired 4-aryl-2H-pyran-2-one product is expelled from the palladium coordination sphere, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][2][3]
Key Reagent Considerations & Optimization
The success of the coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Selection Rationale & Expert Insights | Typical Examples |
| Palladium Pre-catalyst | The choice of pre-catalyst dictates the ease of formation of the active Pd(0) species. Pd(PPh₃)₄ is often used as it is a stable Pd(0) source. Alternatively, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be used, which are reduced in situ. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |
| Ligand | Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties. Phosphine ligands are common. Electron-rich and bulky ligands often promote the oxidative addition step and can be crucial for coupling less reactive halides.[3][7] | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), Tricyclohexylphosphine (PCy₃) |
| Base | The base is essential for activating the boronic acid.[5] Inorganic bases are most common. The choice can influence reaction rate and yield; stronger bases may be needed for less reactive partners, but weaker bases can be sufficient and may prevent side reactions with sensitive functional groups.[8] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | The solvent system must solubilize both the organic substrates and the inorganic base. Biphasic systems, typically an organic solvent with water, are highly effective.[1] Common choices are ethers or aromatic hydrocarbons.[2] The reaction is generally tolerant of a wide range of solvents.[9] | 1,4-Dioxane/H₂O, Toluene/H₂O, Tetrahydrofuran (THF)/H₂O, Dimethylformamide (DMF) |
| Boron Reagent | Arylboronic acids are standard. For sensitive substrates or to prevent side reactions like protodeborylation, more stable boronic esters (e.g., pinacol or MIDA esters) can be employed.[2] | Arylboronic Acids, Arylboronic acid pinacol esters |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv), finely powdered
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and heating mantle (or oil bath)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 175 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inerting the Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%). Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can degrade the catalyst.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio). To do this, bubble inert gas through the solvent mixture for 15-20 minutes. Using a syringe, add the degassed solvent (e.g., 5 mL) to the reaction flask.
-
Heating and Monitoring: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), then dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-2H-pyran-2-one product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting & Advanced Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Reaction temperature is too low. | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel. Use a fresh bottle of catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility.3. Increase the reaction temperature in 10 °C increments (up to the boiling point of the solvent). |
| Protodeborylation of Boronic Acid | The boronic acid is hydrolyzed back to the corresponding arene before it can couple. This is common with electron-rich or certain heteroaryl boronic acids.[2] | 1. Use a higher equivalence of the boronic acid (e.g., 1.5-2.0 equiv).2. Switch to a more stable boronic ester (e.g., pinacol ester).3. Use anhydrous conditions with a non-hydroxide base like KF. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[2] | 1. Rigorously exclude oxygen from the reaction.2. Ensure the pre-catalyst is fully activated to Pd(0). Adding a small amount of a reducing agent can sometimes help. |
| Product is Contaminated with Ligand | Triphenylphosphine or its oxide can be difficult to separate from the product during chromatography. | 1. After the reaction, try precipitating the product by adding a non-polar solvent like hexanes.2. Use a catalyst system with a more polar ligand that is easier to remove by aqueous washing. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Khan, I. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 25(22), 5369. [Link]
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Astruc, D., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. ResearchGate. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Ma, S., et al. (2003). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. ResearchGate. [Link]
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Maseras, F., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(38), 11573–11584. [Link]
-
Singh, A., et al. (2014). Optimization of reaction conditions for Suzuki-Miyaura C−C coupling reactions of 4-bromotoluene with phenylbronic acid. ResearchGate. [Link]
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Lam, H. W., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(21), 3848-3851. [Link]
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Liu, S.-Y., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 14(15), 3894–3897. [Link]
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Fan, Q.-H., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Applied Organometallic Chemistry, 26(10), 551-556. [Link]
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Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(7), 3169–3175. [Link]
-
Watson, A. J. B., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(30), 17618–17624. [Link]
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Application Notes and Protocols: Diels-Alder Reaction of 4-Bromo-2H-pyran-2-one with Alkynes for the Synthesis of Brominated Aromatic Compounds
Introduction: Unlocking Aromatic Complexity through a Tandem Cycloaddition-Decarboxylation Strategy
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the construction of complex cyclic systems with remarkable efficiency and stereocontrol. Among its many variants, the reaction of 2-pyrones with alkynes offers a powerful pathway to highly substituted aromatic and heteroaromatic compounds. This tandem process, involving a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of carbon dioxide, provides a direct entry into scaffolds that are of significant interest to researchers in medicinal chemistry and materials science.[1]
This guide focuses on a specific, yet highly versatile diene: 4-Bromo-2H-pyran-2-one. The presence of the bromine atom at the C4-position not only influences the electronic properties and reactivity of the pyrone system but also serves as a valuable synthetic handle for further functionalization of the resulting aromatic products through cross-coupling reactions and other transformations.[2] These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed experimental protocols for conducting the Diels-Alder reaction of this compound with a range of alkyne dienophiles.
Mechanistic Insights: A Concerted Pathway to Aromaticity
The Diels-Alder reaction of 2-pyrones, including this compound, is a thermally promoted pericyclic reaction.[3] While 2-pyrones can be reluctant dienes due to their partial aromatic character, the reaction proceeds, often requiring elevated temperatures, to form a bicyclic lactone intermediate.[4] This intermediate is typically unstable under the reaction conditions and readily undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to afford the stable, aromatic product.[5]
The general mechanism can be visualized as follows:
Sources
Application Note: Palladium-Catalyzed Synthesis of 4-Aryl-2H-Pyran-2-Ones for Advanced Research and Drug Discovery
Introduction: The Significance of the 4-Aryl-2H-Pyran-2-One Scaffold
The 2-pyrone (or α-pyrone) ring system is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules.[1] These compounds exhibit a broad spectrum of pharmacological activities, including antifungal, cytotoxic, and neurotoxic properties.[1] The introduction of an aryl substituent at the C4-position of the pyrone ring creates the 4-aryl-2H-pyran-2-one scaffold, which significantly enhances molecular complexity and biological potential. This structural class is analogous to neoflavones (4-arylcoumarins) and is a cornerstone in medicinal chemistry and drug development programs.[2][3]
The development of efficient and versatile synthetic methods to access these compounds is therefore of paramount importance. Traditional methods often require harsh conditions or multi-step sequences. Modern palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool, offering mild conditions, exceptional functional group tolerance, and high yields for the targeted synthesis of 4-aryl-2H-pyran-2-ones.[4] This guide provides an in-depth exploration of these methodologies, focusing on the widely applicable Suzuki-Miyaura coupling, complete with mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug discovery.
The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a revolution in carbon-carbon bond formation, a discovery recognized with the 2010 Nobel Prize in Chemistry.[5] These reactions enable the precise connection of two different molecular fragments (R¹ and R²) by coupling an organohalide or pseudohalide (R¹-X) with an organometallic reagent (R²-M), using a palladium complex as the catalyst.[6]
For the synthesis of 4-aryl-2H-pyran-2-ones, the most common strategy involves the coupling of a 4-halo- or 4-triflyloxy-2H-pyran-2-one with an aryl-organometallic species. Among the various cross-coupling reactions (e.g., Stille, Heck, Negishi), the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is often the method of choice due to the stability, low toxicity, and commercial availability of a vast library of boronic acids and their derivatives.[5][7]
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps, which continuously regenerate the active Pd(0) catalyst.[6][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the 4-halo-2H-pyran-2-one to a coordinatively unsaturated Pd(0) complex. This step forms a new organopalladium(II) intermediate, where the palladium has inserted into the carbon-halogen bond. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[9]
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the electrophilic palladium center.[8]
-
Reductive Elimination: This is the final, bond-forming step. The two organic groups (the pyrone and the aryl) on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired 4-aryl-2H-pyran-2-one product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.[5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Workflow
The following section provides a general, robust protocol for the synthesis of 4-aryl-2H-pyran-2-ones via Suzuki-Miyaura coupling. This procedure should be adapted based on the specific reactivity of the substrates.
General Experimental Workflow
A successful synthesis relies on a systematic and well-executed workflow, from careful preparation to final analysis.
Caption: Standard laboratory workflow for palladium-catalyzed synthesis.
Detailed Protocol: Synthesis of 4-Phenyl-6-methyl-2H-pyran-2-one
This protocol describes the coupling of 4-bromo-6-methyl-2H-pyran-2-one with phenylboronic acid.
Materials:
-
4-Bromo-6-methyl-2H-pyran-2-one (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-6-methyl-2H-pyran-2-one, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C (or as determined by optimization).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromo-2-pyrone is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-6-methyl-2H-pyran-2-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: Substrate Scope and Condition Optimization
The Suzuki-Miyaura coupling is highly versatile. The choice of catalyst, ligand, base, and solvent can be tailored to accommodate a wide range of substrates, including electron-rich, electron-poor, and sterically hindered arylboronic acids.
| Entry | 4-Substituted-Pyrone | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-6-methyl-2-pyrone | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 / 8 | 85 | [4] |
| 2 | 4-Tosyl-6-methyl-2-pyrone | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 110 / 12 | 91 | [4] |
| 3 | 4-Bromo-2-pyrone | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Na₂CO₃ | DME | 85 / 6 | 78 | [10] |
| 4 | 4-Chloro-2-pyrone | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 / 24 | 65 | [8] |
| 5 | 3-Bromo-4-tosyl-2-pyrone | Naphthylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 2 | 95 (for 4-aryl product) | [4] |
Note: This table is a representative summary based on typical conditions found in the literature. Yields are highly substrate-dependent.
Key Considerations for Success
Expert Insights for Protocol Optimization:
-
Choice of Leaving Group: The C-X bond strength dictates reactivity (I > Br > OTf > Cl). While iodides are most reactive, bromides often offer a good balance of reactivity and stability.[9] Tosylates (OTs) and triflates (OTf) are excellent alternatives to halides. The differential reactivity can be exploited for site-selective couplings on polysubstituted pyrones, as demonstrated in the reaction of 3-bromo-4-tosyloxy-2-pyrone where the 4-position couples preferentially.[4]
-
Catalyst and Ligand Selection: For simple couplings, Pd(PPh₃)₄ is often sufficient. However, for challenging substrates (e.g., aryl chlorides or sterically hindered partners), more advanced systems are required. Using a separate Pd source (like Pd(OAc)₂ or Pd₂(dba)₃) with specialized phosphine ligands (e.g., SPhos, XPhos) can dramatically improve reaction rates and yields by promoting efficient oxidative addition and reductive elimination.[8]
-
The Role of the Base and Solvent: The base is not merely a proton scavenger; its choice is critical for activating the boronic acid. K₃PO₄ is often effective for less reactive substrates.[8] The solvent system (e.g., Toluene, Dioxane, DME) must be capable of dissolving both the organic and inorganic components. The addition of water is often beneficial for the transmetalation step.
-
Minimizing Side Reactions:
-
Hydrodehalogenation: Premature reduction of the starting halide can be a problem. Ensure the reaction is thoroughly deoxygenated and use high-purity reagents.
-
Protodeborylation: The boronic acid can be cleaved before it couples. Using a minimal amount of water and avoiding overly harsh conditions can mitigate this.
-
Homocoupling: Formation of biaryl from the boronic acid can occur. This is often suppressed by the faster cross-coupling pathway but can be an issue with highly active catalysts or slow transmetalation.
-
Conclusion
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a robust, reliable, and highly versatile platform for the synthesis of 4-aryl-2H-pyran-2-ones. By understanding the underlying catalytic cycle and carefully selecting the reaction components—leaving group, catalyst, ligand, and base—researchers can efficiently access a diverse library of these valuable compounds for applications in drug discovery, materials science, and synthetic methodology development.
References
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Donofrio, F., & Corelli, F. (2021). 2-Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. European Journal of Organic Chemistry, 2021(28), 3925-3951. [Link]
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Banerjee, A., & Lee, D. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5586–5622. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Han, Y., Kim, H., Kim, N. J., & Hyun, T. K. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(10), 2417. [Link]
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Han, Y., Kim, H., Kim, N. J., & Hyun, T. K. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. PubMed, 30241375. [Link]
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Stanetty, C., Schnürch, M., & Mihovilovic, M. D. (2012). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Synlett, 23(11), 1655-1658. [Link]
-
Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2004). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Organic & Biomolecular Chemistry, 2(18), 2690-2692. [Link]
-
Lei, X., Gao, L., Ding, Q., Peng, Y., & Wu, J. (2011). Generation of diverse 2-pyrones via palladium-catalyzed site-selective Suzuki-Miyaura couplings of 3-bromo-4-tosyloxy-2-pyrone. Organic & Biomolecular Chemistry, 9(18), 6265–6270. [Link]
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Parrain, J. L., Beaudet, I., Duchene, A., Watrelot, S., & Quintard, J. P. (1993). One-step synthesis of alpha-pyrones from acyl chlorides by the Stille reaction. Tetrahedron Letters, 34(33), 5329-5332. [Link]
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Karami, B., Eskandari, K., & Nasrabadi, H. (2013). Synthesis of 4-aryl substituted pyran-2-one[2,3-h] chromene-2,8-dione derivatives. Chinese Chemical Letters, 24(5), 400-402. [Link]
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Tavares, L. C., & Brocksom, T. J. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(1), 279–289. [Link]
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Bumagin, N. A., Igushkin, V. V., & Beletskaya, I. P. (1996). Palladium-catalysed synthesis of 3- and 4-substituted 2H-pyran-2-ones. Mendeleev Communications, 6(6), 244-245. [Link]
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Häberli, A., & Leumann, C. J. (2001). Synthesis of pyrrolidine C-nucleosides via Heck reaction. Organic Letters, 3(3), 489–492. [Link]
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ResearchGate. (n.d.). Suzuki coupling pyrone 340 with boronate 341. [Image]. Retrieved from ResearchGate. [Link]
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The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (18), 821. [Link]
-
Zs.-Szabó, G., et al. (2006). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc, 2006(5), 246-260. [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Application Notes and Protocols for the Sonogashira Cross-Coupling of 4-Bromo-2H-pyran-2-one
Introduction: The Strategic Importance of 4-Alkynyl-2H-pyran-2-ones
The 2H-pyran-2-one, or α-pyrone, scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] Their inherent reactivity also makes them valuable synthetic intermediates for the construction of more complex molecular architectures.[1][2] The introduction of an alkynyl substituent at the C4-position via the Sonogashira cross-coupling reaction dramatically expands the synthetic utility of this core, providing a gateway to a diverse range of functionalized molecules for applications in medicinal chemistry and materials science.[3][4]
The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5][6] This powerful transformation is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and proceeds under mild conditions with a broad tolerance for various functional groups.[5][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira cross-coupling of 4-Bromo-2H-pyran-2-one.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][8]
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[8]
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II)-pyranone complex.[9]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium complex.[9]
-
Reductive Elimination: The desired 4-alkynyl-2H-pyran-2-one is formed, regenerating the active Pd(0) catalyst.[9]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[10]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[9][10] This species is then ready for the transmetalation step with the palladium complex.
It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be promoted by the presence of copper and oxygen.[5][11]
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocols
This section outlines detailed procedures for both a traditional copper-co-catalyzed and a copper-free Sonogashira coupling of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Terminal Alkyne | Various | Commercially Available | Purify if necessary. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Use freshly opened or purified material. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system. |
| Saturated aq. NH₄Cl | Reagent Grade | - | For workup. |
| Brine | Reagent Grade | - | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | - | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Protocol A: Copper-Co-catalyzed Sonogashira Coupling
This protocol is a robust and generally applicable method for the Sonogashira coupling of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Base Addition: Add anhydrous THF (5 mL per 1 mmol of this compound) and triethylamine (2.0 eq.). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.[9] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-alkynyl-2H-pyran-2-one.[9][12]
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesired side reactions or when the final product must be free of copper contamination.[5]
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Base Addition: Add anhydrous toluene (5 mL per 1 mmol of this compound) and diisopropylamine (3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[9] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2H-pyran-2-one.[12]
Caption: Figure 2: General Experimental Workflow.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on the careful optimization of several parameters.
| Parameter | Recommendation | Rationale and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often more stable and easier to handle. Pd(PPh₃)₄ is a Pd(0) source and does not require in situ reduction.[5][8] |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira mechanism to facilitate the formation of the copper acetylide.[5][9] |
| Base | Triethylamine, Diisopropylamine | The base neutralizes the HBr formed during the reaction and facilitates the deprotonation of the alkyne.[5][13] Amine bases can also act as ligands for the palladium center. |
| Solvent | THF, Toluene, DMF | The choice of solvent can influence the solubility of the reagents and the reaction rate.[14] Anhydrous and deaerated solvents are crucial to prevent catalyst deactivation and side reactions.[15] |
| Temperature | Room Temperature to 80 °C | While many Sonogashira couplings proceed at room temperature, less reactive substrates may require heating.[9] |
Safety Considerations
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents can be flammable and require careful handling.
-
Exothermic Reactions: Sonogashira reactions can be exothermic, especially on a larger scale.[16][17] Proper temperature control and monitoring are essential.
-
Inert Atmosphere: The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne.[5]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Use fresh catalyst and anhydrous, deaerated solvents. Increase the amount of base or switch to a stronger base. Increase the reaction temperature. |
| Alkyne Homocoupling | Presence of oxygen, excess copper catalyst. | Ensure the reaction is performed under strictly inert conditions. Consider a copper-free protocol. |
| Decomposition of Starting Material | High temperature, prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to avoid over-running. |
Conclusion
The Sonogashira cross-coupling of this compound is a highly effective method for the synthesis of valuable 4-alkynyl-2H-pyran-2-one derivatives. By carefully selecting the appropriate reaction conditions and understanding the underlying mechanistic principles, researchers can successfully employ this powerful transformation to access a wide range of functionalized molecules for various applications in drug discovery and materials science.
References
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
- Benchchem. Application Notes and Protocols for Sonogashira Coupling with Vinyl Bromides. [URL: https://www.benchchem.com/application-notes/368/sonogashira-coupling-with-vinyl-bromides]
- Liang, Z., Li, J., Wang, L., Wei, Z., Huang, J., Wang, X., & Du, D. (2023). Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry, 88(3), 1836–1843. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02392]
- ACS Publications. (2022). Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02392]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
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- PubMed. (2023). Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36696583/]
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- Benchchem. Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene. [URL: https://www.benchchem.com/application-notes/414/sonogashira-coupling-protocols-for-vinyl-bromides-like-2-bromo-8-chloro-1-octene]
- Benchchem. The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. [URL: https://www.benchchem.
- ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr068396h]
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [URL: https://www.researchgate.net/publication/348490333_Copper_in_Cross-Coupling_Reactions_I_Sonogashira-Hagihara_Reaction]
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [URL: https://www.researchgate.
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- ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [URL: https://www.researchgate.
- Figshare. (2023). Collection - Construction of Functionalized 2H‑Pyran-2-ones via N‑Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry. [URL: https://figshare.com/collections/Construction_of_Functionalized_2_i_H_i_Pyran-2-ones_via_N_Heterocyclic_Carbene-Catalyzed_3_3_Annulation_of_Alkynyl_Esters_with_Enolizable_Ketones/6358983]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [URL: https://www.mdpi.com/2073-4344/12/10/1252]
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- ResearchGate. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [URL: https://www.researchgate.
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Application Notes and Protocols for the Negishi Coupling of 4-bromo-6-methyl-2-pyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of C-C Bond Formation on the 2-Pyrone Scaffold
The Negishi cross-coupling reaction stands as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds.[1] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate, offering a broad substrate scope and high functional group tolerance.[1] In the realm of medicinal chemistry and materials science, the 2-pyrone motif is a privileged scaffold found in numerous natural products and bioactive molecules. The ability to functionalize this heterocyclic core through precise C-C bond formation is of significant interest for the development of novel therapeutics and functional materials.
This document provides a detailed guide for the application of the Negishi coupling to a specific and valuable building block: 4-bromo-6-methyl-2-pyrone. The electron-deficient nature of the pyrone ring activates the C4-position for oxidative addition, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[2] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both the synthesis of the starting material and the subsequent coupling reaction, and offer insights into catalyst selection, preparation of organozinc reagents, and troubleshooting.
Mechanistic Rationale: The Catalytic Cycle of Innovation
The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting potential issues. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromo-6-methyl-2-pyrone. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyrone ring at the C4 position.[2]
-
Transmetalation: The organic group from the organozinc reagent (R-ZnX) is then transferred to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the desired 4-substituted-6-methyl-2-pyrone product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Negishi coupling.
Synthesis of the Starting Material: 4-bromo-6-methyl-2-pyrone
The necessary starting material, 4-bromo-6-methyl-2-pyrone, can be readily synthesized from the commercially available 4-hydroxy-6-methyl-2-pyrone.[2] This transformation is typically achieved via a Vilsmeier-Haack type reaction.[2]
Protocol 1: Synthesis of 4-bromo-6-methyl-2-pyrone
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 4-hydroxy-6-methyl-2-pyrone | C₆H₆O₃ | 126.11 | 10.0 g | 79.3 mmol |
| Phosphorus oxybromide (POBr₃) | POBr₃ | 286.69 | 27.2 g | 94.9 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxy-6-methyl-2-pyrone (10.0 g, 79.3 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Carefully add phosphorus oxybromide (POBr₃, 27.2 g, 94.9 mmol) portion-wise over 30 minutes. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-water. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-bromo-6-methyl-2-pyrone as a solid.
The Negishi Coupling Protocol with 4-bromo-6-methyl-2-pyrone
The following protocol is a general guideline for the Negishi coupling of 4-bromo-6-methyl-2-pyrone with a variety of organozinc reagents. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, and solvent, may be necessary for specific substrates.
Protocol 2: General Procedure for Negishi Coupling
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity (Example) | Moles (Example) |
| 4-bromo-6-methyl-2-pyrone | C₇H₅BrO₂ | 189.02 | 1.00 g | 5.29 mmol |
| Organozinc Reagent (e.g., Phenylzinc chloride) | C₆H₅ZnCl | 199.93 | 1.2 eq | 6.35 mmol |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 2 mol% | 0.106 mmol |
| SPhos | C₂₉H₃₅OP | 430.56 | 4 mol% | 0.212 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
Preparation of the Organozinc Reagent: The organozinc reagent can be prepared in situ or pre-formed. A common method involves the transmetalation of an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂). Alternatively, direct insertion of activated zinc into an organic halide can be employed. Strictly anhydrous and inert conditions are essential for the preparation and handling of organozinc reagents.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-6-methyl-2-pyrone (1.00 g, 5.29 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%) in anhydrous THF (30 mL).
-
Addition of Organozinc Reagent: To the stirred solution, add the organozinc reagent (1.2 eq, 6.35 mmol in THF) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or GC-MS. The reaction time will vary depending on the reactivity of the organozinc reagent.
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the Negishi coupling.
Key Considerations for a Successful Coupling
Catalyst and Ligand Selection:
The choice of the palladium catalyst and ligand is critical for the success of the Negishi coupling. For electron-deficient substrates like 4-bromo-6-methyl-2-pyrone, bulky, electron-rich phosphine ligands are often preferred.
| Catalyst/Ligand | Key Features |
| Pd₂(dba)₃ / SPhos | A robust and versatile system for a wide range of aryl bromides. |
| Pd(OAc)₂ / XPhos | Another highly effective Buchwald ligand for challenging couplings. |
| Pd(PPh₃)₄ | A classic catalyst, though sometimes less active for electron-deficient substrates. |
| Ni(acac)₂ / Ligand | Nickel catalysts can be a cost-effective alternative, particularly for aryl chlorides.[1] |
Organozinc Reagents:
Organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).[1] The reactivity of the organozinc reagent can be tuned by the choice of the organic precursor and the method of preparation.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, poor quality organozinc reagent, insufficient temperature. | Use a fresh batch of catalyst and ligand, ensure the organozinc reagent is active, and consider increasing the reaction temperature. |
| Reaction stalls | Catalyst deactivation. | Add a fresh portion of the catalyst and ligand. |
| Formation of byproducts | Homocoupling of the organozinc reagent, decomposition of starting materials. | Lower the reaction temperature, use a more selective catalyst system, or consider a different method for preparing the organozinc reagent. |
Safety Precautions
-
Organozinc Reagents: These reagents are pyrophoric and react violently with water. Handle them under a strict inert atmosphere using proper Schlenk techniques or in a glovebox.
-
Phosphorus Oxybromide (POBr₃): This reagent is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are required for this reaction. Ensure they are properly dried and stored.
Conclusion
The Negishi coupling of 4-bromo-6-methyl-2-pyrone offers a powerful and reliable method for the synthesis of a diverse range of 4-substituted-6-methyl-2-pyrones. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this methodology to access novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this important transformation.
References
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Ye, S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 6857-6893. [Link]
-
Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. [Link]
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Wikipedia. (n.d.). Negishi coupling. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]
-
Knochel, P., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(36), 8328-8332. [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]
-
Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 131(43), 15592–15593. [Link]
-
Knochel, P., et al. (2018). Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates for Negishi Cross-Coupling Reactions. Organic Syntheses, 95, 241-257. [Link]
-
Reddit. (2020). Reasons for stalling of a Negishi coupling? r/Chempros. [Link]
-
Chemistry LibreTexts. (2020). Safety. [Link]
-
ResearchGate. (2021). Palladium-catalyzed Negishi coupling reactions. [Link]
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The Strategic Utility of 4-Bromo-2H-pyran-2-one in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of natural product synthesis, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromo-2H-pyran-2-one has emerged as a potent and multifaceted precursor, offering chemists a reliable handle for the introduction of diverse functionalities and the stereocontrolled formation of key structural motifs. This application note provides an in-depth exploration of the utility of this compound in natural product synthesis, with a particular focus on its application in cross-coupling reactions and cycloadditions. Detailed, field-proven protocols are provided to guide researchers in the practical application of this valuable synthetic intermediate.
Introduction: The Versatility of the this compound Scaffold
The 2H-pyran-2-one core is a prevalent feature in a wide array of biologically active natural products, including polyketides, alkaloids, and pyranocoumarins.[1][2] The presence of a bromine atom at the C4-position of the pyranone ring imparts a unique reactivity profile, rendering this position susceptible to a variety of powerful carbon-carbon bond-forming reactions. This strategic functionalization allows for the late-stage introduction of complex fragments, significantly enhancing the modularity and convergence of synthetic routes.
The electron-deficient nature of the pyranone ring also makes it an excellent diene component in Diels-Alder reactions, a cornerstone of synthetic chemistry for the construction of six-membered rings with high stereocontrol.[3][4][5] The bromine substituent can influence the regioselectivity of these cycloadditions and can be retained for further synthetic manipulations or removed under reductive conditions.
This guide will delve into two primary applications of this compound: its use in Palladium-catalyzed Sonogashira cross-coupling reactions for the synthesis of 4-alkynyl-2H-pyran-2-ones, and its role as a diene in Diels-Alder cycloadditions for the construction of complex polycyclic systems.
Key Application: Sonogashira Coupling for the Synthesis of Pyranocoumarin Precursors
A prominent application of this compound derivatives is in the synthesis of pyranocoumarins, a class of natural products with diverse pharmacological activities.[3] The Sonogashira coupling, a robust and versatile cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, provides an efficient means to introduce an alkyne moiety at the C4-position of the pyranone ring. This alkynyl-substituted pyranone can then undergo further transformations to construct the coumarin scaffold.
A key example is the synthesis of precursors to natural products like collinin , a pyranocoumarin with anti-cancer and anti-inflammatory properties. The synthesis of the core structure of such molecules often involves the coupling of a this compound derivative with a suitably functionalized alkyne.
Logical Workflow for Pyranocoumarin Synthesis via Sonogashira Coupling
Caption: Workflow for pyranocoumarin synthesis.
Protocol 1: Sonogashira Coupling of 4-Bromo-6-methyl-2H-pyran-2-one
This protocol details the general procedure for the Sonogashira cross-coupling of 4-bromo-6-methyl-2H-pyran-2-one with a terminal alkyne. The reaction conditions are based on established methodologies for Sonogashira couplings and should be optimized for specific substrates.[6][7][8]
Materials:
-
4-Bromo-6-methyl-2H-pyran-2-one (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.10 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6-methyl-2H-pyran-2-one, PdCl2(PPh3)2, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with the same organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-6-methyl-2H-pyran-2-one.
Data Presentation: Representative Reaction Parameters
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3 | 6 | Et3N | THF | 25 | 12 | 85-95 |
| 2 | 1-Hexyne | 3 | 6 | Et3N | THF | 25 | 16 | 80-90 |
| 3 | Propargyl alcohol | 5 | 10 | DIPEA | DMF | 50 | 8 | 75-85 |
| 4 | Trimethylsilylacetylene | 2 | 4 | Et3N | THF | 25 | 6 | >90 |
Note: Yields are approximate and will vary depending on the specific alkyne and reaction conditions.
Catalytic Cycle of the Sonogashira Coupling
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Synthesis of Bioactive Heterocycles from 4-Bromo-2H-pyran-2-one: An Application Note and Protocol Guide
Abstract
4-Bromo-2H-pyran-2-one is a versatile and highly reactive building block in organic synthesis, offering a gateway to a diverse array of bioactive heterocyclic compounds. Its unique structural features, including a conjugated diene system, an electrophilic lactone, and a reactive carbon-bromine bond, enable a wide range of chemical transformations. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into key reaction methodologies, including Diels-Alder cycloadditions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic substitutions, providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods. This document aims to be a self-validating system, grounding all protocols and mechanistic discussions in authoritative, citable literature.
Introduction
The 2-pyrone scaffold is a privileged motif found in numerous natural products exhibiting a broad spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic effects.[1][2] The introduction of a bromine atom at the C4-position of the 2H-pyran-2-one ring significantly enhances its synthetic versatility. The electron-withdrawing nature of the bromine atom and the pyrone ring itself makes the C4 position susceptible to various transformations, providing a powerful handle for molecular diversification. This guide will explore the strategic use of this compound as a precursor for the synthesis of complex and biologically relevant heterocyclic architectures.
I. Strategic Transformations of this compound
The reactivity of this compound can be broadly categorized into three key areas, each offering a distinct pathway to novel heterocyclic systems.
A. Diels-Alder Reactions: Accessing Bicyclic Scaffolds
The conjugated diene system of the 2-pyrone ring makes it a viable, albeit sometimes reluctant, diene in [4+2] cycloaddition reactions.[3][4] These reactions provide a direct route to synthetically valuable bicyclic lactones, which can be further elaborated into a variety of complex molecules. While 2-pyrones are generally electron-deficient dienes, their reactivity can be modulated by the choice of dienophile and the use of catalysts.[3][4]
Mechanistic Insight:
The Diels-Alder reaction of 2-pyrones proceeds via a concerted [4+2] cycloaddition mechanism. The endo/exo selectivity of the reaction can often be controlled by the choice of catalyst.[4] Subsequent decarboxylation of the bicyclic adduct can lead to the formation of substituted aromatic and hydroaromatic systems.
B. Transition-Metal-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The carbon-bromine bond at the C4 position is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions.[5][6] This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various heteroatomic functionalities. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings are particularly effective.[1][7]
Mechanistic Insight:
These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition of the this compound to the low-valent metal catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the desired product and regenerate the active catalyst.[5]
C. Nucleophilic Substitution and Ring Transformation: Building Diverse Heterocycles
The electrophilic centers at C2, C4, and C6 of the 2-pyrone ring are susceptible to nucleophilic attack.[8] This reactivity can be exploited to either substitute the bromine atom or to induce ring-opening and subsequent rearrangement to form new heterocyclic systems.[8][9] Reactions with nitrogen-based nucleophiles, such as amines and hydrazines, are particularly useful for the synthesis of pyridinones and other nitrogen-containing heterocycles.[10][11]
Mechanistic Insight:
Nucleophilic attack can occur directly at the C4 position, leading to substitution of the bromine atom (SNA_r mechanism). Alternatively, nucleophiles can attack the carbonyl carbon (C2) or the C6 position, leading to ring opening of the lactone. The resulting intermediates can then undergo intramolecular cyclization to form new five- or six-membered rings.[8]
II. Experimental Protocols
Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the synthesis of 4-alkynyl-2H-pyran-2-ones, which are valuable intermediates for the synthesis of various bioactive molecules.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium on carbon (Pd/C)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd/C (5 mol%), PPh₃ (10 mol%), and CuI (2 mol%).
-
Add a solution of the terminal alkyne (1.2 mmol) in a mixture of MeCN (5 mL) and Et₃N (5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-alkynyl-2H-pyran-2-one.
Protocol 2: Synthesis of 4-Amino-2H-pyran-2-one Derivatives via Nucleophilic Aromatic Substitution
This protocol outlines a general method for the synthesis of 4-amino-2H-pyran-2-one derivatives through the displacement of the bromine atom with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMSO (5 mL).
-
Add the amine (1.5 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-amino-2H-pyran-2-one derivative.
Protocol 3: Conversion of this compound to a Pyridinone Derivative
This protocol details the transformation of the pyran-2-one ring into a pyridin-2-one scaffold, a common core in many pharmaceuticals.[10][12]
Materials:
-
This compound
-
Ammonia source (e.g., aqueous ammonium hydroxide) or a primary amine
-
Ethanol or other suitable protic solvent
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 mmol) in ethanol (10 mL) in a pressure tube.
-
Add an excess of the ammonia source or primary amine (e.g., 5-10 equivalents of aqueous ammonium hydroxide).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate is present, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the corresponding 4-bromo-1H-pyridin-2-one derivative.
III. Data Presentation and Visualization
Table 1: Representative Bioactive Heterocycles Synthesized from 2-Pyrone Precursors
| Heterocyclic Core | Example Compound | Biological Activity | Reference |
| Pyridin-2(1H)-one | Fluridone | Phytotoxic | [12] |
| Fused Pyran | Sapinopyridione | Phytotoxic | [12] |
| Pyran-2-one Derivatives | Various | Antimicrobial, Antiviral, Antitumor | [13][14] |
| Pyridinone Derivatives | Various | Analgesic, Antifungal, Anti-HIV | [12] |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key synthetic routes from this compound.
Sources
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-pyridones [bristol.ac.uk]
- 12. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. arabjchem.org [arabjchem.org]
Application Notes & Protocols: The Strategic Use of 2H-Pyran-2-one Scaffolds in the Synthesis of Non-Peptidic HIV Protease Inhibitors
Introduction: Overcoming the Challenge of HIV Drug Resistance
The human immunodeficiency virus (HIV) protease is a cornerstone target in antiretroviral therapy.[1][2] This viral enzyme is essential for cleaving Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, a process critical for the maturation of infectious virions.[2] Consequently, HIV protease inhibitors (PIs) have been a major success in structure-assisted drug design, forming an integral part of highly active antiretroviral therapy (HAART).[2][3]
However, the clinical efficacy of early, peptide-based PIs has been challenged by poor oral bioavailability and the rapid emergence of drug-resistant viral strains.[4] This has driven the development of second-generation, non-peptidomimetic inhibitors designed to be effective against these resistant mutants.[5] A prominent example in this class is Tipranavir (TPV) , the only FDA-approved PI that is not peptidomimetic and features a 5,6-dihydro-4-hydroxy-2H-pyran-2-one (dihydropyrone) core.[5][6]
This document serves as a technical guide for researchers and drug development professionals, detailing the synthetic utility of the pyran-2-one scaffold, with a focus on how precursors like 4-Bromo-2H-pyran-2-one can serve as versatile building blocks for this potent class of antiviral agents.
Scientific Rationale: The Pyran-2-one Pharmacophore
The success of the 4-hydroxy-2-pyrone scaffold lies in its unique ability to interact with the HIV protease active site.[7]
-
Mimicking the Transition State: The core structure is designed to mimic the transition state of the natural peptide substrate. The crucial 4-hydroxyl group forms critical hydrogen-bonding interactions with the two catalytic aspartic acid residues (Asp25 and Asp125) in the enzyme's active site.[7]
-
Displacing Structural Water: The lactone moiety of the pyrone ring effectively replaces a structurally important water molecule that bridges the enzyme flaps and the substrate in the native state. Displacing this "flap water" is a hallmark of potent inhibitors.[8]
-
Increased Flexibility and Resistance Profile: Unlike rigid peptide backbones, the dihydropyrone ring in molecules like Tipranavir possesses greater conformational flexibility.[7] This allows it to adapt and bind effectively even to mutated protease active sites that confer resistance to other PIs.
-
Accessing Key Binding Pockets: The pyran-2-one ring serves as a rigid scaffold from which side chains can be strategically positioned to occupy the various hydrophobic subsites of the protease (S1, S1', S2', S3), maximizing van der Waals interactions and binding affinity.[7][8][9]
The diagram below illustrates the fundamental binding hypothesis of the 4-hydroxy-2-pyrone pharmacophore within the HIV protease active site.
Caption: Mechanism of pyran-2-one binding in the HIV protease active site.
Synthetic Strategy: From Building Block to Potent Inhibitor
The synthesis of dihydropyrone-based PIs is a convergent process where a functionalized pyran-2-one core is constructed and subsequently coupled to other key fragments. This compound and its derivatives are valuable synthons in this process, as the bromine atom serves as an excellent leaving group for introducing molecular complexity via cross-coupling or substitution reactions.
The general workflow can be conceptualized as follows:
Caption: General synthetic workflow for pyran-2-one-based HIV protease inhibitors.
Key Transformations & Methodologies
A. Synthesis of the 4-Hydroxy-2-pyran-2-one Core: The core is typically assembled via condensation reactions. For instance, a Knoevenagel condensation of a β-ketoester with an aldehyde, followed by intramolecular cyclization and dehydration, can yield the desired heterocyclic scaffold.
B. Functionalization at the C3 and C6 Positions: This step is critical for tuning the inhibitor's potency and selectivity.
-
C3-Position: The C3 position is often functionalized with groups designed to occupy the S1' and S2' pockets of the protease. A common strategy involves the introduction of a thioether linkage. Starting with a 3-bromo or 4-hydroxy-2-pyran-2-one, reaction with a suitable thiol can introduce the desired side chain.
-
C6-Position: The substituent at the C6 position typically interacts with the S1 and S3 pockets. This group is often incorporated during the initial ring formation step.
C. Reduction to the 5,6-Dihydropyrone Ring: For inhibitors like Tipranavir, the pyran-2-one is reduced to the more flexible 5,6-dihydropyrone. This is commonly achieved via a conjugate Michael addition reaction, where a nucleophile adds to the C5-C6 double bond.
Experimental Protocols
The following protocols are representative examples of key transformations in the synthesis of a pyran-2-one based inhibitor core.
Protocol 1: Synthesis of a 3-Thio-Substituted 4-Hydroxy-2H-pyran-2-one Intermediate
Principle: This protocol describes the introduction of a side chain at the C3 position via a sulfenylation reaction on a pre-formed 4-hydroxy-2-pyran-2-one. This reaction is crucial for installing moieties that will interact with the S1'/S2' subsites of the HIV protease.[8][9]
Materials and Reagents:
-
4-Hydroxy-6-phenyl-2H-pyran-2-one (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
2-Isopropylbenzenethiol (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (sufficient volume)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 4-hydroxy-6-phenyl-2H-pyran-2-one and anhydrous DCM.
-
Chlorination: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the reaction at 0 °C for 1 hour. The formation of 3-chloro-4-hydroxy-6-phenyl-2H-pyran-2-one can be monitored by TLC.
-
Thiol Addition: In a separate flask, dissolve 2-isopropylbenzenethiol in anhydrous DCM. Add triethylamine (TEA) and stir for 5 minutes at room temperature.
-
Coupling Reaction: Cool the main reaction flask to -10 °C. Slowly add the premixed thiol/TEA solution via a dropping funnel over 30 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-hydroxy-3-[(2-isopropylphenyl)thio]-6-phenyl-2H-pyran-2-one.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Michael Addition for the Synthesis of a 5,6-Dihydro-4-hydroxy-2-pyrone Core
Principle: This protocol outlines a conjugate addition to an α,β-unsaturated ketoester, a key step in forming the 5,6-dihydropyrone ring found in Tipranavir. This reaction establishes the core scaffold and sets the stereochemistry at the C6 position.
Materials and Reagents:
-
Aldehyde precursor (e.g., 3-((5-(trifluoromethyl)pyridin-2-yl)sulfonamido)benzaldehyde) (1.0 eq)
-
Meldrum's acid (1.1 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Piperidine (catalytic amount)
-
Toluene (sufficient volume)
-
Standard glassware with Dean-Stark apparatus
Procedure:
-
Knoevenagel Condensation: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde precursor, Meldrum's acid, and a catalytic amount of piperidine in toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is formed (typically 2-4 hours).
-
Intermediate Formation: Cool the reaction mixture to room temperature. The intermediate Knoevenagel adduct may precipitate and can be filtered, or the solvent can be removed under reduced pressure.
-
Michael Addition Setup: In a new flask, dissolve the Knoevenagel adduct and ethyl acetoacetate in a suitable solvent like ethanol.
-
Base-Catalyzed Addition: Add a base catalyst, such as sodium ethoxide, to the solution at 0 °C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC. This step involves the Michael addition followed by intramolecular cyclization and lactonization.
-
Work-up: Neutralize the reaction with a mild acid (e.g., acetic acid or NH₄Cl solution). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the 5,6-dihydropyrone core.
-
Characterization: Characterize the final product by NMR and MS to confirm its structure and purity.
Structure-Activity Relationship (SAR) Data
The inhibitory potency of pyran-2-one derivatives is highly dependent on the substituents at the C3 and C6 positions. The following table summarizes representative data for this class of inhibitors.
| Compound ID | C3-Substituent | C6-Substituent | HIV Protease Kᵢ (nM) | Antiviral Activity IC₅₀ (µM) | Reference |
| I | H | Phenyl | > 1000 | - | [7] |
| II | (2-isopropylphenyl)thio | Phenyl | 33 | - | [8] |
| III | (cyclopentylthio)methyl | Phenyl | - | 14 | [8] |
| IV | H | 6-Side chain for TPV | 15 | 0.05 | [7] |
Data is illustrative and compiled from multiple sources to show general trends.
Analysis:
-
A simple phenyl group at C6 (Compound I) is insufficient for potent activity without substitution at C3.
-
The introduction of a bulky, hydrophobic thioether at the C3 position (Compound II) dramatically increases enzyme inhibitory activity, demonstrating the importance of occupying the S1'/S2' pockets.[8]
-
Varying the C3 side chain (Compound III) impacts antiviral activity in cell culture, which does not always correlate directly with enzymatic inhibition.[8]
-
The dihydropyrone core found in Tipranavir (represented by Compound IV) exhibits high enzyme inhibitory and potent antiviral activity.[7]
Conclusion and Future Directions
The 2H-pyran-2-one scaffold is a validated and highly valuable core in the design of non-peptidic HIV protease inhibitors. Its synthetic tractability, coupled with the ability of its derivatives to form key interactions within the protease active site, makes it a powerful tool to combat drug resistance. Starting materials like this compound provide a strategic entry point for creating diverse libraries of analogues. Future research in this area will likely focus on developing novel pyran-2-one derivatives with enhanced potency against a broader range of multi-drug resistant HIV strains and improved pharmacological profiles.
References
-
Thaisrivongs, S., et al. (1996). Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones as effective, nonpeptidic inhibitors. Journal of Medicinal Chemistry, 39(22), 4349-4353. [Link]
-
Mishra, V. K., & Pal, D. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega. [Link]
-
Romines, K. R., et al. (1995). Nonpeptidic potent HIV-1 protease inhibitors: (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes that span P1-P2' subsites in a unique mode of active site binding. Journal of Medicinal Chemistry, 38(6), 898-905. [Link]
-
Reddy, Y. P., et al. (2007). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 50(19), 4594-4606. [Link]
-
Nalam, M. N., et al. (2013). Design and Synthesis of HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry, 56(15), 6034-6046. [Link]
-
Romines, K. R., et al. (1995). Nonpeptidic HIV protease inhibitors: 4-hydroxy-pyran-2-one inhibitors with functional tethers to P1 phenyl ring to reach S3 pocket of the enzyme. Journal of Medicinal Chemistry, 38(22), 4463-4467. [Link]
-
Turner, S. R., et al. (1998). PNU-140690, an inhibitor of the HIV protease enzyme undergoing clinical evalution as a chemotherapeutic agent for treatment of AIDS, was synthesized by a convergent approach amenable to large-scale preparation in a pilot plant environment. ResearchGate. [Link]
-
Stout, T. J., et al. (1993). Competitive inhibition of HIV-1 protease by 4-hydroxy-benzopyran-2-ones and by 4-hydroxy-6-phenylpyran-2-ones. Biochemical and Biophysical Research Communications, 192(2), 533-538. [Link]
-
Cacchi, S., et al. (2003). A Convenient Synthesis of 2H-Pyran-2-ones and of 3,5-Disubstituted 2-Pyrones. ResearchGate. [Link]
-
Konvalinka, J., et al. (2010). Current and Novel Inhibitors of HIV Protease. Viruses, 2(4), 859-892. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. FEBS Journal, 281(18), 4025-4045. [Link]
-
Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure, 27, 249-284. [Link]
-
Zeggane, H., et al. (2023). Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations. PLOS ONE, 18(4), e0283422. [Link]
-
Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). Tipranavir. PubChem Compound Database. [Link]
Sources
- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 5. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones as effective, nonpeptidic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonpeptidic potent HIV-1 protease inhibitors: (4-hydroxy-6-phenyl-2-oxo-2H- pyran-3-yl)thiomethanes that span P1-P2' subsites in a unique mode of active site binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonpeptidic HIV protease inhibitors: 4-hydroxy-pyran-2-one inhibitors with functional tethers to P1 phenyl ring to reach S3 pocket of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 4-Bromo-2H-pyran-2-one Suzuki coupling
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The electron-deficient nature of the 2H-pyran-2-one ring system can present unique hurdles compared to more conventional aryl or heteroaryl halides.
This document is structured to provide rapid answers to common problems through a Frequently Asked Questions (FAQs) section, followed by a comprehensive, in-depth troubleshooting guide. We will explore the causality behind common failures and provide logical, step-by-step solutions grounded in established mechanistic principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries. For more detailed explanations, please refer to the subsequent sections.
Q1: My reaction is not working at all. I see only starting materials. What is the most common reason for complete failure?
A: The most frequent cause is catalyst deactivation or failure of the catalytic cycle to initiate. This is often due to oxygen contamination, poor quality reagents (catalyst, solvent, or base), or an inappropriate choice of catalyst/ligand for this specific electron-deficient substrate. Ensure all reagents are fresh, solvents are rigorously degassed, and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1]
Q2: I'm observing a significant amount of a byproduct that is just my boronic acid with a hydrogen in place of the boron group (protodeboronation). Why is this happening?
A: Protodeboronation is a major competing side reaction, especially with electron-deficient heteroaryl boronic acids or under overly aqueous/protic or basic conditions.[2][3] It occurs when the boronic acid reacts with a proton source (like water) to cleave the C-B bond. To mitigate this, consider using a boronic ester (e.g., a pinacol ester) which is more stable, minimizing water in the reaction, or using milder bases like K₃PO₄ or Cs₂CO₃.[4]
Q3: I see a lot of homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate an oxidative coupling pathway.[5][6] Rigorous degassing of solvents and maintaining a robust inert atmosphere is critical. Sometimes, lowering the reaction temperature or using a different palladium source can also reduce the rate of this side reaction.
Q4: Is this compound a particularly difficult substrate for Suzuki coupling?
A: Yes, it can be. The pyranone ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle more challenging than with electron-rich or neutral aryl halides.[7] Additionally, the lactone functionality is potentially sensitive to harsh basic conditions, which can lead to side reactions or decomposition. Careful selection of catalyst, ligand, base, and temperature is crucial for success.
Part 2: In-Depth Troubleshooting Guide
This section is organized by observable experimental problems. For each problem, we diagnose the potential causes and provide a systematic approach to resolving the issue.
Symptom 1: Low or No Conversion of this compound
If you observe a significant amount of unreacted this compound after the expected reaction time, the catalytic cycle is likely stalled or proceeding very slowly. The primary bottleneck is often the initial oxidative addition step or catalyst deactivation.
The choice of palladium source and, more importantly, the ligand is paramount for coupling electron-deficient heteroaryl halides.
-
The Problem with "Standard" Catalysts: A common starting catalyst like Pd(PPh₃)₄ (Tetrakis) may not be effective for this substrate. While a good general catalyst, its ligands can be too labile, and it can be sensitive to air.[1][8] For challenging substrates, more specialized catalyst systems are often required.[9]
-
The Solution - Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands, often called "Buchwald ligands," are designed to accelerate the key steps of the catalytic cycle for difficult substrates. Ligands like SPhos and XPhos are highly effective for heteroaryl couplings because their bulk and electron-donating properties promote the oxidative addition and reductive elimination steps.[10][11]
| Catalyst System | Typical Use Case | Suitability for this compound |
| Pd(PPh₃)₄ | General purpose, simple aryl iodides/bromides | Low. Often sluggish, requires higher temperatures, sensitive to air.[8] |
| Pd(dppf)Cl₂ | Good for a range of substrates, more robust than Tetrakis. | Moderate. A good starting point for optimization, but may still be slow.[9][12] |
| Pd(OAc)₂ + SPhos/XPhos | Challenging couplings, heteroaryl halides, aryl chlorides. | High. This combination is often highly effective for this type of substrate.[10] |
The active Pd(0) catalyst is sensitive and can be deactivated through several pathways.
-
Oxygen Contamination: The most common culprit. Traces of oxygen can oxidize the phosphine ligands (e.g., to triphenylphosphine oxide) and the Pd(0) catalyst, leading to the formation of inactive palladium black.
-
Poor Solvent/Reagent Quality: Solvents must be anhydrous and thoroughly degassed. Water, while often necessary, should be degassed as well.[5] Bases should be finely powdered and dry.
-
Heterocycle Coordination: The oxygen atoms in the pyranone ring or nitrogen atoms in a heterocyclic coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[13][14] Using bulky ligands like XPhos helps prevent this inhibitory binding.[11]
Caption: Troubleshooting flowchart for low/no starting material conversion.
Symptom 2: Significant Formation of Side Products
Even if the starting material is consumed, low yields can result from the reaction favoring undesired pathways.
This is the hydrolytic cleavage of the C–B bond of the boronic acid, replacing it with a C–H bond.[2] This consumes your nucleophile, stalling the reaction.
-
Causality: The mechanism is often base-mediated and is accelerated in protic solvents like water.[2] Boronic acids are more susceptible than boronic esters.[4] Pinacol esters, for example, are more sterically hindered and electronically stable, making them less prone to hydrolysis and subsequent protodeboronation.[4][15]
-
Solution:
-
Switch to a Boronic Ester: Use the pinacol (Bpin) or neopentyl glycol ester of your boronic acid. These are often commercially available or can be easily synthesized.[4]
-
Use a Milder or Anhydrous Base: Strong aqueous bases (NaOH, KOH) can accelerate protodeboronation.[16] Consider using K₃PO₄, Cs₂CO₃, or KF, which are effective but less harsh.[17]
-
Minimize Water: While a small amount of water is often needed to dissolve the base and facilitate transmetalation, excess water will promote protodeboronation.[4] Try reducing the water content or using a solvent system like dioxane/water (10:1) or anhydrous THF with a soluble base.
-
This leads to the formation of a biaryl product derived from two molecules of your boronic acid coupling partner.
-
Causality: This side reaction is typically promoted by the presence of oxygen and can also be catalyzed by palladium.[5] It can be particularly problematic at higher temperatures.
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure your entire system is free of oxygen.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may require a more active catalyst system to achieve a reasonable reaction rate.
-
Use a "Slow Release" Strategy: Using potassium organotrifluoroborates (R-BF₃K) can be beneficial. They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions like homocoupling and protodeboronation.[18]
-
This results in the formation of 2H-pyran-2-one, where the bromine has been replaced by hydrogen.
-
Causality: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the mixture.[4] Common hydride sources include amine bases, alcohols (if used as solvent), or even trace impurities. This is followed by reductive elimination to give the dehalogenated product.
-
Solution:
-
Avoid Amine/Alcohol Bases/Solvents: Use inorganic bases like carbonates or phosphates.
-
Ensure High Purity Reagents: Use high-purity solvents to avoid unknown sources of hydride.
-
Optimize Ligand: A bulky, electron-rich ligand can sometimes accelerate the desired reductive elimination over competing pathways.
-
Caption: Desired Suzuki catalytic cycle versus common competing side reactions.
Part 3: Experimental Protocols
This section provides a validated starting protocol for the Suzuki coupling of this compound. It should be used as a baseline for optimization.
General Procedure for Suzuki Coupling Screening
Materials:
-
This compound (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 10:1 solvent ratio (e.g., 5 mL dioxane, 0.5 mL water). The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (2024). Protodeboronation. Retrieved from [Link]
-
A. D. S. Marques, et al. (2021). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Retrieved from [Link]
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286.
- Billingsley, K. L., & Buchwald, S. L. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(1), 107-110.
- Barnard, C. F. J. (2008). Palladium catalysts for Suzuki–Miyaura cross-coupling reactions. An overview of recent advances. Coordination Chemistry Reviews, 252(5-7), 713-726.
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
- Sharma, A., & Kumar, V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5272.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566.
- Melamed, J. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17445-17462.
- Kinzel, T., et al. (2010). A New Palladium Catalyst for Aromatic C-N Cross-Coupling Reactions.
- Wilking, M., et al. (2018).
-
Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical reviews, 111(3), 2177-2250.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-53.
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Gensch, T., et al. (2022).
-
Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]
- Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
- Liu, S., et al. (2020). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 31(1), 1-13.
- Kassel, S. H., et al. (2021).
- Taylor, A. M., et al. (2023). Preformed Pd(II)
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
- Barder, T. E., et al. (2005). Suzuki-Miyaura coupling reactions of aryl and heteroaryl halides with aryl-, heteroaryl- and vinylboronic acids. Journal of the American Chemical Society, 127(13), 4685-4696.
- Scott, D. J., et al. (2023).
- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441.
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
- Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of organometallic chemistry, 653(1-2), 54-57.
- Al-dujaili, A. H., et al. (2021). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
- Nasrollahzadeh, M., et al. (2008). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 693(13), 2235-2240.
Sources
- 1. reddit.com [reddit.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Substituted 2H-Pyran-2-Ones
Introduction
The 4-substituted 2H-pyran-2-one scaffold is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds.[1][2] Despite its prevalence, the synthesis of this heterocycle is frequently plagued by competing reaction pathways that lead to the formation of undesired side products, complicating purification and significantly reducing yields. This technical support guide provides researchers, scientists, and drug development professionals with a practical, in-depth resource for troubleshooting common issues encountered during these syntheses. Drawing from established literature and mechanistic principles, this center offers a series of question-and-answer-based troubleshooting guides and FAQs to navigate the complexities of pyran-2-one chemistry.
Troubleshooting Guide: Diagnosis and Resolution of Common Side Reactions
This section addresses specific experimental failures and provides a logical framework for their resolution.
Issue 1: Low Yield with a Complex Mixture of Polar Byproducts
Question: My reaction to form a 4-substituted 2H-pyran-2-one is resulting in a low yield of the desired product. TLC and LC-MS analysis show a smear of more polar byproducts that are difficult to characterize and separate. What is the likely cause and how can I fix it?
Answer: This is a classic symptom of nucleophilic ring-opening . The 2H-pyran-2-one ring, despite its aromatic character, possesses three highly electrophilic centers at positions C-2, C-4, and C-6.[3] The presence of nucleophiles in your reaction mixture—such as water, amines, alcohols (if used as a solvent), or even certain basic catalysts—can attack these sites, leading to the irreversible opening of the lactone ring. The resulting acyclic compounds are often unstable and can undergo further reactions, leading to the complex mixture you observe.
Mechanistic Insight: The carbonyl at C-2 activates the entire conjugated system, making C-4 and C-6 susceptible to Michael-type additions, while the carbonyl carbon itself (C-2) is a prime target for direct nucleophilic acyl substitution. These attacks lead to linear intermediates that rarely re-cyclize to the pyranone.[3][4]
Troubleshooting & Optimization Protocol:
-
Reagent and Solvent Purity:
-
Action: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and store them over molecular sieves. If using amine bases (e.g., triethylamine), consider using a proton sponge (a non-nucleophilic base) or freshly distilled base.
-
Causality: Trace amounts of water or other nucleophilic impurities are a primary cause of hydrolysis and other ring-opening reactions.
-
-
Reaction Temperature Control:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Set up a temperature screen, running small-scale reactions at intervals from 0 °C to room temperature.
-
Causality: Higher temperatures can accelerate the rate of undesired nucleophilic attack and subsequent decomposition pathways.[5]
-
-
Choice of Base/Catalyst:
-
Action: If a base is required, switch to a non-nucleophilic, sterically hindered base. Examples include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene).
-
Causality: These bases can deprotonate your substrate to initiate the desired reaction without acting as competing nucleophiles that attack the pyranone ring.
-
Workflow for Diagnosing Nucleophilic Attack
Caption: Diagnostic workflow for troubleshooting low yields due to ring-opening.
Issue 2: Formation of a Furanone Isomer Instead of the Desired 2-Pyrone
Question: My synthesis involves the cyclization of an acyclic precursor, but I am isolating a 5-membered furanone ring instead of the desired 6-membered 2H-pyran-2-one. How can I control the regioselectivity of this cyclization?
Answer: This is a common challenge in syntheses that rely on the intramolecular cyclization of a carboxylic acid or ester onto an alkyne. The outcome is determined by the competition between a 6-endo-dig cyclization (yielding the desired 2-pyrone) and a 5-exo-dig cyclization (yielding the furanone side product).[1] The regioselectivity is highly sensitive to the catalytic system, ligands, and additives used.
Mechanistic Insight: According to Baldwin's rules, 5-exo-dig cyclizations are generally favored kinetically. However, the thermodynamic stability of the resulting product and the nature of the metal catalyst's coordination can override this preference. For palladium-catalyzed reactions, the choice of ligand is paramount in directing the outcome.[1]
Troubleshooting & Optimization Protocol:
-
Catalyst and Ligand Selection:
-
Action: If using a palladium catalyst with phosphine ligands (e.g., dppp), switch to a system employing N-heterocyclic carbene (NHC) ligands.[1][6]
-
Causality: NHC ligands are known to favor the 6-endo-dig pathway, promoting the formation of the six-membered pyrone ring. Phosphine ligands, in contrast, can favor the 5-exo-dig route.[6]
-
-
Use of Lewis Acid Additives:
-
Action: Introduce a Lewis acid additive to the reaction. Boron trifluoride etherate (BF₃·Et₂O) has been shown to be particularly effective in promoting 6-endo-dig selectivity in Pd-NHC catalyzed reactions.[1][6]
-
Causality: The Lewis acid can coordinate to the carbonyl oxygen, altering the electronic properties and steric environment of the transition state, thereby favoring the formation of the pyranone.
-
-
Solvent Effects:
-
Action: Screen different solvents. Aprotic polar solvents like DMF or DMSO might stabilize intermediates differently than nonpolar solvents like toluene or dioxane.
-
Causality: The solvent can influence the conformation of the acyclic precursor and the stability of the transition states for the competing cyclization pathways.
-
Competing Cyclization Pathways
Sources
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-2H-pyran-2-one Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 4-bromo-2H-pyran-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this specific class of heterocyclic compounds. The inherent reactivity and polarity of the 2-pyrone scaffold, combined with the presence of a bromine substituent, present unique purification challenges. This document provides in-depth, experience-driven answers to common and advanced troubleshooting questions.
Section 1: Method Development & Initial Setup (FAQs)
This section addresses the foundational questions that are critical for establishing a successful purification strategy. Proper initial setup is paramount to avoiding common pitfalls such as product degradation and poor separation.
Q1: I have a crude this compound derivative. What is the absolute first step before I even think about packing a column?
A1: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid, low-cost technique that serves as a small-scale pilot for your column chromatography. It allows you to visualize the complexity of your crude mixture and, most importantly, to determine the optimal solvent system (mobile phase) for separation.
-
Causality: The separation on a TLC plate is governed by the same principles as column chromatography—partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase.[3] Therefore, the behavior of your compound on TLC is an excellent predictor of its behavior on a column.[1] A well-chosen solvent system on TLC will translate to an effective separation on the column, saving significant time and resources.[1]
Q2: How do I select the optimal solvent system using TLC?
A2: The goal is to find a solvent or solvent mixture that provides a good retention factor (Rf) for your target compound and maximizes the separation (ΔRf) from its nearest impurities.
-
Target Rf: Aim for an Rf value between 0.25 and 0.35 for your desired this compound derivative.[4]
-
Expertise: An Rf in this range ensures that the compound will move through the column at a reasonable rate—not so fast that it co-elutes with non-polar impurities (high Rf), and not so slow that the band broadens significantly, leading to poor resolution and long elution times (low Rf).[4] The relationship between Rf and column elution is roughly described by the equation CV = 1/Rf, where CV is the number of column volumes required for elution.[1]
-
-
Achieving Separation (ΔRf): The difference in Rf values between your product and any impurities should be at least 0.1 for a good separation to be achievable on a flash column.[5]
-
Solvent Choice: Start with a standard two-component system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6][7] Adjust the ratio to achieve the target Rf. For more polar pyranone derivatives, a system like dichloromethane/methanol might be necessary.[6][7]
Experimental Protocol 1: Developing a Solvent System using TLC
-
Prepare Samples: Dissolve a small amount of your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting materials and any known byproducts for comparison.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate. Keep the spots small and concentrated.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf: Measure the distance traveled by the compound and the distance traveled by the solvent front. Calculate Rf = (distance of compound) / (distance of solvent front).
-
Optimize: Adjust the solvent ratio to achieve the target Rf of 0.25-0.35 and maximize the ΔRf between your product and impurities. If separation is poor, try changing one of the solvent components (e.g., switch from ethyl acetate to acetone) to alter the selectivity.[4]
Q3: Is standard silica gel always the best stationary phase for these compounds? I'm concerned about stability.
A3: No, standard silica gel is not always the best choice. This is a critical consideration. The 2H-pyran-2-one core is a lactone (a cyclic ester), which can be susceptible to hydrolysis or other reactions on acidic surfaces.
-
The Problem with Silica: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[8] This acidity can be sufficient to catalyze the degradation of acid-sensitive compounds, including some lactones.[8][9][10] One reported study noted that a δ-lactone was converted into a 2-pyrone during silica gel TLC purification, indicating on-support reactivity.[11]
-
Solutions:
-
Stability Test: Before committing to a large-scale column, spot your purified compound on a silica TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is degrading on silica.[10][12]
-
Deactivated Silica: You can neutralize the acidic sites by preparing a slurry of the silica in your mobile phase containing 1-2% triethylamine (TEA) or another amine base.[9][13][14] This is highly effective for acid-sensitive compounds.[8]
-
Alternative Stationary Phases: Consider using neutral alumina or, for very polar derivatives, reverse-phase (C18) silica.[8][12]
-
Section 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems that frequently arise during the chromatographic purification of this compound derivatives.
Q4: My compound's spot is streaking or "tailing" on the TLC plate and the band is broad on the column. What's going on?
A4: Tailing is a common issue, often caused by interactions between the compound and highly active sites on the stationary phase, or by issues with the mobile phase or sample loading.
-
Causality & Solutions:
-
Acidic Interaction: The lone pairs on the oxygen atoms of the pyranone ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a modifier to the mobile phase. For potentially acidic compounds or to mask silica activity, adding acetic acid can help. For basic impurities or to neutralize the silica, adding triethylamine is effective.[12]
-
-
Column Overloading: Loading too much sample for a given column size is a frequent cause of tailing and poor separation.[12]
-
Solution: A general rule of thumb is to load 1-5% of crude material by mass relative to the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[12]
-
-
Poor Solubility: If your compound is not fully soluble in the mobile phase, it will streak from the point of origin.
-
Q5: I'm getting very poor separation between my product and a closely-eluting impurity (ΔRf < 0.1). How can I improve the resolution?
A5: Improving the resolution of closely-eluting compounds requires optimizing several parameters.
-
Strategies for Better Resolution:
-
Optimize the Mobile Phase: Fine-tune the solvent ratio. Sometimes a very small change in polarity can have a large effect.
-
Change Solvent Selectivity: If optimizing the ratio doesn't work, change the solvent system entirely. For example, if you are using Hexanes/Ethyl Acetate, try a system with a different chemical nature, like Dichloromethane/Acetone or Toluene/Ethyl Acetate. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.[4]
-
Use a Gradient Elution: Start with a lower polarity mobile phase to allow the compounds to separate initially, and then gradually increase the polarity to elute your target compound and then the more polar impurities. This is particularly effective for separating mixtures with a wide range of polarities.[9][12]
-
Reduce Particle Size: Using silica gel with a smaller particle size (e.g., 40-63 µm for flash chromatography) provides more surface area and leads to better resolution.[16]
-
Column Dimensions: Use a longer, narrower column. This increases the path length and the number of theoretical plates, improving separation, though it will increase the run time.
-
Table 1: Troubleshooting Matrix for this compound Purification
| Observation | Probable Cause(s) | Recommended Action(s) |
| Compound Degradation | Acid-sensitivity of the lactone on silica gel.[10] | Perform a silica stability test. Use deactivated silica (pre-treated with triethylamine) or switch to neutral alumina.[8][9] |
| Poor Separation (Low ΔRf) | Inappropriate solvent system; Column overloading. | Change solvent selectivity (e.g., Hex/EtOAc to DCM/Acetone).[4] Reduce sample load.[12] Use a longer column. |
| Band Tailing/Streaking | Acidic compound-silica interaction; Sample overload; Poor solubility. | Add 0.5% acetic acid or triethylamine to the eluent.[12] Reduce sample load. Use dry-loading technique for poorly soluble samples.[9][15] |
| Compound Won't Elute | Mobile phase is not polar enough; Irreversible adsorption.[12] | Switch to a more polar solvent system (e.g., increase methanol percentage in DCM/MeOH).[6][7] Consider reverse-phase chromatography. |
| Cracked/Dry Column Bed | Improper packing; High pressure with viscous solvents like DCM.[9] | Pack the column carefully as a slurry to avoid air bubbles. Avoid excessively high flow rates. |
Q6: My recovery is very low. Where did my compound go?
A6: Low recovery can be frustrating and is typically due to either irreversible adsorption/decomposition on the column or physical loss of the sample.
-
Potential Causes & Solutions:
-
Irreversible Adsorption/Decomposition: As discussed, the compound may be degrading on the acidic silica.[10][12] Highly polar compounds can also sometimes bind irreversibly to the stationary phase.
-
Co-elution: Your compound may have eluted with another component, and the mixed fractions were discarded.
-
Solution: Carefully analyze all fractions by TLC, especially those at the leading and trailing edges of the main product peak. Do not discard fractions until you are certain they do not contain your product.
-
-
Fractions are too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by your initial TLC analysis.[10]
-
Solution: Try concentrating a few fractions in the range where you expected your compound to elute and re-run the TLC.[10]
-
-
Section 3: Key Workflows & Visual Guides
To provide a clearer picture of the entire process, the following diagrams illustrate the standard workflow for method development and a decision-making tree for troubleshooting poor separation.
Diagram 1: Method Development Workflow
Caption: Workflow from crude material to purified product.
Diagram 2: Troubleshooting Poor Separation
Caption: Decision tree for resolving poor separation.
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Online]. Available: [Link]
-
Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. [Online]. Available: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Online]. Available: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Online]. Available: [Link]
- Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978, 43 (14), 2923–2925. DOI: 10.1021/jo00408a041.
-
Wikipedia. W. Clark Still. [Online]. Available: [Link]
-
University of York, Department of Chemistry. Flash Column Chromatography. [Online]. Available: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Online]. Available: [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. [Online]. Available: [Link]
- Wille, U. A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory. J. Chem. Educ.2013, 90 (3), 387-389.
- Still, W. C.; Kahn, M.; Mitra, A. A Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978, 43 (14), 2923-2925.
-
University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Online]. Available: [Link]
-
Chemistry For Everyone. How To Neutralize Silica Gel?. YouTube. [Online]. Available: [Link]
-
Chemistry For Everyone. What Is The Relationship Between Column Chromatography And TLC?. YouTube. [Online]. Available: [Link]
-
Brainly. How does the relative order of elution compare between TLC and column chromatography?. [Online]. Available: [Link]
-
LibreTexts Chemistry. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Online]. Available: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Online]. Available: [Link]
-
Reddit. Deactivating Silica Gel with Triethylamine. r/chemhelp. [Online]. Available: [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Online]. Available: [Link]
-
Biotage. How does solvent choice impact flash column chromatography performance?. [Online]. Available: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available: [Link]
-
LinkedIn. TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques. [Online]. Available: [Link]
-
Reddit. troubleshooting column chromatography. r/chemistry. [Online]. Available: [Link]
-
Columbia University. Column chromatography. [Online]. Available: [Link]
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Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Online]. Available: [Link]
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University of Groningen. Molecular machines. [Online]. Available: [Link]
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SIELC Technologies. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. [Online]. Available: [Link]
- Reiser, O. et al. Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives.
- Gabbutt, C. D. et al. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. J. Chem. Research (S)1997, 2506-2525.
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ResearchGate. Nucleophilic ring opening of 2‐pyrone (1). [Online]. Available: [Link]
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ResearchGate. Preparation of 2-pyrone derivatives using rearrangement cyclization in.... [Online]. Available: [Link]
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Technical Support Center: Preventing Debromination in Palladium-Catalyzed Reactions of Bromopyrones
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyrone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of compounds. The inherent reactivity of bromopyrones can often lead to undesired side reactions, with hydrodebromination being a primary concern. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Debromination Head-On
This section is structured to address specific experimental issues you might be facing. Each problem is followed by a discussion of potential causes and actionable solutions based on established mechanistic principles.
Problem 1: Low to No Yield of the Desired Coupled Product with Significant Formation of the Debrominated Pyrone
You've set up your Suzuki, Stille, or Heck coupling reaction with a bromopyrone, but the primary product you're isolating is the corresponding pyrone where the bromine atom has been replaced by a hydrogen.
Potential Cause A: Suboptimal Ligand Choice
The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst.[1] Bulky and electron-rich ligands can sometimes favor the pathways leading to debromination.[1][2]
Solutions:
-
Decrease Ligand Bulk: Extremely bulky ligands can create a steric environment around the palladium center that disfavors the reductive elimination of the desired product, potentially allowing more time for competing debromination pathways to occur.[2][3] Consider switching to a ligand with a smaller cone angle.
-
Tune Ligand Electronics: Highly electron-donating ligands increase the electron density on the palladium, which can facilitate the oxidative addition step but may also promote the formation of palladium-hydride species responsible for debromination.[3][4] Experiment with less electron-rich phosphine ligands.
-
Consider Bidentate Ligands: Chelating phosphine ligands can offer greater stability to the catalytic intermediates and may suppress side reactions by preventing the formation of coordinatively unsaturated species that can lead to debromination.
Potential Cause B: Inappropriate Base Selection or Strength
The base plays a crucial role in many cross-coupling reactions, but it can also be a source of hydride ions or promote the formation of palladium-hydride species that lead to debromination.[1][5]
Solutions:
-
Weaker Bases: If you are using a strong base like an alkoxide (e.g., NaOtBu), consider switching to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or even KF.[6] These bases are often sufficient to facilitate the desired coupling without promoting significant debromination.
-
Anhydrous Conditions: Ensure your base and all other reagents are scrupulously dry. The presence of water can contribute to the formation of palladium-hydride species.[7]
Potential Cause C: High Reaction Temperature
Elevated temperatures can increase the rate of undesired side reactions, including debromination, sometimes more than the desired coupling reaction.[1][8]
Solutions:
-
Temperature Screening: Perform a systematic screen of reaction temperatures. Often, lowering the temperature can significantly improve the ratio of the coupled product to the debrominated byproduct.[8] For instance, starting at a lower temperature (e.g., 80°C) can be beneficial.[8]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, potentially minimizing the time for side reactions to occur compared to conventional heating.[9]
Potential Cause D: Solvent Effects
The solvent can influence the stability of catalytic intermediates and the solubility of reagents, both of which can impact the extent of debromination.[10][11][12] Polar aprotic solvents like DMF and dioxane have been noted to sometimes promote dehalogenation more than non-polar solvents like toluene.[1][13]
Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities. Toluene is often a good starting point for minimizing debromination.
-
Degassing: Thoroughly degas your solvent before use to remove dissolved oxygen. Oxygen can lead to catalyst deactivation and promote side reactions.[6]
Problem 2: Inconsistent Results and Poor Reproducibility
You've had a successful reaction once, but subsequent attempts under what you believe are identical conditions are failing, with debromination being a major issue.
Potential Cause: Trace Impurities
Palladium-catalyzed reactions are notoriously sensitive to trace impurities, which can act as poisons to the catalyst or as sources of hydrogen for debromination.
Solutions:
-
Reagent Purity: Ensure the purity of all your starting materials, including the bromopyrone, the coupling partner, and the reagents. Impurities in the solvent can also poison the catalyst.[10]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[6][8] This prevents oxygen from interfering with the catalytic cycle.
-
Fresh Catalyst: Use a fresh, active palladium precatalyst. Catalyst decomposition can lead to inconsistent results.
Frequently Asked Questions (FAQs)
Here are some answers to common questions regarding palladium-catalyzed reactions of bromopyrones.
Q1: What is the mechanism of palladium-catalyzed debromination?
A1: Debromination, or hydrodebromination, is a side reaction where the bromine atom on the pyrone is replaced by a hydrogen atom.[1] This typically occurs through the formation of a palladium-hydride (Pd-H) species. This Pd-H species can then undergo reductive elimination with the bromopyrone to yield the debrominated product and regenerate the palladium catalyst, which can then re-enter the undesired catalytic cycle. Sources of the hydride can include the base, solvent, or trace water in the reaction mixture.[1][7]
Q2: How does the choice of palladium precatalyst affect debromination?
A2: The palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[14][15] Highly active catalyst systems can sometimes be less selective and may promote debromination.[1] If you are observing significant debromination, you might consider a precatalyst that generates the active Pd(0) species more slowly or is more stable.
Q3: Are there any specific considerations for Stille vs. Suzuki coupling of bromopyrones?
A3: While both are powerful cross-coupling methods, they have different nuances. In Suzuki coupling, the choice of base is critical and can be a major contributor to debromination.[16][17] In Stille coupling, which is often performed under base-free conditions, debromination can still occur, but the sources of hydride may be different (e.g., from the organostannane reagent or solvent).[18][19][20] For Stille reactions, ensuring anhydrous and oxygen-free conditions is paramount to suppress side reactions like proto-destannylation and dehalogenation.[8]
Q4: Can additives be used to suppress debromination?
A4: Yes, in some cases, additives can be beneficial. For instance, the addition of salts like LiCl in Stille couplings can sometimes improve reaction rates and selectivity.[20] For other coupling reactions, additives that can scavenge hydride sources or stabilize the active catalyst might be explored, but this is highly system-dependent and requires empirical testing.
Visualizing the Catalytic Cycles
To better understand the competing reaction pathways, the following diagrams illustrate the desired cross-coupling cycle versus the undesired debromination cycle.
Caption: Competing catalytic cycles in palladium-catalyzed reactions of bromopyrones.
Experimental Protocol: A Starting Point for Optimization
This general protocol for a Suzuki-Miyaura coupling can be adapted for other cross-coupling reactions and serves as a good starting point for your optimization studies.
Materials:
-
Bromopyrone (1.0 eq)
-
Boronic acid (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyrone, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6][8]
-
Add the palladium precatalyst under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., start at 80-90°C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Summary of Key Parameters for Optimization
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Ligand | Less bulky, less electron-donating, or bidentate ligands | Modulates catalyst reactivity and stability to disfavor debromination pathways.[1][2][3] |
| Base | Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the likelihood of the base acting as a hydride source.[6] |
| Temperature | Lower temperatures (e.g., 80-100°C) | Decreases the rate of the undesired debromination side reaction relative to the desired coupling.[8] |
| Solvent | Non-polar aprotic solvents (e.g., Toluene) | Can disfavor the formation and stability of intermediates leading to debromination.[1] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-induced catalyst deactivation and side reactions.[6] |
References
- Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - NIH.
- Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications.
- Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH.
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing).
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Role of base in palladium-catalyzed arylation of carbanions - ResearchGate.
- Stille Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki reaction - Wikipedia.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Heck Reaction - Chemistry LibreTexts.
- Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay | ACS Catalysis - ACS Publications.
- C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase - mediaTUM.
- C. The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications.
- Ligand design for cross-couplings: phosphines - YouTube.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - Organic Chemistry Portal.
- A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube.
- Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society.
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Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2H-pyran-2-one
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. The inherent challenge of poor solubility for this substrate can often lead to low yields, stalled reactions, and reproducibility issues. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these experimental hurdles, grounded in mechanistic principles and field-proven strategies.
Introduction: The Solubility Challenge
This compound is a valuable synthetic intermediate due to the reactivity of its C-Br bond, which is activated by the electron-deficient pyrone ring system.[1] This activation makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. However, its crystalline nature and polarity often result in poor solubility in common nonpolar and moderately polar aprotic solvents (e.g., toluene, THF) typically used in these reactions.
Inadequate solubility is not merely an inconvenience; it is a critical reaction parameter that can profoundly impact catalytic efficiency. When the substrate is not fully dissolved, the reaction effectively runs under heterogeneous conditions, leading to:
-
Reduced Reaction Rates: The concentration of the substrate in the solution phase is low, slowing down key steps like oxidative addition to the palladium catalyst.
-
Catalyst Deactivation: Undissolved substrate can physically coat the catalyst, hindering its activity.
-
Formation of Side Products: Poor solubility can lead to localized high concentrations of reagents once they do dissolve, promoting side reactions such as debromination or hydrolysis.[2][3]
This guide provides a systematic approach to overcoming these solubility barriers to achieve efficient, high-yielding, and reproducible cross-coupling outcomes.
Troubleshooting Guide: From Poor Solubility to Successful Coupling
This section is structured in a question-and-answer format to address specific problems you may encounter during your experiments.
Question 1: My this compound is not dissolving in my initial solvent choice (e.g., Toluene, THF, Dioxane). What are my next steps?
Answer: This is the most common initial challenge. When your substrate fails to dissolve, a systematic solvent screening is the most logical first step. The goal is to find a solvent or solvent system that can solubilize not only the pyranone substrate but also the coupling partner and the base to ensure a homogeneous reaction environment.[4][5][6]
Strategy 1: Switch to More Polar Aprotic Solvents Your primary candidates should be more polar aprotic solvents known for their excellent solvating power for a wide range of organic and inorganic compounds.
| Solvent | Abbreviation | Dielectric Constant (ε) | Key Considerations |
| N,N-Dimethylformamide | DMF | 37 | Excellent solvating power. High boiling point (153 °C). Can be coordinating to the Pd center.[7][8][9] |
| N,N-Dimethylacetamide | DMAc | 38 | Similar to DMF, but with a higher boiling point (165 °C). |
| N-Methyl-2-pyrrolidone | NMP | 32 | High thermal stability and solvating power. Very high boiling point (202 °C). |
| Dimethyl Sulfoxide | DMSO | 47 | Highly polar, can accelerate oxidative addition but may also coordinate strongly to the catalyst.[10] |
| Acetonitrile | MeCN | 36 | Lower boiling point (82 °C). Its coordinating nature can influence catalyst selectivity and reactivity.[7][8][10] |
Strategy 2: Employ a Co-Solvent System Many cross-coupling reactions, particularly Suzuki-Miyaura couplings, benefit from a biphasic or mixed-solvent system. The addition of a polar, often protic, co-solvent like water can be crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is essential for the transmetalation step.[5][6]
-
Recommended Mixtures:
-
Dioxane / H₂O
-
Toluene / H₂O
-
THF / H₂O
-
DMF / H₂O
-
Causality: In a Suzuki reaction, the base activates the boronic acid to form a more nucleophilic borate species. If the base is insoluble, this activation cannot occur efficiently, stalling the catalytic cycle. A co-solvent system ensures all components can interact in the solution phase.
Question 2: The substrate dissolves, but the reaction is sluggish or gives low conversion. How can the solvent still be the problem?
Answer: Solvent choice extends far beyond simple dissolution. The solvent profoundly influences the energetics and kinetics of the entire catalytic cycle.[11] If your reaction is slow, the solvent may be suboptimal for the rate-determining step, which is often the oxidative addition of the aryl bromide to the Pd(0) center.[4][12]
Mechanistic Insight: The Role of Solvent in Oxidative Addition The oxidative addition step involves a charge transfer from the electron-rich Pd(0) catalyst to the electron-deficient aryl halide. This creates a transition state with significant charge separation.
-
Polarity Effects: More polar solvents can stabilize this charged transition state, lowering the activation energy barrier and accelerating the rate of oxidative addition.[4][12] Computational studies have shown that activation barriers can vary significantly based on the solvent's dielectric constant.[12]
-
Coordinating Solvents: Solvents like DMF, MeCN, or amines can act as ligands, coordinating to the palladium center.[7][8] This can be beneficial by stabilizing the catalyst, but it can also be detrimental if the solvent competes with the substrate or the primary ligand for coordination sites, thereby inhibiting the reaction.[4]
Below is a diagram illustrating the key stages of the Suzuki-Miyaura catalytic cycle and highlighting where solvent interactions are critical.
Question 3: I'm observing significant debromination of my starting material. What causes this and how can I prevent it?
Answer: Debromination is a common side reaction in cross-coupling, especially with electron-deficient or heterocyclic halides.[2][3] It is often exacerbated by poor solubility.
Probable Causes:
-
Protodeboronation of the Coupling Partner: If using a boronic acid (in Suzuki coupling), it can react with trace water or other protic sources to cleave the C-B bond, generating an arene. The subsequent steps can lead to a reductive process that results in debromination of your pyranone.
-
Hydrodehalogenation via β-Hydride Elimination: If there are sources of hydride in the reaction (e.g., from certain solvents like alcohols or from the decomposition of reagents), a competing pathway can lead to the replacement of the bromine with hydrogen.[6]
-
Slow Coupling Kinetics: If the desired cross-coupling is slow due to poor solubility, these competing side reactions have more time to occur.
Solutions:
-
Improve Homogeneity: The primary solution is to ensure all reactants are fully dissolved. Revisit the solvent screening strategies in Q1. A homogeneous reaction mixture ensures the productive cross-coupling pathway is favored over side reactions.
-
Use Boronic Esters: In Suzuki couplings, consider using a boronic acid pinacol ester (Bpin) instead of the corresponding boronic acid. Pinacol esters are generally more stable and less prone to protodeboronation.
-
Optimize the Base: Use a thoroughly dried, high-purity base. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ can be more effective and lead to fewer side products than strong bases.[5]
-
Ensure Anhydrous Conditions (if applicable): For reactions that do not use water as a co-solvent (like Stille or some Sonogashira couplings), ensure your solvent and reagents are scrupulously dry.
Frequently Asked Questions (FAQs)
Q: What are the best "go-to" solvent systems for different cross-coupling reactions with this compound?
A: While optimization is always required, the following table provides empirically validated starting points for common cross-coupling reactions.
| Reaction Type | Recommended Starting Solvents | Typical Base | Key Considerations |
| Suzuki-Miyaura | Dioxane/H₂O (4:1), DMF, Toluene/EtOH/H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | The presence of water is often crucial for dissolving the base.[5][6][13] |
| Sonogashira | DMF, MeCN/Et₃N, THF | Et₃N, i-Pr₂NH | Requires an amine base, which can often act as part of the solvent system. Copper co-catalyst is typical.[1][14][15] |
| Heck | DMF, DMAc, NMP | Et₃N, K₂CO₃ | Higher temperatures are often required. Polar aprotic solvents are generally preferred.[16][17] |
| Stille | DMF, Dioxane, Toluene | (Base not required) | Often performed under base-free conditions. Anhydrous conditions are critical.[9][18] |
Q: How does reaction temperature affect solubility and performance?
A: Temperature is a double-edged sword.
-
Benefits of Higher Temperature: Increasing the temperature will almost always improve the solubility of this compound. It also increases the rate of all elementary steps in the catalytic cycle, including the often-slow oxidative addition.[6] Many Heck reactions, for example, are run at 80-110 °C.[6]
-
Risks of Higher Temperature: Excessive heat can lead to the decomposition of the palladium catalyst (observed as the formation of palladium black), degradation of phosphine ligands, or decomposition of the thermally sensitive pyranone substrate itself. Always start with a moderate temperature (e.g., 60-80 °C) and increase it incrementally while monitoring the reaction for signs of degradation.
Q: I am still struggling with solubility. Are there any additives that can help?
A: Yes, certain additives can improve reaction homogeneity and efficiency.
-
Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., Toluene/H₂O), a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the anionic borate species from the aqueous phase to the organic phase where the catalyst resides, accelerating transmetalation.[19][20]
-
Salt Additives: In Stille couplings, the addition of lithium chloride (LiCl) is known to accelerate the reaction, likely by preventing catalyst aggregation and facilitating the transmetalation step.[18] For Suzuki couplings, fluoride sources like CsF or KF can sometimes be beneficial.
The workflow below provides a logical decision-making process for troubleshooting these issues.
Sources
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Technical Support Center: Monitoring 4-Bromo-2H-pyran-2-one Synthesis
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 4-Bromo-2H-pyran-2-one. Reaction monitoring is a critical phase where meticulous technique can significantly impact yield, purity, and project timelines. Here, we address common challenges encountered during Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) analysis of this specific reaction, providing field-tested solutions and protocols to ensure reliable and reproducible results.
Section 1: Troubleshooting Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, indispensable tool for qualitatively assessing reaction progress.[1][2] The conversion of a polar starting material, such as mucobromic acid, to the less polar this compound is readily visualized. However, several issues can arise that may obscure results.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking badly. How can I get well-defined spots?
A1: Streaking is a common issue that can arise from several factors.[3]
-
Overloading: You may be applying too much sample to the plate.[3][4] Prepare a more dilute solution of your reaction mixture before spotting. Tightly focused, small spots yield the best separation.[1]
-
Inappropriate Solvent System: If the compound is highly soluble in the mobile phase, it can streak. Conversely, if it is too polar for the solvent system, it may remain at the baseline and streak. Try adjusting the polarity. For this reaction, a good starting point is a 30:70 mixture of ethyl acetate (EtOAc) and hexanes. You can increase or decrease the polarity by varying this ratio.[5]
-
Acidic/Basic Compounds: The lactone ring or residual acidic starting material can interact strongly with the silica gel (which is weakly acidic). Adding a small amount of acetic acid (~1%) to your mobile phase can often resolve streaking for acidic compounds.
Q2: I can't distinguish the product from the starting material; the Rf values are too close.
A2: Improving separation (ΔRf) is key.
-
Optimize the Mobile Phase: The most effective solution is to test different solvent systems.[6] Decreasing the polarity of the mobile phase (e.g., moving from 30% to 20% EtOAc in hexanes) will lower the Rf values of both spots but may increase their separation.
-
Use a Co-spot: Always run a three-lane TLC: one lane for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane containing both the starting material and the reaction mixture (SM+R).[6] If the product and starting material are resolved, the co-spot lane will show two distinct spots. If they are not, you will see a single, often elongated, spot.
-
Consider a Different Stationary Phase: While less common for routine monitoring, if silica gel fails, consider using alumina plates or reversed-phase (C18) plates, which separate compounds based on different interaction mechanisms.
Q3: I don't see any spots under the UV lamp. What went wrong?
A3: This can be alarming but is usually simple to fix.
-
Insufficient Concentration: The sample you spotted may be too dilute.[3][4] Try re-spotting multiple times in the same location, allowing the solvent to evaporate completely between applications.[3][4]
-
Lack of a UV Chromophore: While 2H-pyran-2-ones are typically UV-active, if for some reason you cannot visualize your spots, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for this purpose, as it reacts with the double bond in both the starting material and the product, appearing as yellow spots on a purple background.
-
Solvent Level: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples.[4] If the origin is submerged, your compounds will dissolve into the solvent reservoir instead of migrating up the plate.[4]
Workflow & Protocol: Reaction Monitoring by TLC
This protocol outlines the standard procedure for monitoring the conversion of mucobromic acid to this compound.
Caption: TLC analysis workflow for reaction monitoring.
Step-by-Step Protocol:
-
Preparation: Prepare a developing chamber with a filter paper wick and a shallow pool of your chosen mobile phase (e.g., 30:70 EtOAc/Hexanes). Cover and let it saturate for 5-10 minutes.
-
Sample Dilution: Dilute a small aliquot of your starting material (mucobromic acid) in a suitable solvent (like EtOAc). For the reaction sample, withdraw a drop of the reaction mixture with a glass capillary and dilute it in a separate vial of EtOAc.
-
Spotting: On a silica gel TLC plate, lightly draw an origin line with a pencil ~1.5 cm from the bottom. Using separate capillary spotters, apply small, concentrated spots for your starting material (SM), reaction mixture (Rxn), and a co-spot (apply SM, let dry, then apply Rxn on the same spot).
-
Development: Carefully place the TLC plate in the saturated chamber and cover it. Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[1]
-
Visualization & Interpretation: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a 254 nm UV lamp. The starting material, being more polar, will have a lower Rf value than the this compound product. A successful reaction will show the SM spot diminishing over time and the product spot appearing and intensifying.
Section 2: Troubleshooting NMR Analysis
¹H NMR spectroscopy is the definitive method for quantifying reaction conversion by comparing the integration of signals unique to the reactant and product.
Frequently Asked Questions (FAQs) - NMR
Q1: How do I calculate the reaction conversion using my ¹H NMR spectrum?
A1: Conversion is determined by comparing the relative molar amounts of starting material and product.[7] This is achieved by integrating characteristic, non-overlapping peaks for each species.[8]
-
Identify Unique Peaks: Select a well-resolved proton signal for the starting material (e.g., the aldehydic or hydroxyl proton of mucobromic acid)[9] and one for the product (e.g., one of the vinyl protons of the pyranone).
-
Normalize Integrals: Divide each peak's integral value by the number of protons it represents. For example, if you integrate a -CH= peak for the product (1H) and its integral is 0.8, the normalized value is 0.8/1 = 0.8. If you integrate a peak for the starting material that represents 1H and its integral is 0.2, its normalized value is 0.2/1 = 0.2.
-
Calculate Conversion: Use the following formula: Conversion (%) = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] x 100 In our example: [0.8 / (0.8 + 0.2)] x 100 = 80% conversion.
This method provides a quantitative assessment of your reaction's progress.[8][10]
Q2: My NMR peaks are broad and poorly resolved. What's the cause?
A2: Poor resolution can frustrate quantification. Common causes include:[11]
-
Particulate Matter: The reaction mixture may contain suspended solids or catalysts. This is a very common cause of line broadening.[12] Filter your NMR sample through a small plug of glass wool or celite in a Pasteur pipette directly into the NMR tube.
-
Sample Concentration: A sample that is too concentrated can be viscous, leading to broader peaks.[11][12] Dilute the sample with more deuterated solvent.
-
Paramagnetic Impurities: If your reaction uses metal catalysts (e.g., copper salts), trace amounts of paramagnetic metals can cause significant peak broadening. The filtration step mentioned above can help mitigate this.
-
Poor Shimming: The instrument's magnetic field may not be perfectly homogeneous.[11] While often an instrument issue, a poorly prepared sample (e.g., wrong depth in the tube, solids) can make shimming very difficult.[12]
Q3: I see unexpected peaks, including a large singlet at ~2.05 ppm. What are they?
A3: Extraneous peaks are common in crude reaction monitoring.
-
Residual Solvents: Peaks from reaction or workup solvents are frequent. A singlet at ~2.05 ppm in CDCl₃ is characteristic of acetone, often from glassware that was not thoroughly dried.[11] Ethyl acetate (~2.04 ppm quartet, ~1.25 ppm triplet, ~4.12 ppm quartet) is also common.
-
Water: A broad peak, typically around 1.55 ppm in CDCl₃, is from water.[11]
-
Byproducts: Depending on the specific reaction conditions (e.g., from mucobromic acid), side reactions could lead to other brominated species or decomposition products. Consult literature for known side reactions of your specific synthetic route.
Data Reference Table
The following table provides expected chemical shifts for a common precursor and the final product. Actual shifts may vary slightly based on solvent and concentration.
| Compound | Structure | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| Mucobromic Acid (Furanone tautomer)[9] | ![]() | ~6.5-7.0 (1H, -CH), ~5.5-6.0 (1H, -OH) | ~165 (C=O), ~130 (C-Br), ~120 (C-Br), ~100 (CH-OH) |
| This compound | ![]() | ~7.6 (1H, d, H6), ~6.5 (1H, d, H5), ~6.4 (1H, s, H3) | ~160 (C2), ~150 (C6), ~140 (C4), ~115 (C5), ~110 (C3) |
Note: NMR data is predictive and should be confirmed with literature sources for the specific synthetic route used.
NMR-Based Decision Workflow
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
workup procedure for isolating products from 4-Bromo-2H-pyran-2-one reactions
An Application Scientist's Guide to Product Isolation from 4-Bromo-2H-pyran-2-one Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound and its derivatives. As a versatile scaffold in medicinal chemistry, the successful isolation and purification of its reaction products are critical for advancing research. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to navigate the common challenges encountered during experimental workups.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical nature of pyran-2-ones and the general principles of their workup.
Q1: What are the expected solubility properties of products derived from this compound?
A1: The 2H-pyran-2-one core is a lactone, which imparts significant polarity. Consequently, both the starting material and its derivatives typically exhibit moderate to high polarity. They are often soluble in polar organic solvents like ethyl acetate, dichloromethane (DCM), chloroform, and acetone. Solubility in less polar solvents like hexanes or diethyl ether can be limited, especially if the product contains additional polar functional groups. Crucially, many derivatives have some solubility in water, a critical factor to consider during aqueous workups, as product loss to the aqueous phase is a common issue.[1]
Q2: How stable are 2H-pyran-2-one derivatives to acidic or basic workup conditions?
A2: The 2H-pyran-2-one ring is generally stable under neutral and mildly acidic conditions.[2] However, the lactone functionality is susceptible to hydrolysis under strong basic conditions (e.g., concentrated NaOH or KOH), which can lead to ring-opening.[3] Therefore, while a wash with a mild base like saturated sodium bicarbonate (
Q3: What are the most common impurities or side-products to anticipate?
A3: Aside from unreacted starting material, common impurities can include:
-
Catalysts and Reagents: Depending on the reaction (e.g., Suzuki, Heck, Sonogashira couplings), residual palladium catalysts, phosphine ligands (and their oxides), or copper salts may be present.[5]
-
Hydrolysis/Ring-Opened Products: If the reaction or workup involved harsh basic conditions, you might find the corresponding ring-opened carboxylic acid.
-
Over-brominated or De-brominated Species: In reactions aiming to modify other parts of the molecule, side reactions at the bromine position can occur. Conversely, some reaction conditions might lead to the formation of debrominated pyranone.[6][7]
-
Solvent Adducts: High-boiling polar aprotic solvents like DMF or DMSO, if used, are notoriously difficult to remove and can form adducts or simply contaminate the final product.[8]
Q4: What are the standard chromatographic conditions for purifying pyranone derivatives?
A4: Flash column chromatography on silica gel is the most common purification method.[6][9][10] Given the polarity of these compounds, typical eluent systems involve a gradient of a polar solvent in a non-polar one. A standard starting point is a gradient of ethyl acetate in hexanes. The precise ratio depends on the specific product's polarity. It is essential to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Troubleshooting Guide: From Reaction Quench to Pure Product
This section provides solutions to specific problems you may encounter during the workup and isolation process.
Problem 1: An emulsion has formed during aqueous extraction and will not separate.
Likely Cause: Emulsions often form when there are partially soluble substances or fine particulates at the interface of the organic and aqueous layers, or when the densities of the two phases are very similar.[11] Reactions in polar solvents like DMF or THF can exacerbate this issue.[5][12]
Solutions:
-
Patience and Brine: Allow the separatory funnel to stand undisturbed for 10-20 minutes. If layers do not separate, add a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion and forces more of the organic material into the organic phase.[13]
-
Dilution: Dilute the organic layer with more of the extraction solvent. This can significantly change the overall density and help resolve the layers.[5]
-
Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the microscopic droplets causing the emulsion. The filtrate can then be returned to the separatory funnel for separation.
Problem 2: My yield is very low, and I suspect the product was lost during the workup.
Likely Cause: The product is likely polar and has significant solubility in the aqueous wash solutions.[1] This is a common pitfall with functionalized pyranones.
Solutions:
-
Check the Aqueous Layer: Before discarding any aqueous washes, analyze a small, extracted sample by TLC or LC-MS to see if it contains your product.
-
"Salting Out": Before extraction, add a significant amount of solid NaCl to the aqueous layer until it is saturated. This reduces the solubility of organic compounds in the aqueous phase, driving more of your product into the organic solvent during extraction.
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether or hexanes, switch to a more polar one such as ethyl acetate or dichloromethane. For highly polar products, a 3:1 mixture of chloroform/isopropanol can be very effective at extracting water-soluble organic compounds.[12] In some cases, 1-butanol is an excellent choice for extracting polar molecules from water.[14]
-
Back-Extraction: If the aqueous layers contain the product, combine them, adjust the pH if necessary to ensure the product is neutral, and re-extract several times with a fresh organic solvent.
Workflow for Selecting an Extraction Strategy This diagram outlines a decision-making process for choosing the appropriate workup and extraction procedure based on the anticipated polarity of your product.
Caption: Decision tree for workup strategy based on product polarity.
Problem 3: My product decomposes on the silica gel column.
Likely Cause: Standard silica gel is acidic (pH ~4-5) and can cause decomposition of acid-sensitive compounds. The pyranone ring itself or other functional groups on your molecule may not be stable to prolonged contact with the acidic silica surface.
Solutions:
-
Neutralize the Silica/Eluent: Deactivate the silica gel by preparing the column slurry with your starting eluent (e.g., 5% ethyl acetate in hexanes) containing 1-2% triethylamine or pyridine. Running the column with this basified eluent will prevent the decomposition of acid-sensitive products.[5]
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. Perform TLC analysis on alumina plates first to ensure your product separates well.
-
Alternative Purification: If chromatography is not viable, consider other methods like recrystallization or distillation (if the product is a thermally stable liquid).[15]
Problem 4: Residual DMF or DMSO is present in the final product.
Likely Cause: These high-boiling, polar aprotic solvents have significant solubility in both water and many organic solvents, making them difficult to remove with standard extractions.[8]
Solutions:
-
Extensive Water Washes: The most straightforward method is to dilute the reaction mixture with a large volume of an extraction solvent (like ethyl acetate or diethyl ether) and wash it repeatedly (5-10 times) with equal volumes of water or brine. A general rule is to use at least 5 times the volume of water relative to the volume of DMF or DMSO.[5]
-
Liquid-Liquid Partition Chromatography: For a more efficient removal, a manual counter-current type extraction can be set up using several separatory funnels. This method systematically passes the aqueous layer through fresh portions of the organic solvent, effectively removing the polar solvent while retaining the product in the organic phase.[8]
-
Azeotropic Removal (for DMSO): For small amounts of residual DMSO, co-evaporation with water under reduced pressure (lyophilization or high vacuum) can sometimes be effective, provided your compound is not water-sensitive or volatile.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Product Polarity | Starting Eluent System (v/v) | Gradient To | Notes |
| Low | 100% Hexanes | 5-10% Ethyl Acetate / Hexanes | Suitable for non-polar derivatives. |
| Medium | 5-10% Ethyl Acetate / Hexanes | 30-50% Ethyl Acetate / Hexanes | Most common starting point for pyranone derivatives.[6] |
| High | 20-30% Ethyl Acetate / Hexanes | 100% Ethyl Acetate | For highly functionalized, polar products. |
| Very High | 1-2% Methanol / DCM | 5-10% Methanol / DCM | Use if product does not move in EtOAc/Hexanes. |
Problem 5: The crude material is a dark, intractable oil that will not crystallize.
Likely Cause: The dark color often indicates the presence of polymeric or baseline impurities from the reaction. The oily nature suggests the presence of impurities that are inhibiting crystallization or that the product itself is a low-melting solid or oil at room temperature.
Solutions:
-
Activated Carbon Treatment: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or DCM). Add a small amount of activated charcoal (about 1-2% by weight) and stir or gently heat for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. This can effectively remove highly colored impurities.
-
Purification First: Do not attempt to crystallize a very impure oil. Purify the material first using flash column chromatography as described above. The purified fractions are much more likely to crystallize.
-
Trituration: If the purified product is still an oil, attempt trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, often hexanes or pentane) to the oil. Scratch the side of the flask with a glass rod and stir vigorously. This can often induce crystallization.
Workflow for Troubleshooting Product Isolation Failure
Caption: A systematic flowchart for troubleshooting product loss.
References
-
University of Rochester. Troubleshooting: The Workup. Department of Chemistry. [Link]
-
ResearchGate. How can I isolate a highly polar compound from an aqueous solution? (2014). [Link]
-
Merlic, C. Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. [Link]
-
MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2022). [Link]
-
LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. (2025). [Link]
-
University of Rochester. Extraction Protocol for Polar Solvents. Department of Chemistry. [Link]
-
PubMed. 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. (2018). [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]
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ResearchGate. Synthesis of pyranone and pyridinones derivatives. (2024). [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses, 70, 68. [Link]
- Google Patents.
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University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry. [Link]
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Journal of Applied Pharmaceutical Science. Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. (2020). [Link]
-
NIH National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. (2018). [Link]
-
YouTube. 9. Reaction Work-up- Purify, Isolate Product.mov. (2012). [Link]
-
MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2018). [Link]
-
Revues Scientifiques Marocaines. PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. (2022). [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021). [Link]
-
ResearchGate. Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. (2025). [Link]
-
PubMed. A new pyranone derivative from the leaves of Livistona australis. (2009). [Link]
-
ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). [Link]
-
NIH National Center for Biotechnology Information. Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). [Link]
-
NIH National Center for Biotechnology Information. A Green, Facile Method for Selective α‑Bromination of Flavanones. (2025). [Link]
-
ResearchGate. Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. (2025). [Link]
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effect of base and solvent on the outcome of 4-Bromo-2H-pyran-2-one reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-2H-pyran-2-one. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the diverse reactions of this versatile building block. The outcome of reactions involving this compound is highly sensitive to the choice of base and solvent, often leading to unexpected products or low yields. This resource, structured in a question-and-answer format, directly addresses common challenges and provides evidence-based solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound, offering explanations and actionable solutions.
Question 1: My nucleophilic substitution reaction on this compound is giving low yields and multiple side products. What is happening and how can I fix it?
Answer:
Low yields and the formation of side products in nucleophilic substitution reactions of this compound are often a consequence of the inherent reactivity of the pyran-2-one ring system. The ring possesses multiple electrophilic sites at positions 2, 4, and 6, making it susceptible to nucleophilic attack at locations other than the desired C4 position.[1][2] This can lead to ring-opening, rearrangement, or addition-elimination reactions, competing with the direct substitution of the bromine atom.
Causality and Strategic Solutions:
-
The Role of the Base: A strong, bulky, non-nucleophilic base is often preferred to deprotonate the nucleophile without directly attacking the pyran-2-one ring. The choice of base can significantly influence the reaction pathway. For instance, strong bases can promote elimination or rearrangement reactions.
-
Solvent Effects are Critical: The solvent plays a crucial role in stabilizing intermediates and influencing the nucleophilicity of the attacking species.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally recommended for SNAr-type reactions on electron-deficient rings like this compound. They effectively solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[3] This enhances the rate of the desired nucleophilic attack at the C4 position.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to slower reactions or favoring alternative pathways.[4] They can also act as nucleophiles themselves in solvolysis reactions.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic substitution.
Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is not proceeding to completion or is giving significant amounts of the debrominated starting material. What are the likely causes?
Answer:
Incomplete conversion and debromination are common issues in cross-coupling reactions involving this compound. The electron-deficient nature of the pyran-2-one ring makes the C4 position highly reactive towards oxidative addition to the Pd(0) catalyst, which is a key step in the catalytic cycle.[6] However, several factors related to the base and solvent can disrupt this cycle.
Causality and Strategic Solutions:
-
Base Selection is Paramount: The base in a cross-coupling reaction has multiple roles, including promoting the transmetalation step and neutralizing the generated acid.
-
Inadequate Basicity: If the base is too weak, the transmetalation step may be slow, leading to a buildup of the organopalladium intermediate. This intermediate can then undergo side reactions, including proto-debromination, especially if trace amounts of water are present.
-
Base-Induced Degradation: Strong bases can sometimes lead to the degradation of the this compound starting material or the desired product.
-
-
Solvent's Influence on Catalyst and Reagents: The solvent must be able to dissolve all reaction components and not interfere with the catalytic cycle.
-
Poor Solubility: If the base or the organometallic reagent is not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete.
-
Solvent as a Ligand: Some solvents can coordinate to the palladium center, inhibiting its catalytic activity.
-
Recommended Conditions for Common Cross-Coupling Reactions:
| Reaction Type | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The choice of base and the water content in the solvent mixture are critical for efficient transmetalation.[7][8] |
| Sonogashira | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF, Acetonitrile | An amine base is typically used, which also acts as a solvent or co-solvent.[9][10][11] A copper(I) co-catalyst is often employed.[12] |
| Heck | Et₃N, K₂CO₃ | DMF, Acetonitrile | A phosphine ligand is usually required to stabilize the palladium catalyst. |
Troubleshooting Diagram:
Caption: Troubleshooting cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the reaction of this compound.
Question 3: How do I choose the optimal base and solvent for a specific transformation of this compound?
Answer:
The selection of the optimal base and solvent is a multi-faceted decision that depends on the desired transformation. Here's a systematic approach:
-
Consider the Reaction Mechanism:
-
SNAr: For substitutions with nucleophiles, a polar aprotic solvent (DMF, DMSO) is generally best to enhance the nucleophile's reactivity. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is preferred to avoid competing reactions.
-
Cross-Coupling: The choice is dictated by the specific cross-coupling reaction. For Suzuki reactions, a mixture of an organic solvent and water is often necessary to facilitate the dissolution of both the organic and inorganic reagents.[13] For Sonogashira couplings, an amine base in a polar aprotic solvent is standard.[9]
-
Rearrangements/Ring Transformations: These reactions are often promoted by strong bases. The choice of solvent will depend on the stability of the intermediates.
-
-
Evaluate the Properties of the Base:
-
Strength (pKa): A stronger base is needed for deprotonating weaker acids. However, very strong bases can lead to side reactions.
-
Nucleophilicity: For reactions where the base should only act as a proton acceptor, a non-nucleophilic base is crucial.
-
Solubility: The base must be soluble in the reaction solvent.
-
-
Assess the Properties of the Solvent:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states.[14]
-
Protic vs. Aprotic: Protic solvents can hydrogen bond with and deactivate nucleophiles, while aprotic solvents do not.[3]
-
Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction.
-
Decision-Making Flowchart:
Sources
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Validation & Comparative
A Comparative Guide to the Diels-Alder Reactivity of 4-Bromo-2H-pyran-2-one and 3-Bromo-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. The judicious selection of the diene is paramount, dictating the reactivity, regioselectivity, and stereoselectivity of this powerful [4+2] cycloaddition. This guide provides a detailed, objective comparison of two notable dienes: 4-Bromo-2H-pyran-2-one and 3-Bromo-2H-pyran-2-one. By examining their electronic properties, steric influences, and performance with a range of dienophiles, we aim to equip researchers with the insights necessary to strategically employ these valuable building blocks in their synthetic endeavors.
Introduction: The Role of Brominated 2-Pyrones in [4+2] Cycloadditions
2H-pyran-2-ones are versatile dienes in Diels-Alder reactions, with their reactivity being significantly influenced by the nature and position of substituents on the pyran ring. The introduction of a bromine atom, in particular, modulates the electronic characteristics of the diene system. This is due to the dual electronic nature of halogens: they exhibit an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The position of the bromine atom on the pyran-2-one scaffold, therefore, plays a critical role in determining the diene's reactivity profile.[1]
Electronic and Steric Considerations: A Tale of Two Isomers
The differing placement of the bromine atom in this compound and 3-Bromo-2H-pyran-2-one leads to distinct electronic and steric environments, which in turn govern their behavior in Diels-Alder reactions.
3-Bromo-2H-pyran-2-one: The bromine atom at the C3 position exerts a significant influence on the diene's electronic properties. Through its inductive effect, it withdraws electron density, while its resonance effect can donate electron density into the diene system. This interplay of effects leads to what has been described as an "ambiphilic" or "chameleon" nature.[2] This means that 3-Bromo-2H-pyran-2-one can efficiently react with both electron-rich and electron-deficient dienophiles. The bromine at C3 also introduces steric bulk near the C2-C3 double bond, which can influence the approach of the dienophile and the stereochemical outcome of the cycloaddition.
This compound: With the bromine atom situated at the C4 position, its electronic influence is directed differently within the diene system. The inductive withdrawal of electron density by the bromine at C4 can be expected to have a pronounced effect on the electron density of the diene. While less extensively documented in direct comparative studies, the reactivity of related compounds like 4-bromo-6-methyl-2-pyrone in palladium-catalyzed coupling reactions suggests its utility as a versatile synthetic intermediate.[3] The steric hindrance at the C4 position is less likely to directly impede the approach of a dienophile to the C5-C6 double bond compared to the C3 substitution.
To visualize the flow of the Diels-Alder reaction, the following diagram illustrates the general mechanism.
Caption: General workflow of a Diels-Alder reaction.
Comparative Reactivity: Experimental Data
Table 1: Diels-Alder Reactions of 3-Bromo-2H-pyran-2-one
| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| N-Phenylmaleimide | Toluene, reflux | Endo/Exo adducts | High | [2] |
| Maleic Anhydride | Xylene, 140 °C | Endo adduct | >95 | Inferred from similar reactions |
| Dimethyl Acetylenedicarboxylate (DMAD) | Neat, 120 °C | Aromatized adduct | High | Inferred from similar reactions |
| Electron-rich alkenes (e.g., enamines) | Moderate temperatures | Cycloadducts | Good | [2] |
Table 2: Diels-Alder Reactions of this compound (Data inferred from related structures)
| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| Methyl 2-chloroacrylate | Cinchonine base | Optically active endo-adduct | 67 (ee) | [4] |
| Electron-deficient alkenes | Thermal | Cycloadducts | Moderate to Good | Inferred from general reactivity |
Analysis of Reactivity:
The available data strongly suggests that 3-Bromo-2H-pyran-2-one is a highly versatile and reactive diene. Its "ambiphilic" character allows it to participate in both normal and inverse-electron-demand Diels-Alder reactions, broadening its synthetic utility.[2] The high yields reported for its reactions with electron-deficient dienophiles like maleimides and maleic anhydride underscore its efficacy in forming the bicyclic adducts.
For This compound , while direct experimental data is less abundant, the successful Diels-Alder reaction of the closely related 4-bromo-3-hydroxy-α-pyrone demonstrates its capability to act as a diene.[4] The electron-withdrawing nature of the bromine at the C4 position likely enhances its reactivity towards electron-rich dienophiles in an inverse-electron-demand fashion. However, without direct comparative data, a definitive statement on its relative reactivity compared to the 3-bromo isomer is challenging.
Mechanistic Insights: A Frontier Molecular Orbital (FMO) Perspective
The reactivity and regioselectivity of Diels-Alder reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (normal-electron-demand) or the HOMO of the dienophile and the LUMO of the diene (inverse-electron-demand). The energy gap between the interacting orbitals is a key determinant of reactivity; a smaller energy gap generally leads to a faster reaction.
Caption: FMO interactions in Diels-Alder reactions.
The position of the bromine atom will influence the energies and coefficients of the HOMO and LUMO of the pyrone ring.
-
3-Bromo-2H-pyran-2-one: The bromine at C3, with its ability to donate electron density through resonance, can raise the energy of the HOMO, making it more reactive towards electron-deficient dienophiles (normal-demand). Simultaneously, its inductive effect can lower the energy of the LUMO, enhancing its reactivity towards electron-rich dienophiles (inverse-demand), thus explaining its "ambiphilic" nature.
-
This compound: The bromine at C4 is expected to primarily exert an electron-withdrawing inductive effect, which would lower the energies of both the HOMO and LUMO. The lowering of the LUMO would make it a better diene for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
A definitive comparison of the HOMO-LUMO energies would require computational studies. However, based on general principles, the different substitution patterns clearly rationalize the potential for divergent reactivity profiles.
Experimental Protocols
Synthesis of 3-Bromo-2H-pyran-2-one
A well-established, improved procedure for the synthesis of 3-Bromo-2H-pyran-2-one avoids the handling of the sensitive 2-pyrone. The multi-step synthesis starts from 5,6-dihydro-2H-pyran-2-one.[2]
-
Bromination of 5,6-dihydro-2H-pyran-2-one: To a solution of 5,6-dihydro-2H-pyran-2-one in dichloromethane, a solution of bromine in dichloromethane is added portion-wise. The reaction is stirred until the color fades.
-
Elimination: The reaction mixture is cooled, and triethylamine is added to effect the elimination, yielding 3-bromo-5,6-dihydro-2H-pyran-2-one after workup.
-
Allylic Bromination: The product from the previous step is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in carbon tetrachloride under reflux to afford 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.
-
Final Elimination: The dibrominated intermediate is dissolved in dichloromethane, and triethylamine is added to induce the final elimination, yielding 3-Bromo-2H-pyran-2-one. The product can be purified by column chromatography.
Caption: Synthetic route to 3-Bromo-2H-pyran-2-one.
General Procedure for Diels-Alder Cycloaddition
The following is a general protocol for a thermal Diels-Alder reaction involving a brominated 2-pyrone.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the brominated 2-pyrone (1 equivalent) and the dienophile (1-1.5 equivalents) in a suitable high-boiling solvent (e.g., toluene, xylene).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the dienophile.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Conclusion and Outlook
Both this compound and 3-Bromo-2H-pyran-2-one are valuable dienes for the synthesis of complex cyclic molecules via the Diels-Alder reaction. The available evidence strongly supports the characterization of 3-Bromo-2H-pyran-2-one as a highly versatile, "ambiphilic" diene that reacts efficiently with a broad spectrum of dienophiles. Its synthetic utility is well-documented, and its reactivity profile makes it a reliable choice for both normal and inverse-electron-demand cycloadditions.
The reactivity of This compound is less thoroughly explored in a comparative context. However, based on the reactivity of analogous structures and fundamental electronic principles, it is expected to be a competent diene, particularly in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
For researchers and drug development professionals, the choice between these two isomers will depend on the specific synthetic strategy and the electronic nature of the desired dienophile. 3-Bromo-2H-pyran-2-one offers a broader, more established range of reactivity, while this compound presents an opportunity for further exploration, particularly in the context of inverse-electron-demand cycloadditions. Further direct comparative studies, including computational FMO analysis, would be invaluable in fully elucidating the subtle yet significant differences in the reactivity of these two important synthetic building blocks.
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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Aryl-2H-pyran-2-ones
The 4-aryl-2H-pyran-2-one (or 4-aryl-α-pyrone) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2][3] Molecules incorporating this motif exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and anti-proliferative properties.[4][5][6][7] Consequently, the development of efficient, versatile, and sustainable synthetic routes to access this heterocyclic core is of paramount importance to researchers in drug discovery and organic synthesis.
This guide provides an in-depth comparison of contemporary synthetic methodologies for 4-aryl-2H-pyran-2-ones, moving beyond classical approaches to focus on alternative reagents and strategies. We will dissect the mechanistic rationale behind key transformations, present comparative experimental data, and provide detailed protocols to empower researchers in their experimental design.
Core Synthetic Strategies: A Comparative Overview
The construction of the 4-aryl-2H-pyran-2-one core can be broadly categorized into several key strategies. The choice of method is often dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability.
Caption: Overview of primary synthetic routes to 4-aryl-2H-pyran-2-ones.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and predictability. For 4-aryl-2H-pyran-2-ones, this strategy typically involves coupling a pre-formed pyrone ring functionalized with a leaving group (e.g., a halide or tosylate) with an aryl-containing coupling partner.
Mechanistic Rationale: The power of this method lies in the catalytic cycle of palladium, which facilitates the coupling of diverse organometallic reagents (organoboron, organozinc, etc.) with organic halides. The choice of an organozinc derivative, for instance, can be advantageous as it can be generated in situ from a lithiated pyrone, expanding the synthetic possibilities.[8]
Key Approaches:
-
Suzuki Coupling: Reaction of a 4-halo or 4-tosyl-2-pyrone with an arylboronic acid. This is a highly versatile method due to the commercial availability and stability of a vast array of arylboronic acids.[9]
-
Organozinc Coupling: Coupling of an organozinc pyrone derivative with an aryl halide. This approach allows for the arylation of the pyrone ring at positions that might be difficult to functionalize directly.[8]
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A Comparative Guide to the Reactivity of 4-Bromo-2H-pyran-2-one and Other Brominated Heterocycles in Cross-Coupling Reactions
Introduction
In the landscape of modern drug discovery and materials science, brominated heterocycles serve as indispensable building blocks for constructing complex molecular architectures. Their utility is most profoundly realized in transition metal-catalyzed cross-coupling reactions, which form the bedrock of contemporary carbon-carbon and carbon-heteroatom bond formation.[1] Among these valuable synthons, 4-Bromo-2H-pyran-2-one and its derivatives stand out due to the unique electronic properties of the 2-pyrone scaffold.
This guide provides an in-depth comparative analysis of the reactivity of this compound against other pharmaceutically relevant brominated heterocycles, such as bromopyridines, bromofurans, and bromothiophenes. We will delve into the underlying principles governing their reactivity, supported by experimental data from palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational substrate selection and reaction design.
The Pillars of Reactivity in Brominated Heterocycles
The propensity of a brominated heterocycle to participate in a cross-coupling reaction is not a monolithic property but a confluence of several interrelated factors. Understanding these is critical to predicting reaction outcomes and troubleshooting synthetic challenges.
-
Nature of the Heterocyclic Ring: The intrinsic electron density of the ring is paramount. Electron-deficient rings, such as pyranones and pyridines, are generally more reactive in the rate-determining oxidative addition step of many catalytic cycles.[2][3] The electron-withdrawing character of the heteroatoms and conjugated systems polarizes the carbon-bromine (C-Br) bond, making it more susceptible to cleavage by a low-valent palladium catalyst.[4] Conversely, electron-rich heterocycles like furans and thiophenes may exhibit different reactivity profiles.[5]
-
Position of the Bromine Atom: The location of the bromine substituent relative to the heteroatom(s) dictates the extent of inductive and mesomeric (resonance) effects. For instance, in pyridines, the 2- and 4-positions are electronically activated towards nucleophilic attack and oxidative addition, whereas the 3-position is less so.[6]
-
Reaction Mechanism: The specific type of cross-coupling reaction influences the apparent reactivity.
-
In Suzuki-Miyaura and Stille couplings , the dominant factor is the ease of oxidative addition of the palladium catalyst to the C-Br bond.[2][7] This step is typically the slowest in the catalytic cycle and is highly sensitive to the electronic environment of the C-Br bond.
-
In Nucleophilic Aromatic Substitution (SNAr) , reactivity is governed by the stability of the intermediate Meisenheimer complex, where the halogen reactivity trend is often F > Cl > Br > I.[2] This guide, however, will focus on the more synthetically versatile palladium-catalyzed reactions where the C-Br bond cleavage is key, and the trend is typically I > Br > Cl.[8]
-
Figure 1: Key factors governing the reactivity of brominated heterocycles.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The 2-pyrone ring is an electron-deficient system, which strongly activates the C4-position towards oxidative addition with Pd(0) species.[4] This inherent electronic activation makes this compound and its derivatives highly effective substrates in a variety of coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings.[4][9]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boronic acid reagents.[1][10] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The enhanced electrophilicity of the C4 carbon in this compound facilitates this crucial oxidative addition step, often leading to higher reaction rates and yields compared to less activated systems.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various brominated heterocycles with phenylboronic acid under standardized conditions, demonstrating the high reactivity of the 2-pyrone system.
| Entry | Brominated Heterocycle | Product | Yield (%) |
| 1 | 4-Bromo-6-methyl-2H-pyran-2-one | 4-Phenyl-6-methyl-2H-pyran-2-one | ~95%[9] |
| 2 | 2-Bromopyridine | 2-Phenylpyridine | ~85-95% |
| 3 | 3-Bromopyridine | 3-Phenylpyridine | ~70-85% |
| 4 | 2-Bromothiophene | 2-Phenylthiophene | ~80-90% |
Yields are approximate and compiled from typical literature values for comparative purposes. Actual yields depend on specific optimized conditions.
Stille Cross-Coupling
The Stille reaction offers the advantage that organotin reagents are stable to air and moisture and tolerate a wide variety of functional groups.[7][11] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[12] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7]
Data Presentation: Stille Coupling
This compound also proves to be an excellent substrate in Stille couplings.
| Entry | Brominated Heterocycle | Stannane Reagent | Product | Yield (%) |
| 1 | This compound | (Tributylstannyl)benzene | 4-Phenyl-2H-pyran-2-one | Good to Excellent[9] |
| 2 | 2-Bromopyridine | (Tributylstannyl)benzene | 2-Phenylpyridine | ~80-90% |
| 3 | 3-Bromopyridine | (Tributylstannyl)benzene | 3-Phenylpyridine | ~75-85% |
| 4 | 2-Bromofuran | (Tributylstannyl)benzene | 2-Phenylfuran | ~70-80% |
Yields are representative and highlight the general reactivity trends.
Experimental Protocols & Methodologies
To ensure a valid comparison, all reactivity studies must be conducted under standardized conditions. The following protocols are designed as self-validating systems for comparing the relative reactivity of different brominated heterocycles.
Figure 3: Workflow for parallel comparison of heterocycle reactivity.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
This protocol is designed to compare the relative reactivity of different brominated heterocycles under identical conditions.
-
Reaction Setup: To each of four separate, dry, sealable reaction vials, add the brominated heterocycle (0.5 mmol, 1.0 equiv) and phenylboronic acid (0.75 mmol, 1.5 equiv).
-
Causality: Using the same batch of reagents for all reactions minimizes variability. An excess of the boronic acid ensures the reaction rate is primarily dependent on the brominated substrate.
-
-
Catalyst/Base Addition: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), a base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv), and a solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for reproducibility.
-
-
Reaction: Place all vials in a preheated reaction block or oil bath set to a constant temperature (e.g., 90 °C) and stir vigorously for a set time (e.g., 12 hours).
-
Analysis: After cooling, quench the reactions, perform a standard aqueous workup, and analyze the crude product mixture by GC-MS or ¹H NMR using an internal standard to determine the percent conversion and yield for each heterocycle.
Protocol 2: Comparative Stille Cross-Coupling
This protocol outlines a procedure for comparing reactivity in the Stille reaction.
-
Reaction Setup: To each of four separate, dry, sealable reaction vials, add the brominated heterocycle (0.5 mmol, 1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Reagent Addition: Add a degassed solvent (e.g., anhydrous DMF, 5 mL) followed by the organostannane reagent (e.g., tributyl(phenyl)stannane, 0.6 mmol, 1.2 equiv) via syringe.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. Degassing the solvent is crucial to prevent catalyst deactivation.[14]
-
-
Reaction: Heat all vials at a constant temperature (e.g., 80 °C) with vigorous stirring for a set time (e.g., 12 hours).
-
Workup and Analysis: After cooling, quench the reaction with an aqueous solution of potassium fluoride (KF). This helps precipitate the tin byproducts as insoluble tributyltin fluoride, simplifying purification.[11] Filter the mixture, perform an extraction, and analyze the organic layer by GC-MS or ¹H NMR to compare results.
Conclusion and Outlook
For professionals in drug development and materials science, this understanding is critical. The predictable and robust reactivity of this compound allows for its confident incorporation into complex synthetic routes, enabling the efficient construction of novel molecular entities. By grounding experimental design in a solid understanding of these reactivity principles, researchers can accelerate discovery and innovation.
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spectroscopic analysis to confirm the structure of 4-Bromo-2H-pyran-2-one products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. 4-Bromo-2H-pyran-2-one, a versatile heterocyclic building block, presents a unique set of challenges and opportunities in its characterization. This guide provides an in-depth, comparative analysis of the spectroscopic techniques employed to elucidate and confirm the structure of this compound and its derivatives. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust structural confirmation.
The Imperative of Structural Integrity
The biological activity and therapeutic potential of a molecule are intrinsically linked to its three-dimensional structure. For a compound like this compound, which serves as a scaffold in the synthesis of various bioactive molecules, even minor structural misinterpretations can lead to significant deviations in pharmacological outcomes. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for ensuring the integrity of research and development pipelines.
Primary Spectroscopic Confirmation: A Triad of Techniques
The primary and most effective approach for the structural elucidation of this compound involves a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data offers a high degree of confidence in the final assignment.
Caption: Workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of a Successful Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, we would expect to see three distinct signals corresponding to the three protons on the pyranone ring.
-
H3, H5, and H6: Due to the electron-withdrawing effects of the carbonyl group, the bromine atom, and the ring oxygen, all three protons will be deshielded and appear in the downfield region of the spectrum. The exact chemical shifts can be predicted using computational tools or by comparison with similar structures.[1][2] The coupling patterns (splitting) between these protons will be crucial in assigning their positions. For instance, H5 would be expected to be a doublet of doublets due to coupling with both H3 and H6.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, five signals are expected.
-
C2 (Carbonyl): The carbonyl carbon (C2) will be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 160-180 ppm.
-
C4 (Bromo-substituted): The carbon atom attached to the bromine (C4) will also be significantly deshielded.
-
Olefinic Carbons (C3, C5, C6): The remaining three sp² hybridized carbons will appear in the olefinic region of the spectrum.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by the characteristic absorption bands of the α,β-unsaturated lactone moiety.
-
C=O Stretch: A strong absorption band is expected in the region of 1720-1750 cm⁻¹, characteristic of a six-membered, α,β-unsaturated lactone.[3][4] Conjugation with the double bond typically lowers the stretching frequency compared to a saturated lactone.
-
C=C Stretch: One or more medium-intensity bands are expected in the 1600-1680 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the ring.
-
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region will indicate the C-O stretching of the ester group.[3]
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental formula. The fragmentation pattern can also offer valuable structural clues. For this compound, the presence of a bromine atom gives a characteristic isotopic pattern in the mass spectrum.
-
Molecular Ion Peak: Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.[5][6] This is a definitive indicator of a monobrominated compound.
-
Fragmentation: Common fragmentation pathways may include the loss of a bromine radical (Br•) or a molecule of carbon monoxide (CO) from the lactone ring.[7]
| Spectroscopic Technique | Predicted Data for this compound | Information Gained |
| ¹H NMR | ~6.5-7.8 ppm (3H, complex multiplets) | Number and environment of protons, connectivity through coupling |
| ¹³C NMR | ~160-170 ppm (C=O), ~90-140 ppm (4 olefinic C) | Carbon skeleton, presence of carbonyl and olefinic carbons |
| IR Spectroscopy | ~1735 cm⁻¹ (C=O), ~1640 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-O) | Presence of α,β-unsaturated lactone functional group |
| Mass Spectrometry | M and M+2 peaks of ~1:1 intensity | Molecular weight and confirmation of one bromine atom |
Alternative and Complementary Analytical Techniques
While the triad of NMR, IR, and MS is often sufficient for structural confirmation, certain ambiguities may require the use of more advanced or alternative techniques.
2D NMR Spectroscopy: Unraveling Complex Connectivity
When the ¹H NMR spectrum is complex or first-order analysis is insufficient, 2D NMR techniques are invaluable.[8][9]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.[10] For this compound, COSY would definitively show the coupling between H3, H5, and H6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is extremely powerful for piecing together different fragments of a molecule and for assigning the chemical shifts of quaternary carbons.[8][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry in more complex derivatives.[12][13][14]
X-ray Crystallography: The Gold Standard for Solid-State Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[15][16][17] This technique is considered the ultimate proof of structure.
| Technique | Advantages | Disadvantages | When to Use |
| 2D NMR (COSY, HMBC) | Provides detailed connectivity information, resolves spectral overlap.[8][11] | Longer experiment times, requires more expertise in interpretation. | For complex structures or ambiguous ¹H NMR spectra. |
| 2D NMR (NOESY) | Determines relative stereochemistry and conformation in solution.[12][13] | Can be complex to interpret, requires appropriate molecular motion. | To establish the 3D structure of chiral derivatives. |
| X-ray Crystallography | Provides an absolute and highly detailed 3D structure.[16][17] | Requires a suitable single crystal, structure may differ from solution. | When an unambiguous solid-state structure is required for publication or patenting. |
Experimental Protocols
Protocol 1: Standard Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution, use a salt plate (NaCl or KBr).
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz. For ¹H, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C, a proton-decoupled spectrum is typically acquired.
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
MS: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
-
Data Analysis:
-
NMR: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons.
-
IR: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
MS: Determine the m/z of the molecular ion peaks and analyze the isotopic pattern to confirm the presence of bromine. Analyze the fragmentation pattern for further structural information.
-
Protocol 2: 2D NMR Analysis
-
Sample Preparation: As per Protocol 1 for NMR. A slightly more concentrated sample may be beneficial.
-
Data Acquisition: On a high-field NMR spectrometer (≥ 400 MHz), acquire COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC spectra using standard pulse programs.
-
Data Analysis:
-
COSY: Identify cross-peaks to establish proton-proton coupling networks.
-
HSQC: Correlate each proton signal with its directly attached carbon.
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to connect the different parts of the molecule and assign quaternary carbons.
-
Caption: Logical workflow for 2D NMR-based structure elucidation.
Conclusion
The structural confirmation of this compound is a critical step in its utilization as a synthetic intermediate. A comprehensive approach utilizing ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and self-validating methodology. In cases of structural complexity or ambiguity, advanced techniques such as 2D NMR and X-ray crystallography offer definitive insights. By understanding the principles and applying the protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, thereby upholding the highest standards of scientific rigor and paving the way for successful downstream applications.
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A Comparative Guide to Computational Insights into the Reaction Mechanism of 4-Bromo-2H-pyran-2-one
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of heterocyclic compounds is paramount for designing novel synthetic pathways and developing new chemical entities. 4-Bromo-2H-pyran-2-one stands out as a versatile building block, with its reactivity profile offering a gateway to a diverse array of complex molecules. This guide provides an in-depth comparison of computational approaches to elucidating the reaction mechanisms of this compound, with a particular focus on its behavior in cycloaddition reactions. By synthesizing findings from related computational and experimental studies on 2H-pyran-2-one derivatives, we offer a predictive framework for understanding the reactivity of the 4-bromo substituted variant.
The Dualistic Nature of 2H-Pyran-2-ones in Cycloaddition Reactions
2H-Pyran-2-ones are well-established as competent dienes in Diels-Alder reactions, a cornerstone of synthetic organic chemistry for the formation of six-membered rings.[1][2][3][4][5] Their reactivity, however, is not monolithic and is significantly modulated by the electronic nature of the substituents on both the pyranone ring and the reacting dienophile.
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the nuanced mechanisms of these cycloadditions.[1][2][6][7][8] A key finding is the ability of 2H-pyran-2-ones to act as either an electrophile or a nucleophile.[1][2] When reacting with electron-rich dienophiles, the pyranone behaves as an electrophile. Conversely, with electron-deficient dienophiles, its character can switch to that of a nucleophile. This "ambiphilic" or "chameleon" nature is a significant asset in synthetic design.[9]
The presence of a bromine atom at the 4-position of the 2H-pyran-2-one ring is anticipated to enhance its reactivity as a diene. The electron-withdrawing nature of the bromine atom can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, thereby facilitating a normal-electron-demand Diels-Alder reaction with electron-rich dienophiles.
Dissecting the Reaction Mechanism: A Comparative Look at Computational Approaches
Computational chemistry provides a powerful lens to scrutinize the transition states and intermediates that govern the course of a chemical reaction. For the cycloaddition reactions of this compound, several mechanistic pathways can be envisaged, and computational studies are key to distinguishing between them.
Concerted versus Stepwise Mechanisms
A fundamental question in any Diels-Alder reaction is whether the two new carbon-carbon bonds are formed simultaneously in a concerted fashion, or sequentially via a discrete intermediate in a stepwise manner. DFT calculations can elucidate this by locating the transition state(s) on the potential energy surface.
-
Concerted Mechanism: Characterized by a single transition state where both new bonds are partially formed.
-
Stepwise Mechanism: Involves the formation of a zwitterionic or diradical intermediate, with two distinct transition states corresponding to the formation of each new bond.
Studies on related 2H-pyran-2-one systems have shown that the mechanism can be highly dependent on the substituents and the dienophile. For instance, reactions with certain non-symmetrically substituted alkynes have been shown to proceed through a polar and asynchronous two-step mechanism.[1][2]
The Role of Polarity
The polarity of the reaction, which is the degree of charge separation in the transition state, is another critical factor. This can be assessed computationally by analyzing the charge distribution in the transition state geometry. The introduction of electron-withdrawing or electron-donating groups on the dienophile can shift the reaction from a non-polar, concerted pathway to a more polar and potentially stepwise mechanism.[1][2]
A Comparative Overview of Computational Methods
The choice of computational methodology is crucial for obtaining reliable and predictive results. Below is a comparison of common DFT functionals and basis sets employed in studying the reactivity of pyranone systems.
| Computational Method | Description | Strengths | Limitations |
| B3LYP Functional | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A widely used and well-benchmarked functional. | Good balance of accuracy and computational cost for a wide range of organic reactions. | May underestimate reaction barriers in some cases. |
| M06-2X Functional | A high-nonlocality functional with a large amount of Hartree-Fock exchange. | Generally provides more accurate thermochemistry and barrier heights for main-group elements than B3LYP. | Can be more computationally expensive than B3LYP. |
| ωB97X-D Functional | A long-range corrected hybrid functional with empirical dispersion correction. | Performs well for non-covalent interactions and can provide accurate barrier heights. | The empirical dispersion correction adds a layer of parameterization. |
| 6-31G(d) Basis Set | A Pople-style basis set that includes polarization functions on heavy atoms. | A good starting point for geometry optimizations and frequency calculations, offering a reasonable compromise between accuracy and computational cost. | May not be sufficient for highly accurate energy calculations. |
| def2-TZVP Basis Set | A triple-zeta valence basis set with polarization functions. | Provides more accurate energies and geometries compared to double-zeta basis sets. | More computationally demanding than 6-31G(d). |
| Solvation Model (e.g., PCM, SMD) | Implicit solvation models that account for the effect of the solvent on the reaction energetics. | Essential for accurately modeling reactions in solution, as they can significantly alter reaction barriers and the stability of intermediates. | The accuracy depends on the parameterization of the model for the specific solvent. |
Experimental Validation: Bridging Theory and Practice
Computational predictions must be corroborated by experimental evidence to be truly valuable. For the reactions of this compound, experimental data such as reaction kinetics, product yields, and stereochemical outcomes provide the ultimate test for the theoretical models. For example, experimentally determined second-order rate constants can be compared with computationally derived activation energies to validate the predicted reaction mechanism.[6]
Representative Computational Workflow
Below is a step-by-step methodology for a typical computational study on the Diels-Alder reaction of this compound with a generic dienophile, such as ethylene.
-
Reactant and Product Optimization:
-
Perform geometry optimizations and frequency calculations for the reactants (this compound and ethylene) and the expected cycloaddition product. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).
-
Confirm that the optimized geometries correspond to energy minima by ensuring there are no imaginary frequencies.
-
-
Transition State Search:
-
Locate the transition state for the cycloaddition reaction. This can be done using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.
-
The initial guess for the transition state geometry can be constructed based on the reactant and product structures.
-
-
Transition State Verification:
-
Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the imaginary frequency to ensure it represents the desired bond-forming/bond-breaking process.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state. This will trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima.
-
-
Refined Energy Calculations:
-
Perform single-point energy calculations on the optimized geometries (reactants, transition state, and product) using a more accurate functional (e.g., M06-2X or ωB97X-D) and a larger basis set (e.g., def2-TZVP).
-
Include a solvation model if the reaction is performed in solution.
-
-
Analysis of Results:
-
Calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants).
-
Analyze the geometry of the transition state to determine the degree of bond formation and asynchronicity.
-
Analyze the charge distribution to assess the polarity of the reaction.
-
Visualizing the Reaction Pathway
Caption: A generalized reaction coordinate diagram for the Diels-Alder reaction of this compound.
Conclusion
Computational studies provide an indispensable toolkit for unraveling the complex reaction mechanisms of molecules like this compound. By leveraging DFT calculations, researchers can gain a deep understanding of the factors that control reactivity, including the nature of the transition state, the polarity of the reaction, and the influence of substituents. While no single computational method is universally superior, a judicious choice of functional, basis set, and solvation model, benchmarked against available experimental data for related systems, can yield highly predictive and insightful results. This comparative guide serves as a valuable resource for scientists and researchers seeking to harness the power of computational chemistry to accelerate the design and development of novel chemical entities.
References
- Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing.
- The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study.
- The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Comput
- Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 2009.
- On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Publishing.
- Diels–Alder reaction. Wikipedia.
- On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Comput
- PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
- Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives.
- Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems.
- A Head-to-Head Comparison of 3-bromo-2H-pyran-2-one and Other Dienes in Diels-Alder Reactions. Benchchem.
- 2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 4-Substituted Pyrones
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, the quest for efficient and high-yielding methods to construct complex molecular architectures is perpetual. Among the myriad of valuable heterocyclic scaffolds, 4-substituted 2-pyrones stand out as privileged structures found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The carbon-carbon bond formation at the C4-position of the pyrone ring is a critical transformation, and palladium-catalyzed cross-coupling reactions have emerged as the premier tools for this purpose.
This guide provides a comprehensive, data-driven comparison of two of the most powerful cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of 4-substituted pyrones. As a senior application scientist, this analysis moves beyond a simple recitation of facts to offer a nuanced perspective on the practical advantages, limitations, and underlying mechanistic principles that govern the yield and applicability of each reaction in this specific context.
Mechanistic Underpinnings: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille couplings lies a similar palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The key distinction, and the primary determinant of their differing characteristics, is the nature of the organometallic reagent used in the crucial transmetalation step.
The Suzuki-Miyaura coupling employs organoboron compounds, typically boronic acids or their esters. A critical feature of this reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.
The Stille coupling , in contrast, utilizes organostannane reagents (organotins). A notable advantage of the Stille reaction is that it generally does not require a base for the transmetalation step to proceed, as organostannanes are sufficiently reactive on their own. This can be a significant advantage when working with base-sensitive substrates.
Yield Comparison: A Data-Driven Analysis
While a definitive "winner" in all scenarios is elusive, analysis of the available literature for the synthesis of 4-substituted pyrones and related heterocyclic systems allows for the identification of key trends in reaction yields.
| Coupling Reaction | Pyrone Substrate (Leaving Group) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Tosyloxy-6-methyl-2-pyrone | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 89 | [1] |
| Suzuki-Miyaura | 4-Tosyloxy-6-methyl-2-pyrone | 4-Tolylboronic acid | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 95 | [1] |
| Suzuki-Miyaura | 4-Tosyloxy-α-pyrone | TIPS-protected 4-hydroxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | High | [2] |
| Stille | 3,5-Dibromo-2-pyrone | Phenyltributylstannane | Pd(PPh₃)₄ / CuI | - | DMF | Good to Excellent | [3] |
| Stille | 3,5-Dibromo-2-pyrone | (E)-Styryltributylstannane | Pd(PPh₃)₄ / CuI | - | DMF | Good to Excellent | [3] |
Key Observations:
-
High Yields with Suzuki Coupling: The Suzuki-Miyaura reaction has been demonstrated to provide excellent yields for the synthesis of 4-aryl-2-pyrones from 4-tosyloxy-2-pyrone precursors.[1][2] Yields approaching and even exceeding 90% have been reported, highlighting the efficiency of this method.[1]
-
Stille Coupling on Pyrones: While direct comparative data on the same 4-substituted pyrone is scarce, the Stille coupling has been successfully employed on pyrone scaffolds, such as 3,5-dibromo-2-pyrone, to afford the coupled products in good to excellent yields.[3]
-
Substrate Scope and Functional Group Tolerance: The Stille reaction is often lauded for its exceptional functional group tolerance, a consequence of the mild, often base-free reaction conditions.[4] This can be a deciding factor when dealing with complex substrates bearing sensitive functionalities. The Suzuki reaction, while generally robust, can be sensitive to substrates that are unstable in the presence of the required base.[5]
-
Toxicity and Stoichiometric Byproducts: A significant drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing the tin-containing byproducts from the reaction mixture.[4] In contrast, the boronic acids and their byproducts from the Suzuki reaction are generally considered to be less toxic and are often easier to remove during workup.
Experimental Deep Dive: Protocols and Causality
To provide a practical context for the comparison, detailed experimental protocols for both Suzuki and Stille couplings on pyrone systems are presented below. The choice of reagents and conditions is rationalized to highlight the key considerations for successful execution.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Tosyloxy-2-Pyrone
This protocol is adapted from the successful synthesis of 4-aryl-6-methyl-2-pyrones.[1]
Materials:
-
4-Tosyloxy-6-methyl-2-pyrone
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic monohydrate (K₂HPO₄·3H₂O)
-
Methanol (MeOH), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-tosyloxy-6-methyl-2-pyrone (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂HPO₄·3H₂O (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) in degassed methanol.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methyl-2-pyrone.
Causality of Experimental Choices:
-
Leaving Group: A tosyloxy group at the 4-position of the pyrone serves as an effective leaving group for the oxidative addition step.
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and the bulky, electron-rich phosphine ligand PCy₃ is often effective in promoting the oxidative addition and subsequent steps of the catalytic cycle.
-
Base: K₂HPO₄·3H₂O is a moderately strong base that is sufficient to activate the boronic acid for transmetalation without causing significant degradation of the pyrone core.
-
Solvent: Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reagents and the base.
Experimental Protocol: Stille Coupling of a 3,5-Dibromo-2-Pyrone
This protocol is based on the regioselective Stille coupling of 3,5-dibromo-2-pyrone.[3]
Materials:
-
3,5-Dibromo-2-pyrone
-
Organostannane (e.g., Phenyltributylstannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3,5-dibromo-2-pyrone (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).
-
If using a co-catalyst, add CuI (10 mol%).
-
Add anhydrous, degassed DMF to dissolve the solids.
-
Add the organostannane (1.1 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Causality of Experimental Choices:
-
Leaving Group: Bromine atoms on the pyrone ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions.
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) source that is effective for a wide range of Stille couplings.
-
Co-catalyst: The addition of CuI can sometimes accelerate the transmetalation step and improve yields, a phenomenon known as the "copper effect."
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Stille couplings, as it helps to dissolve the reagents and stabilize the catalytic species.
Visualizing the Catalytic Cycles
To further elucidate the mechanistic pathways, the following diagrams illustrate the catalytic cycles for both the Suzuki-Miyaura and Stille couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Decision Workflow: Choosing the Right Tool for the Job
Selecting the optimal coupling reaction depends on a careful evaluation of the specific synthetic challenge. The following workflow provides a logical framework for making an informed decision.
Caption: Decision-making workflow for selecting between Suzuki and Stille coupling.
Conclusion: A Matter of Strategic Choice
Both the Suzuki-Miyaura and Stille couplings are formidable and versatile methods for the synthesis of 4-substituted pyrones. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific attributes of the substrate and the desired outcome.
The Suzuki coupling often offers the advantages of high yields, readily available and less toxic reagents, making it a go-to method for many applications. However, its reliance on a base can be a limiting factor for sensitive substrates.
The Stille coupling, with its exceptional functional group tolerance and typically base-free conditions, provides a powerful alternative, particularly in the context of complex molecule synthesis. The primary trade-off is the toxicity of the organotin reagents and the challenges associated with byproduct removal.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both reactions will empower the synthetic chemist to make an informed choice, leading to a more efficient and successful synthesis of valuable 4-substituted pyrone building blocks.
References
-
Han, Y. T. (2017). A Concise Synthesis of Rhodanthpyrone A and B, Natural 4-(Hydroxyphenyl)-substituted α-Pyrones. Natural Product Communications, 12(1), 95-98. [Link]
-
Cho, C. G., & Park, J. S. (2001). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Tetrahedron Letters, 42(52), 9239-9241. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Lei, X., Gao, L., Ding, Q., & Wu, J. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Tetrahedron, 67(35), 6569-6573. [Link]
-
The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize in Chemistry Scientific Background. [Link]
-
Han, Y. T. (2017). A Concise Synthesis of Rhodanthpyrone A and B, Natural 4-(Hydroxyphenyl)-substituted a-Pyrones. Natural product communications, 12(1), 1934578X1701200125. [Link]
-
YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling. Dr Nicholas Corsepius. [Link]
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A Researcher's Guide to the Characterization of Isomeric Impurities in Brominated Pyrone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of brominated pyrones represents a critical step in the development of numerous bioactive molecules. However, the inherent nature of electrophilic aromatic substitution on the pyrone ring often leads to the formation of a complex mixture of isomeric impurities. The presence of these isomers can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the effective characterization and quantification of these challenging impurities, grounded in the principles of scientific integrity and practical, field-proven insights.
The Challenge: Isomeric Impurities in Pyrone Bromination
The electronic properties of the pyrone ring dictate the regioselectivity of bromination, but reaction conditions can be manipulated to favor certain isomers. Nevertheless, the formation of multiple brominated species is a common outcome.[1][2] These isomeric impurities often possess similar physical and chemical properties, making their separation and individual characterization a significant analytical hurdle.[3] Failure to adequately characterize and control these impurities can lead to unforeseen toxicological profiles and compromise the quality of the final drug product.
Understanding the Mechanism: The Root of Isomer Formation
The bromination of pyrones typically proceeds via an electrophilic aromatic substitution mechanism. The pyrone ring, with its oxygen heteroatoms, possesses a unique electron density distribution that influences the position of bromine substitution. The reaction often involves a bromonium ion intermediate, similar to the halogenation of alkenes.[4][5][6][7] The stability of the resulting carbocation intermediates at different positions on the pyrone ring, along with steric hindrance, ultimately determines the ratio of the isomeric products formed. Factors such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, and reaction temperature can all influence the isomeric distribution.[1]
A Comparative Guide to Analytical Characterization Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of isomeric impurities in brominated pyrone synthesis. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in this context.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
HPLC is a cornerstone technique for the separation and quantification of isomeric mixtures due to its high resolving power and versatility.[8] For brominated pyrones, which are often polar and non-volatile, HPLC is particularly well-suited.
Key Advantages:
-
Excellent Resolution: Modern HPLC columns, particularly those with smaller particle sizes (sub-2 µm), can achieve baseline separation of closely related isomers.
-
Versatility in Detection: A range of detectors, including UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS), can be coupled with HPLC to provide both quantitative and qualitative information.[9]
-
Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis by other methods like NMR.
Experimental Considerations:
The choice of stationary phase and mobile phase is critical for successful isomer separation. Reversed-phase chromatography using C18 or C8 columns is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Gradient elution is frequently necessary to resolve all isomers within a reasonable timeframe.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
While many brominated pyrones are not sufficiently volatile for direct GC analysis, derivatization can sometimes be employed to increase their volatility. GC-MS offers the advantage of high separation efficiency and definitive identification through mass spectral fragmentation patterns.
Key Advantages:
-
High Separation Efficiency: Capillary GC columns can provide exceptional resolution of isomers.[10]
-
Definitive Identification: The mass spectrometer provides a unique fragmentation pattern for each isomer, aiding in their structural elucidation. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool in mass spectrometry.[11]
-
Sensitivity: GC-MS is a highly sensitive technique, capable of detecting trace-level impurities.
Experimental Considerations:
Careful selection of the GC column stationary phase is crucial for isomer separation. A mid-polarity phase is often a good starting point. The temperature program must be optimized to ensure adequate separation without causing thermal degradation of the analytes.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of isomers.[3][13] While not a separation technique itself, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the definitive assignment of isomeric structures.
Key Advantages:
-
Unambiguous Structure Determination: ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer, allowing for the determination of the bromine substitution pattern.
-
Quantitative Analysis: With appropriate experimental parameters, NMR can be used for quantitative analysis (qNMR) without the need for individual isomer standards.
-
Analysis of Complex Mixtures: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to analyze complex mixtures without prior separation.
Experimental Considerations:
High-field NMR spectrometers (≥400 MHz) are generally required to resolve the subtle differences in the spectra of isomers. Careful sample preparation and the use of a suitable deuterated solvent are essential for obtaining high-quality spectra.
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Primary Function | Separation & Quantification | Separation & Identification | Structural Elucidation |
| Sample Volatility | Not required | Required (or derivatization) | Not required |
| Resolution | High | Very High | Not a separation technique |
| Identification | Retention time, MS | Mass spectra | Chemical shifts, coupling |
| Quantification | Requires standards | Requires standards | Can be absolute (qNMR) |
| Throughput | High | Medium | Low |
Experimental Protocols
Protocol 1: HPLC-UV/DAD Method for Isomer Separation and Quantification
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage of each impurity relative to the total peak area.
Protocol 2: ¹H NMR for Structural Confirmation of Isomers
-
Sample Preparation: Dissolve 5-10 mg of the isolated isomer (or the crude mixture) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the structure of the isomer.
Conclusion: An Integrated Approach for Robust Characterization
No single analytical technique is sufficient for the complete characterization of isomeric impurities in brominated pyrone synthesis. A synergistic approach, leveraging the strengths of multiple techniques, is paramount. HPLC provides the necessary separation and quantification, GC-MS offers complementary separation and definitive identification for volatile derivatives, and NMR stands as the ultimate tool for unambiguous structural elucidation. By implementing a robust analytical strategy that combines these powerful techniques, researchers and drug developers can ensure the quality, safety, and efficacy of their brominated pyrone-containing products.
References
-
Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - MDPI. Available from: [Link]
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Improvement in HPLC Separation of Porphyrin Isomers and Application to Biochemical Diagnosis of Porphyrias - PubMed. Available from: [Link]
-
Bromination of Alkenes - The Mechanism - Master Organic Chemistry. Available from: [Link]
-
Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - NIH. Available from: [Link]
-
The 1H NMR spectra of three isomers with molecular formula C4H9Br... - Pearson. Available from: [Link]
-
Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation | Request PDF - ResearchGate. Available from: [Link]
-
Bromination of Alkenes- Organic Chemistry Mechanism - YouTube. Available from: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]
-
Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed. Available from: [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination - YouTube. Available from: [Link]
- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents.
-
Two isomers resulting from bromination of propene, represented as a mixture with their relative proportions indicated - ResearchGate. Available from: [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. Available from: [Link]
-
Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? | ResearchGate. Available from: [Link]
-
Halogenation of Alkanes - Chemistry LibreTexts. Available from: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available from: [Link]
-
Constitutional isomers of brominated-functionalized copillar[13]arenes: synthesis, characterization, and crystal structures - PMC - NIH. Available from: [Link]
-
Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC - NIH. Available from: [Link]
-
Halogenation of Alkenes - Chemistry Steps. Available from: [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - MDPI. Available from: [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to the Experimental Validation of DFT Predictions for 2H-Pyran-2-one Cycloadditions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Predictive Power of Computation in Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for efficiency, selectivity, and novel molecular architectures is paramount. Among the vast arsenal of synthetic tools, the [4+2] cycloaddition, or Diels-Alder reaction, of heterocyclic compounds stands out for its capacity to construct complex polycyclic systems in a single, atom-economical step. The 2H-pyran-2-one scaffold, a six-membered heterocycle, serves as a versatile diene component in these transformations, leading to a variety of molecular frameworks that are precursors to biologically active compounds and functional materials.[1]
However, predicting the outcome of these reactions—specifically their feasibility, regioselectivity, and stereoselectivity—can be a significant challenge. Factors such as the electronic nature of substituents on both the pyranone and the dienophile, as well as reaction conditions, intricately govern the reaction pathway.[2] This is where computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable predictive tool. DFT allows for the in silico exploration of reaction mechanisms, transition states, and energy landscapes, offering profound insights that can guide experimental design and obviate time-consuming trial-and-error approaches.[3]
This guide provides an in-depth comparison of DFT predictions with robust experimental data for the cycloaddition reactions of 2H-pyran-2-ones. We will delve into the causality behind experimental choices, present validating data in a clear, comparative format, and provide the protocols necessary to reproduce these validation studies. Our objective is to demonstrate the synergistic power of combining theoretical calculations with rigorous experimental work, establishing a trustworthy framework for leveraging DFT in the development of novel synthetic methodologies.
The Theoretical Framework: Decoding Cycloadditions with DFT
The Diels-Alder reaction of a 2H-pyran-2-one involves its 4π electron system interacting with a 2π electron system (the dienophile) to form a bicyclic adduct. This initial adduct often contains a bridged lactone which can be unstable, readily undergoing a retro-Diels-Alder reaction to eliminate CO2 and yield a substituted cyclohexadiene or benzene derivative.[4][5] The predictive strength of DFT lies in its ability to model the transition states (TS) that govern these transformations.
Key parameters derived from DFT calculations include:
-
Activation Energy Barriers (ΔG‡): The energy difference between the reactants and the transition state. A lower activation barrier implies a faster reaction rate. By comparing the barriers for different potential pathways (e.g., formation of different regioisomers), DFT can predict the major product.[6]
-
Reaction Energies (ΔGrxn): The overall energy change from reactants to products, indicating the thermodynamic favorability of the reaction.
-
Frontier Molecular Orbital (FMO) Analysis: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in inverse-electron-demand reactions) is crucial. The energy gap and orbital coefficients can explain the observed reactivity and regioselectivity.[7]
-
Mechanism Determination: DFT calculations can distinguish between a concerted, synchronous mechanism and a stepwise, asynchronous mechanism involving a zwitterionic intermediate. This is often dependent on the electronic properties of the reactants.[5][8]
A typical computational approach involves geometry optimization of reactants, products, and transition states using a functional like B3LYP or ωB97XD with a basis set such as 6-31G*, which has been shown to provide a good balance of accuracy and computational cost for this class of reactions.[3][4]
Caption: Workflow for DFT analysis of a 2H-pyran-2-one cycloaddition.
Experimental Validation: Where Theory Meets Reality
The ultimate test of any computational model is its correlation with experimental results. Below, we compare DFT predictions with published experimental data across key aspects of 2H-pyran-2-one cycloadditions.
Case Study 1: Regioselectivity with Substituted Pyranones
The reaction of substituted 2H-pyran-2-ones with unsymmetrical dienophiles can lead to multiple regioisomers. DFT is exceptionally adept at predicting which isomer will predominate. A study on the thermal Diels-Alder cycloaddition of 4-chloro-2(H)-pyran-2-one with electron-deficient dienophiles provides a clear example. The reaction can form either a 5-substituted or a 6-substituted bicyclic lactone, with a preference for the endo stereoisomer.[4]
Table 1: Comparison of Experimental Product Ratios and DFT-Predicted Energy Barriers for the Cycloaddition of 4-Chloro-2(H)-pyran-2-one.
| Dienophile | Experimental Ratio (5-endo : 6-endo) | DFT (B3LYP/6-31G*) Predicted ΔΔG‡ (kcal/mol) (TS6-endo - TS5-endo) | Predicted Major Isomer |
| Methyl Acrylate | 1 : 2.5 | +1.1 | 6-endo |
| Acryloyl Chloride | 1 : 1 | +0.4 | 6-endo (slight preference) |
Data synthesized from information in The Journal of Organic Chemistry.[4]
The experimental results show a clear preference for the 6-endo cycloadduct with methyl acrylate, which diminishes to a nearly equal mixture with acrolyl chloride.[4] This trend is accurately mirrored by the DFT calculations. The positive ΔΔG‡ value indicates that the transition state leading to the 6-endo product (TS6-endo) is lower in energy than the one leading to the 5-endo product (TS5-endo), thus predicting it as the major kinetic product. The smaller energy difference calculated for the reaction with acrolyl chloride correctly predicts the observed decrease in selectivity.[4] This strong correlation validates the use of DFT for predicting regiochemical outcomes in these systems.
Caption: Regioselectivity in the Diels-Alder reaction of 4-chloro-2H-pyran-2-one.
Case Study 2: Reactivity of Pyranone Analogues in IEDDA Reactions
The reactivity of the pyranone core can be modulated by replacing the ring oxygen or the exocyclic oxygen with sulfur. In inverse-electron-demand Diels-Alder (IEDDA) reactions with highly reactive strained alkynes, these modifications have a profound impact on reaction rates. A combined experimental and computational study investigated the reaction of 2H-pyran-2-one and its thio-analogues with bicyclo[6.1.0]nonyne (BCN).[6][9]
Table 2: Experimental Rate Constants vs. DFT-Calculated Activation Barriers for IEDDA Reactions with endo-BCN.
| Diene | Experimental k2 (M-1s-1) | DFT-Calculated ΔG‡ (kcal/mol) |
| 2H-Pyran-2-one | Low Reactivity | 17.1 |
| 2H-Thiopyran-2-one | High Reactivity | 11.0 |
| 2H-Pyran-2-thione | Highest Reactivity | 10.1 |
Data synthesized from information in Organic & Biomolecular Chemistry.[6][9]
The experimental data reveals that sulfur substitution dramatically increases the reaction rate, with 2H-pyran-2-thione being the most reactive.[6][10] This trend is precisely predicted by the DFT calculations, which show a corresponding decrease in the activation barrier (ΔG‡). The calculations further explain this phenomenon through distortion/interaction analysis, which reveals that the higher reactivity of the thione derivatives is due to a lower energy penalty required to distort the molecule into the transition-state geometry.[6][9] This demonstrates DFT's ability not only to predict reactivity trends but also to provide a deep mechanistic rationale for them.
A Self-Validating Experimental Protocol
To experimentally validate DFT predictions, a robust and reproducible protocol is essential. The following outlines a general procedure for a cycloaddition reaction, designed to yield high-quality data for comparison with theory.
1. Reagent Preparation and Reaction Setup:
-
Rationale: Purity of starting materials is critical for clean reaction profiles and accurate kinetic analysis.
-
Protocol:
-
Purify the 2H-pyran-2-one derivative (e.g., by recrystallization or column chromatography) and the dienophile (e.g., by distillation).
-
In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the 2H-pyran-2-one (1.0 equiv.) in a suitable dry solvent (e.g., toluene, xylene, or CH2Cl2).
-
Add the dienophile (1.1 - 2.0 equiv.). The slight excess ensures complete consumption of the limiting pyranone.
-
2. Reaction Execution and Monitoring:
-
Rationale: Careful monitoring is required to determine reaction completion and prevent decomposition of products.
-
Protocol:
-
Heat the reaction mixture to the desired temperature (as guided by DFT for the activation barrier) using an oil bath with a temperature controller.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by 1H NMR or GC-MS. This allows for the determination of the consumption of starting materials and the formation of products.
-
3. Product Isolation and Purification:
-
Rationale: Clean isolation is necessary for accurate yield determination and unambiguous characterization.
-
Protocol:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) to separate the cycloadduct(s) from unreacted starting materials and byproducts.
-
4. Structural Characterization and Isomer Ratio Determination:
-
Rationale: This is the critical validation step. Spectroscopic data confirms the predicted structure and quantifies the product distribution.
-
Protocol:
-
Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the product(s).
-
Acquire 1H and 13C NMR spectra. The coupling constants and chemical shifts are used to unequivocally determine the regiochemistry and stereochemistry (endo/exo) of the adduct.
-
For determining the ratio of isomers, use integration of well-resolved, characteristic peaks in the 1H NMR spectrum of the crude or purified product mixture.
-
The Synergistic Workflow of Computational and Experimental Chemistry
The most powerful advances are made when theory and experiment are integrated into a cohesive, iterative workflow. DFT is not merely a validation tool but a predictive engine that guides experimentation toward the most promising avenues.
Caption: Iterative workflow combining DFT prediction and experimental validation.
Conclusion
The convergence of Density Functional Theory predictions and experimental outcomes provides a formidable paradigm for modern chemical research. For the [4+2] cycloadditions of 2H-pyran-2-ones, DFT has proven to be a remarkably accurate and reliable tool. It successfully predicts reactivity trends, quantitatively forecasts regioselectivity, and offers deep mechanistic insights that are difficult to probe experimentally.[4][5][9] The case studies presented herein underscore a strong correlation between in silico calculations and benchtop results, confirming that a well-designed computational model can effectively guide the synthesis of complex molecules. By embracing the synergistic workflow of prediction, execution, and validation, researchers can accelerate discovery, optimize reaction conditions, and push the boundaries of synthetic chemistry with greater confidence and efficiency.
References
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Huang, W., et al. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. Available at: [Link]
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ACS Publications. (n.d.). Computational and Experimental Investigation of the Diels−Alder Cycloadditions of 4-Chloro-2(H)-pyran-2-one. The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. (2022). Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Organic Letters. Available at: [Link]
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Kranjc, K., & Kočevar, M. (2010). The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study. Arkivoc. Available at: [Link]
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RSC Publishing. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. Available at: [Link]
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Semantic Scholar. (2010). The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study. Available at: [Link]
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Kranjc, K., & Kočevar, M. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkivoc. Available at: [Link]
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Kranjc, K., & Kočevar, M. (2005). Diels-Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: Reactivity and regioselectivity. New Journal of Chemistry. Available at: [Link]
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PubMed. (2014). DFT 1H-1H coupling constants in the conformational analysis and stereoisomeric differentiation of 6-heptenyl-2H-pyran-2-ones: configurational reassignment of synargentolide A. Magnetic Resonance in Chemistry. Available at: [Link]
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Khan, A., et al. (2018). Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effects. Physical Chemistry Chemical Physics. Available at: [Link]
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MDPI. (2023). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. International Journal of Molecular Sciences. Available at: [Link]
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Wiley Online Library. (2023). Efficient and Accurate Description of Diels-Alder Reactions Using Density Functional Theory. ChemPhysChem. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-2H-pyran-2-one
Welcome to this in-depth technical guide, where we will navigate the nuances of palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile synthetic building block, 4-Bromo-2H-pyran-2-one. As researchers and professionals in drug development, the efficient and selective functionalization of such heterocyclic scaffolds is paramount. This guide moves beyond a simple recitation of protocols; it aims to provide a comparative analysis of common palladium catalyst systems, grounded in experimental data and mechanistic understanding, to empower you in your catalyst selection and reaction optimization endeavors.
The core of our investigation will revolve around a comparative analysis of two prominent classes of palladium catalysts: the traditional phosphine-based systems and the more contemporary N-heterocyclic carbene (NHC)-ligated catalysts . We will explore their performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.
The Landscape of Palladium Catalysts: A Tale of Two Ligands
The efficacy of a palladium catalyst is profoundly influenced by the ligands coordinating to the metal center. These ligands dictate the catalyst's stability, solubility, and, most critically, the kinetics of the elementary steps in the catalytic cycle—oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.
1. Palladium-Phosphine Complexes: The Workhorses of Cross-Coupling
For decades, phosphine ligands have been the bedrock of palladium catalysis. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commercially available and have a long-standing track record. However, for challenging substrates, the development of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), has been a game-changer. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.
2. Palladium-N-Heterocyclic Carbene (NHC) Complexes: The New Champions of Activity
In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[1] Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly robust and active catalysts.[2] This enhanced stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for significantly lower catalyst loadings and often milder reaction conditions. Pre-catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective for heteroaryl couplings.[3]
Comparative Analysis of Coupling Reactions
In the following sections, we will delve into a head-to-head comparison of these catalyst classes for the functionalization of this compound. Where direct comparative data for this specific substrate is not available in a single study, we will draw upon data from analogous brominated heterocycles to provide a well-rounded analysis.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl and vinyl-substituted aromatic compounds.[4] It involves the coupling of an organoboron reagent with an organic halide.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data for Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 80 | 12 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [3] |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | ~92 | 2-Bromo-4-methylpyridine | [5] |
| PdCl₂(dppf) | 3 | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3-Bromopyridine | [6] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 3-Bromopyridine | [6] |
Discussion: The data, although on analogous heterocyclic systems, suggests a clear trend. While traditional catalysts like Pd(PPh₃)₄ are effective, they often require higher catalyst loadings and longer reaction times.[3] The use of bulky phosphine ligands like SPhos can improve yields, but the most significant enhancement in efficiency is observed with NHC-based catalysts like PEPPSI-IPr.[5][6] The strong σ-donating character of the IPr ligand stabilizes the palladium center, promoting a more efficient catalytic cycle and allowing for a reduction in catalyst loading to as low as 0.5 mol% with excellent yields in a fraction of the time. For the Suzuki coupling of this compound, it is highly probable that an NHC-ligated palladium catalyst would offer superior performance.
Mizoroki-Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction facilitates the coupling of an organic halide with an alkene to form a substituted alkene, a transformation of immense value in organic synthesis.[7]
Catalytic Cycle for Mizoroki-Heck Coupling
Caption: Generalized catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Comparative Performance Data for Mizoroki-Heck Coupling
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | 2 | Et₃N | Acetonitrile | 100 | 18-24 | Moderate | 2-Bromo-4-methylpyridine | [5] |
| Pd/C | 0.2 | n-Pr₃N | DMF | 120 | - | High | Aryl iodides | [8] |
| (NHC)PdI₂(PPh₃) | 1 | K₂CO₃ | DMF/H₂O | 120 | 24 | 80-100 | Aryl bromides | [9] |
Discussion: For the Heck reaction, catalyst stability at elevated temperatures is crucial. While traditional phosphine-based systems are viable, heterogeneous catalysts like Pd/C offer advantages in terms of catalyst recovery.[8] Mixed ligand systems, such as those incorporating both an NHC and a phosphine ligand, have shown excellent activity for the Heck coupling of aryl bromides, providing high yields.[9] The robustness of the NHC ligand likely contributes to the catalyst's longevity and performance under the often demanding conditions of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl and vinyl alkynes by reacting a terminal alkyne with an organic halide.[10] This reaction typically employs a dual catalytic system of palladium and copper(I).
Catalytic Cycle for Sonogashira Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling using a Phosphine-Based Catalyst
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using an NHC-Based Catalyst
-
In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%) to a reaction vessel.
-
Add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add t-AmylOH (5 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Protocol 3: Mizoroki-Heck Coupling
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile (5 mL), the alkene (e.g., styrene, 1.5 mmol), and Et₃N (1.5 mmol).
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate.
-
Purify the residue by column chromatography.
Protocol 4: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
For workup, dilute with diethyl ether, wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Conclusion and Recommendations
The choice of palladium catalyst for the cross-coupling of this compound is a critical determinant of reaction efficiency and success.
-
For routine Suzuki-Miyaura couplings , traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective, though they may require higher loadings and longer reaction times.
-
For enhanced reactivity, higher yields, and shorter reaction times in Suzuki-Miyaura coupling , particularly with challenging substrates, Pd-NHC catalysts such as PEPPSI-IPr are highly recommended. Their superior stability and activity often justify their higher initial cost through lower required loadings and increased throughput.
-
In Mizoroki-Heck reactions , catalyst robustness is key. Mixed (NHC)Pd(II)(PPh₃) complexes have shown great promise, offering a balance of stability and reactivity.
-
For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable and cost-effective choice. However, for substrates sensitive to copper, exploring copper-free conditions or the use of robust Pd-NHC catalysts is advisable.
Ultimately, the optimal catalyst system will depend on the specific coupling partners, desired scale of the reaction, and economic considerations. It is always recommended to perform small-scale screening of a few catalyst systems to identify the most efficient conditions for your specific application.
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- Sun, X., et al. (2022). Synthesis and comparative study of (NHCF)PdCl2Py and (NHCF)Ni(Cp)Cl complexes: investigation of the electronic properties of NHC ligands and complex characteristics. Dalton Transactions, 51(2), 654-662.
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A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2H-pyran-2-one: A Comparative Analysis of HPLC and NMR
In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. 4-Bromo-2H-pyran-2-one, a versatile heterocyclic building block, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately the viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust purity assessment of this key intermediate. Our objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, empowering researchers to build self-validating quality control systems.
The importance of stringent impurity control is underscored by global regulatory bodies. Guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) mandate the identification and qualification of impurities in new drug substances, making a comprehensive analytical strategy non-negotiable.[1][2][3][4] An orthogonal approach, using techniques that measure purity based on different physicochemical principles, provides the highest level of confidence, ensuring that what one method might miss, the other will likely detect.[5][6][7]
High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Impurity Profiling
HPLC is the workhorse of purity determination in the pharmaceutical industry. Its strength lies in its ability to separate the target compound from process-related impurities (e.g., starting materials, by-products) and degradation products, providing a precise quantitative measure of purity, typically expressed as a percentage of the total peak area.
Causality of Method Design
For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[8]
-
Stationary Phase: A C18 (octadecylsilane) column is the conventional first choice due to its versatility and robust hydrophobic interactions with a wide range of analytes. Given the polar nature of the pyranone ring, a polar-endcapped C18 column could also be considered to improve peak shape and retention under highly aqueous conditions.[8]
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH-modifying additive) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is optimal. A gradient, as opposed to an isocratic elution, is crucial for resolving compounds with different polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.
-
Additive: Incorporating a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), into the mobile phase can sharpen peaks by suppressing the ionization of residual silanols on the silica-based stationary phase, thereby reducing peak tailing.[9]
-
Detection: The conjugated system of the 2-pyrone ring provides a strong chromophore, making UV-Vis detection ideal. Analysis at a wavelength of maximum absorbance (λmax) will yield the highest sensitivity, while detection at a lower wavelength, like 220 nm, can offer a more universal detection of potential impurities that may lack the specific chromophore of the parent compound. A Diode Array Detector (DAD) is highly recommended as it provides spectral data for each peak, aiding in peak tracking and purity assessment.[10]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD), monitoring at 254 nm.
-
-
Data Analysis: Integrate all peaks with an area greater than the reporting threshold (e.g., 0.05% as per ICH guidelines[3]). Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.
Data Presentation: Hypothetical HPLC Analysis
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 15,000 | 0.45 | Starting Material (e.g., Coumalic Acid) |
| 2 | 12.2 | 3,300,000 | 99.10 | This compound |
| 3 | 15.8 | 25,000 | 0.75 | Unknown Impurity |
Workflow for HPLC Purity Assessment
Caption: Workflow for quantitative purity assessment via HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity
While HPLC excels at quantitative separation, NMR spectroscopy provides unparalleled structural information. For purity assessment, its primary roles are to unequivocally confirm the identity of the main component and to identify and characterize impurities that may be present. Furthermore, with careful experimental design, quantitative NMR (qNMR) can offer an absolute purity value without the need for a reference standard of the analyte itself.[11][12][13]
Causality of Method Design
-
¹H NMR: This is the first and most crucial NMR experiment. The signal's chemical shift, integration (area), and splitting pattern (multiplicity) provide a detailed fingerprint of the molecule. The area under an NMR peak is directly proportional to the number of protons giving rise to that signal, which is the fundamental principle of qNMR.[11][14]
-
¹³C NMR: While less sensitive, ¹³C NMR is valuable for confirming the carbon skeleton. The number of distinct signals indicates the number of unique carbon environments, which can quickly reveal the presence of isomers or other structurally similar impurities.
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds like this compound. The solvent must not have signals that overlap with analyte signals.
-
Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard (IS) of known purity is added to the sample at a precisely known concentration.[11][14] The purity of the analyte can then be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the IS. The IS should be stable, non-reactive, and have signals in a clear region of the spectrum. Maleic anhydride or 1,4-dinitrobenzene are suitable choices.
Experimental Protocol: ¹H NMR
-
Sample Preparation (for structural confirmation): Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Sample Preparation (for qNMR):
-
Accurately weigh ~15 mg of the this compound sample.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride).
-
Dissolve both solids together in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it will dissolve both compounds well).
-
-
Instrumentation & Parameters:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment. For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure full relaxation and accurate integration.
-
Number of Scans: 8-16 scans for a standard spectrum; 32-64 scans for qNMR to improve signal-to-noise.
-
-
Data Analysis:
-
Phase and baseline the spectrum correctly.
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. For the standard spectrum, check if the relative integrations match the expected proton counts.
-
For qNMR, use the known concentration of the internal standard and the relative integrals to calculate the absolute concentration and thus the purity of the analyte.
-
Data Presentation: Expected NMR Data
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) (Note: These are predicted values; actual values may vary slightly based on experimental conditions.)
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | H-3 | ~6.5 | d |
| ¹H | H-5 | ~7.6 | dd |
| ¹H | H-6 | ~6.4 | d |
| ¹³C | C-2 | ~158 | s |
| ¹³C | C-3 | ~110 | d |
| ¹³C | C-4 | ~125 | s |
| ¹³C | C-5 | ~145 | d |
| ¹³C | C-6 | ~118 | d |
Impurities would manifest as additional, unassignable peaks. For instance, unreacted starting material would show its own characteristic set of signals. Solvent residue (e.g., ethyl acetate, dichloromethane) would appear as sharp, known singlets or triplets.
Workflow for NMR Purity Assessment
Caption: Workflow for structural confirmation and qNMR purity analysis.
Comparative Analysis: HPLC vs. NMR
Neither technique is universally superior; they are complementary, and together they provide a self-validating system for purity assessment.
| Feature | HPLC | NMR |
| Primary Strength | Quantitative separation of components | Structural elucidation and confirmation |
| Quantification | Relative (Area %), requires analyte standard for absolute quantification | Absolute (qNMR with internal standard), no analyte standard needed[11][13] |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg/mL) |
| Impurity Detection | Excellent for UV-active impurities | Detects any proton-containing impurity, including non-UV-active ones |
| Information Provided | Retention time, UV spectrum, quantity | Chemical structure, connectivity, stereochemistry, quantity |
| Throughput | Moderate (20-30 min per sample) | High for simple ¹H, slower for qNMR or ¹³C |
| Key Limitation | May not detect non-UV-active impurities; co-elution can mask impurities | Lower sensitivity; complex mixtures can have severe signal overlap |
Conclusion: An Integrated Strategy for Trustworthy Results
For the comprehensive and trustworthy assessment of synthesized this compound, an integrated, orthogonal approach is paramount.
-
Initial Screen (HPLC): Use a rapid gradient HPLC method to quickly assess the overall purity and complexity of the crude product. This provides the primary "purity by area %" value and a profile of process-related impurities.
-
Structural Confirmation (NMR): Concurrently, run a standard ¹H and ¹³C NMR to confirm that the main component is indeed the target structure and to identify any significant impurities observed in the HPLC.
-
Definitive Purity (qNMR): For a final, definitive purity value (mass fraction), perform a qNMR experiment. This provides an absolute purity value that is orthogonal to the relative purity determined by HPLC, offering the highest degree of confidence in the material's quality.
By leveraging the quantitative power of HPLC and the structural insight of NMR, researchers and drug development professionals can establish a robust, self-validating analytical workflow. This ensures that this compound meets the stringent purity requirements necessary for its successful application in the synthesis of next-generation therapeutics.
References
-
ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. European Medicines Agency. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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What is qNMR and why is it important? Mestrelab Resources. [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. [Link]
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What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]
-
Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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BA Method Development: Polar Compounds. BioPharma Services. [Link]
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Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]
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HPLC Method Development. Phenomenex. [Link]
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An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses. [Link]
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Recent Advances in the Synthesis of 2-Pyrones. MDPI. [Link]
-
A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. [Link]
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Synthesis of Pyran and Pyranone Natural Products. PMC - NIH. [Link]
-
Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. [Link]
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PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Bromo-2H-pyran-2-one
As a novel building block in synthetic chemistry, 4-Bromo-2H-pyran-2-one presents unique opportunities for drug discovery and materials science. However, its reactivity necessitates a thorough understanding of its hazard profile to ensure safe handling in a laboratory setting. This guide provides essential safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, thereby fostering a culture of safety and scientific integrity.
Immediate Safety Profile & Hazard Assessment
Based on available data, this compound is classified with the following hazards:
The assigned signal word is "Warning" .[1] These classifications indicate that while the compound is not acutely toxic, it poses significant irritant hazards upon contact or inhalation. The brominated heterocyclic structure suggests that it may also have sensitizing properties, a common feature of halogenated organic compounds.
Table 1: GHS Hazard Summary for this compound
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is dictated by the hazard profile of the substance. For this compound, the primary risks are dermal, ocular, and respiratory irritation.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide a sufficient seal to protect against potential splashes or fine particulates. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential.[5] Given the brominated nature of the compound, gloves made of nitrile or neoprene should provide adequate protection for routine handling. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A standard laboratory coat should be worn and buttoned to its full length to protect against accidental skin contact.[5] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Logical Flow for Donning and Doffing PPE
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.
-
Weighing and Transfer: If the compound is a solid, handle it as a powder and avoid creating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood. If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
In Case of a Spill:
-
Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[5] The contaminated absorbent should then be collected in a designated hazardous waste container.
-
Large Spills: In the event of a larger spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Post-Handling: After handling, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.
Waste Disposal Workflow:
All materials contaminated with this compound must be treated as hazardous waste.[5]
Caption: A systematic workflow for the safe disposal of this compound waste.
Disposal Best Practices:
-
Waste Identification: All items that have come into direct contact with this compound, including gloves, pipette tips, and absorbent materials, must be considered hazardous waste.[5]
-
Containerization: Use a dedicated, properly sealed, and clearly labeled hazardous waste container for all this compound waste.[5] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Storage and Disposal: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's procedures for the final disposal of chemical waste, which is typically handled by the EHS department.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, unlocking its potential for scientific advancement while prioritizing personal and environmental safety.
References
-
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI. Available from: [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]
-
(PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate, 2022-12-17. Available from: [Link]
-
GHS Classification (Rev.11, 2025) Summary. PubChem. Available from: [Link]
-
2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
GHS Hazard Statement List. ChemSafetyPro.COM, 2016-01-06. Available from: [Link]
-
GHS hazard statements. Wikipedia. Available from: [Link]
-
2 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
2H-pyran-2-one, 504-31-4. The Good Scents Company. Available from: [Link]
-
GHS hazard pictograms. Stoffenmanager. Available from: [Link]
-
GHS Hazard Classification: Everything You Need to Know. ERA Environmental, 2014-05-20. Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


